molecular formula C29H34N8O5 B15568899 Adenosine amine congener

Adenosine amine congener

Cat. No.: B15568899
M. Wt: 574.6 g/mol
InChI Key: CVVBUSUGXRSMSK-MGAWLJPUSA-N
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Description

a highly potent & selective adenosine A1 receptor agonist

Properties

Molecular Formula

C29H34N8O5

Molecular Weight

574.6 g/mol

IUPAC Name

N-(2-aminoethyl)-2-[4-[[2-[4-[[9-[(2R,3R,4S,5R)-5-ethyl-3,4-dihydroxyoxolan-2-yl]purin-6-yl]amino]phenyl]acetyl]amino]phenyl]acetamide

InChI

InChI=1S/C29H34N8O5/c1-2-21-25(40)26(41)29(42-21)37-16-34-24-27(32-15-33-28(24)37)36-20-9-5-18(6-10-20)14-23(39)35-19-7-3-17(4-8-19)13-22(38)31-12-11-30/h3-10,15-16,21,25-26,29,40-41H,2,11-14,30H2,1H3,(H,31,38)(H,35,39)(H,32,33,36)/t21-,25-,26-,29-/m1/s1

InChI Key

CVVBUSUGXRSMSK-MGAWLJPUSA-N

Origin of Product

United States

Foundational & Exploratory

Synthesis and chemical properties of Adenosine amine congener

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Adenosine (B11128) Amine Congener (ADAC)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Adenosine Amine Congener (ADAC), with the chemical name N-[4-[2-[[4-[2-[(2-aminoethyl)amino]-2-oxoethyl]phenyl]amino]-2-oxoethyl]phenyl]-adenosine, is a potent and highly selective agonist for the A₁ adenosine receptor.[1][] As a G protein-coupled receptor (GPCR) ligand, ADAC has demonstrated significant neuroprotective and otoprotective effects in preclinical models, making it a valuable tool for research and a potential candidate for therapeutic development.[3][4] Its mechanism of action is primarily linked to the activation of presynaptic A₁ receptors, which inhibits the release of excitatory neurotransmitters.[4] This guide provides a comprehensive overview of the chemical properties, synthesis, and key experimental protocols related to ADAC, intended to equip researchers with the technical information required for its study and application.

Chemical and Physical Properties

ADAC is a white, solid, water-soluble compound.[] Its stability in plasma is high, with a short half-life of approximately 5 minutes after intravenous injection in rats, suggesting rapid tissue distribution. Due to its photosensitive nature, it should be protected from light during storage.[5]

Quantitative Data

The following table summarizes the key quantitative properties of this compound and its parent molecule, Adenosine.

PropertyThis compound (ADAC)Adenosine (Parent Compound)Reference(s)
IUPAC Name N-[4-[2-[[4-[2-[(2-aminoethyl)amino]-2-oxoethyl]phenyl]amino]-2-oxoethyl]phenyl]-adenosine(2R,3R,4S,5R)-2-(6-amino-9H-purin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol[6][7]
Synonyms ADACAdo, Adenocard, Adenosin[6][8]
CAS Number 96760-69-958-61-7[1][5][8]
Molecular Formula C₂₈H₃₂N₈O₆C₁₀H₁₃N₅O₄[1][8][9]
Molecular Weight 576.6 g/mol 267.24 g/mol [1][7][9]
Appearance White SolidWhite Crystalline Powder[5][8]
Melting Point Data not available234-236 °C[7][8]
Solubility Soluble in DMSO; Soluble in 0.1 M acetic acid (12 mM)Soluble in hot water, DMSO; Practically insoluble in ethanol[1][5][8]
Storage Conditions -20°C, Protect from light2-8°C[1][5][8]
Receptor Binding Affinity (Kᵢ, rat) A₁: 0.85 nMA₂ₐ: 210 nMA₃: 281 nMData not applicable[1]

Synthesis of this compound (ADAC)

Proposed Synthetic Workflow

The synthesis can be envisioned as a two-part process: 1) synthesis of the complex amine side chain, and 2) coupling of the side chain to the 6-chloropurine (B14466) riboside core.

G Proposed Synthetic Workflow for ADAC cluster_0 Part 1: Side Chain Synthesis cluster_1 Part 2: Coupling and Final Product A 4-Nitrophenylacetic acid C Amide Coupling (EDC/HOBt) A->C G Second Amide Coupling (with 4-Nitrophenylacetic acid) A->G B N-(tert-Butoxycarbonyl)ethylenediamine B->C D Protected Amine Intermediate C->D Step 1 E Nitro Group Reduction (e.g., H₂/Pd-C) D->E F Aniline (B41778) Intermediate E->F Step 2 F->G H Di-nitro Intermediate G->H Step 3 I Final Reduction & Deprotection H->I J Amine Side Chain (4-amino-N-(2-aminoethyl)-2-(4-aminophenyl)acetamide) I->J Step 4 L Nucleophilic Substitution (e.g., DIPEA, n-BuOH, heat) J->L K 6-Chloropurine Riboside K->L M ADAC (Final Product) L->M Step 5

Caption: Proposed multi-step synthesis of ADAC.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of the N⁶-Side Chain Amine This multi-step process would involve standard peptide coupling and reduction reactions.

  • Amide Coupling: React 4-nitrophenylacetic acid with N-(tert-butoxycarbonyl)ethylenediamine using a coupling agent like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in a suitable solvent (e.g., DMF) to form the first amide bond.

  • Nitro Reduction: Reduce the nitro group of the resulting intermediate to an aniline using a standard method, such as catalytic hydrogenation (H₂ gas over Palladium on carbon).

  • Second Amide Coupling: Couple the newly formed aniline with a second molecule of 4-nitrophenylacetic acid under similar conditions as Step 1.

  • Final Reduction and Deprotection: Reduce the second nitro group. Subsequently, deprotect the Boc-protected amine using an acid like trifluoroacetic acid (TFA) to yield the final, complex diamine side chain. Purify the product via column chromatography.

Step 2: Coupling to 6-Chloropurine Riboside

  • Reaction Setup: Dissolve 6-chloropurine riboside (1 equivalent) and the synthesized amine side chain (approx. 1.2 equivalents) in a high-boiling point solvent such as n-butanol or 2-ethoxyethanol.

  • Base Addition: Add a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA, ~3 equivalents), to scavenge the HCl produced during the reaction.

  • Heating: Heat the reaction mixture to reflux (typically 100-120 °C) and monitor the reaction progress using thin-layer chromatography (TLC).

  • Workup and Purification: Once the reaction is complete, cool the mixture, remove the solvent under reduced pressure, and purify the crude product. Purification is typically achieved by silica (B1680970) gel column chromatography using a gradient of methanol (B129727) in dichloromethane (B109758) to yield pure this compound (ADAC).

Mechanism of Action & Signaling Pathway

ADAC exerts its effects by selectively binding to and activating the A₁ adenosine receptor, a member of the G protein-coupled receptor family.[1] The A₁ receptor is canonically coupled to inhibitory G proteins (Gαi/o).[11]

Upon agonist binding, the Gαi/o subunit dissociates and inhibits the enzyme adenylyl cyclase.[12] This action reduces the conversion of ATP to cyclic AMP (cAMP), leading to a decrease in intracellular cAMP levels.[11][13] The reduction in cAMP subsequently decreases the activity of protein kinase A (PKA). Downstream effects include the modulation of ion channel activity (e.g., activation of G protein-coupled inwardly-rectifying potassium (GIRK) channels and inhibition of voltage-gated calcium channels), leading to hyperpolarization and reduced neuronal excitability.[4] This cascade ultimately results in the inhibition of neurotransmitter release, which is the basis for ADAC's neuroprotective effects.[3][4]

G ADAC A₁ Receptor Signaling Pathway ADAC ADAC A1R A₁ Adenosine Receptor (GPCR) ADAC->A1R binds Gi Gαi/o Protein A1R->Gi activates AC Adenylyl Cyclase Gi->AC inhibits cAMP cAMP AC->cAMP converts AC->cAMP ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA activates IonChannels Ion Channel Modulation (e.g., ↑ K⁺, ↓ Ca²⁺) PKA->IonChannels phosphorylates Neurotransmitter ↓ Neurotransmitter Release (e.g., Glutamate) IonChannels->Neurotransmitter leads to

References

An In-depth Technical Guide on the Discovery and Development of Functionalized Adenosine Congeners

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery and development of functionalized adenosine (B11128) congeners, synthetic analogs of the endogenous nucleoside adenosine. These molecules are crucial tools for studying purinergic signaling and hold significant promise as therapeutic agents for a variety of diseases. This document details their synthesis, structure-activity relationships (SAR), and the experimental protocols used for their characterization, with a focus on their interaction with the four adenosine receptor subtypes: A1, A2A, A2B, and A3.

Introduction to Adenosine Receptors and their Signaling

Adenosine is a ubiquitous signaling molecule that exerts its effects by activating four G protein-coupled receptors (GPCRs): A1, A2A, A2B, and A3.[1][2] These receptors are widely distributed throughout the body and are involved in a myriad of physiological processes, making them attractive targets for drug discovery.[3] The A1 and A3 receptors typically couple to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels.[4] Conversely, the A2A and A2B receptors couple to Gs proteins, stimulating adenylyl cyclase and increasing cAMP production.[4][5] The A2B and A3 receptors can also couple to Gq proteins, activating the phospholipase C pathway.[4]

The development of potent and selective ligands for these receptors has been a major focus of medicinal chemistry.[3] However, challenges such as species differences in ligand affinity and the ubiquitous nature of the receptors, which can lead to side effects, have made clinical translation difficult.[3]

Adenosine_Signaling_Pathways cluster_membrane Cell Membrane cluster_G_proteins A1R A1 Receptor Gi Gi/o A1R->Gi A2AR A2A Receptor Gs Gs A2AR->Gs A2BR A2B Receptor A2BR->Gs Gq Gq A2BR->Gq A3R A3 Receptor A3R->Gi A3R->Gq Adenosine Adenosine Adenosine->A1R Adenosine->A2AR Adenosine->A2BR Adenosine->A3R AC Adenylyl Cyclase Gi->AC Inhibition Gs->AC Activation PLC Phospholipase C Gq->PLC Activation cAMP cAMP AC->cAMP Ca2 Ca²⁺ Release PLC->Ca2 Synthesis_Workflow Start Starting Material (e.g., 6-chloropurine (B14466) riboside) Reaction1 Reaction with amine (N6-substitution) Start->Reaction1 Intermediate1 N6-substituted adenosine analog Reaction1->Intermediate1 Reaction2 Optional C2-modification Intermediate1->Reaction2 Intermediate2 C2,N6-disubstituted analog Reaction2->Intermediate2 Purification Purification (e.g., Chromatography) Intermediate2->Purification Characterization Structural Characterization (NMR, Mass Spec) Purification->Characterization Final_Product Functionalized Adenosine Congener Characterization->Final_Product Screening Biological Screening Final_Product->Screening SAR_Logic cluster_modifications Chemical Modifications cluster_outcomes Resulting Selectivity Adenosine_Core Adenosine Scaffold N6_Sub N6-Substitution (Bulky/Lipophilic) Adenosine_Core->N6_Sub C2_Sub C2-Substitution (e.g., Arylamino) Adenosine_Core->C2_Sub Ribose_Mod 5'-Ribose Modification (e.g., -uronamide) Adenosine_Core->Ribose_Mod A1_A3_Selectivity ↑ A1/A3 Affinity N6_Sub->A1_A3_Selectivity A2A_Selectivity ↑ A2A Affinity/Selectivity C2_Sub->A2A_Selectivity Ribose_Mod->A2A_Selectivity Increased_Potency ↑ General Potency Ribose_Mod->Increased_Potency

References

Adenosine Amine Congener (ADAC) for Neuroprotection: A Technical Guide for Research Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Adenosine (B11128) Amine Congener (ADAC), a selective adenosine A1 receptor agonist, and its application in preclinical neuroprotection research models. This document details the underlying mechanisms of action, experimental protocols for widely used in vivo models of neurodegenerative diseases, and quantitative data on the neuroprotective efficacy of ADAC.

Introduction: The Promise of ADAC in Neuroprotection

Adenosine is a critical neuromodulator in the central nervous system, primarily exerting its effects through the inhibitory A1 and excitatory A2A receptors.[1] Activation of the adenosine A1 receptor (A1R) is a well-established pathway for neuroprotection, largely attributed to its ability to reduce the release of excitatory neurotransmitters like glutamate (B1630785) and hyperpolarize neurons, thus preventing excitotoxicity.[2] Adenosine Amine Congener (ADAC) is a potent and selective A1R agonist that has demonstrated significant neuroprotective effects in various preclinical models of neurological disorders, including Huntington's disease and cerebral ischemia.[3][4] A key advantage of ADAC is its favorable side-effect profile compared to other A1R agonists, making it a promising candidate for further investigation.[3]

This guide will focus on two primary animal models used to evaluate the neuroprotective properties of ADAC: the 3-nitropropionic acid (3-NP) model of Huntington's disease and the bilateral carotid artery occlusion model of global cerebral ischemia.

Mechanism of Action: ADAC and the Adenosine A1 Receptor Signaling Pathway

ADAC exerts its neuroprotective effects by binding to and activating the adenosine A1 receptor, a G-protein coupled receptor (GPCR). The activation of the A1R triggers a cascade of intracellular signaling events that ultimately lead to reduced neuronal excitability and increased cell survival.

The primary signaling pathway involves the coupling of the A1R to an inhibitory G-protein (Gαi/o). This interaction leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP).[5] Reduced cAMP levels lead to decreased activity of protein kinase A (PKA), a key enzyme involved in numerous cellular processes, including the phosphorylation of ion channels and transcription factors.

Furthermore, A1R activation has been shown to modulate other critical signaling pathways, including the MEK/ERK and Akt pathways, which are crucial for cell survival and proliferation.[1] The culmination of these signaling events is a reduction in neuronal firing, decreased release of glutamate, and the activation of pro-survival pathways, all of which contribute to the neuroprotective effects of ADAC.

ADAC_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ADAC ADAC A1R Adenosine A1 Receptor ADAC->A1R Binds to G_protein Gαi/o Protein A1R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits MEK_ERK MEK/ERK Pathway G_protein->MEK_ERK Modulates Akt Akt Pathway G_protein->Akt Modulates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates Neuroprotection Neuroprotection (↓ Excitotoxicity, ↑ Survival) PKA->Neuroprotection Leads to MEK_ERK->Neuroprotection Promotes Akt->Neuroprotection Promotes

Caption: ADAC Signaling Pathway

Experimental Protocols for Neuroprotection Research Models

The following sections provide detailed methodologies for two key in vivo models used to assess the neuroprotective efficacy of ADAC.

3-Nitropropionic Acid (3-NP) Model of Huntington's Disease in Rats

The systemic administration of 3-nitropropionic acid (3-NP), a mitochondrial toxin, induces selective striatal degeneration that mimics the neuropathological and behavioral hallmarks of Huntington's disease.[6][7]

Experimental Workflow:

ThreeNP_Workflow A Animal Acclimatization (Male Wistar Rats, 250-300g) B Baseline Behavioral Testing (Rotarod, Elevated Plus Maze) A->B C 3-NP Administration (10 mg/kg/day, i.p. for 14 days) B->C D ADAC Treatment (e.g., 100 µg/kg, i.p.) C->D Concurrent or post-treatment E Post-treatment Behavioral Testing D->E F Histological Analysis (Striatal Lesion Volume) E->F

Caption: 3-NP Experimental Workflow

Detailed Methodology:

  • Animal Subjects: Male Wistar rats (250-300 g) are typically used. Animals should be housed under standard laboratory conditions with ad libitum access to food and water and a 12-hour light/dark cycle for at least one week before the experiment for acclimatization.

  • Baseline Behavioral Assessment:

    • Rotarod Test: To assess motor coordination and balance, rats are placed on a rotating rod with accelerating speed. The latency to fall is recorded.

    • Elevated Plus Maze: To evaluate anxiety-like behavior, rats are placed in the center of a plus-shaped maze with two open and two closed arms. The time spent in the open arms is measured.

  • 3-NP Administration: 3-Nitropropionic acid is dissolved in sterile saline and administered intraperitoneally (i.p.) at a dose of 10 mg/kg body weight once daily for 14 consecutive days.[8]

  • ADAC Treatment: this compound is dissolved in a suitable vehicle (e.g., saline) and administered i.p. at the desired dose (e.g., 100 µg/kg). Treatment can be initiated concurrently with 3-NP administration or after the induction of the pathology, depending on the study design (prophylactic vs. therapeutic).

  • Post-treatment Behavioral Assessment: Behavioral tests are repeated at specified time points after the initiation of treatment to assess functional recovery.

  • Histological Analysis:

    • At the end of the experiment, rats are deeply anesthetized and transcardially perfused with saline followed by 4% paraformaldehyde.

    • Brains are removed, post-fixed, and cryoprotected.

    • Coronal brain sections (e.g., 30 µm thick) are cut using a cryostat.

    • Sections are stained with a neuronal marker (e.g., NeuN) or a dye that identifies degenerating neurons (e.g., Fluoro-Jade).

    • The volume of the striatal lesion is quantified using stereological methods and image analysis software.

Bilateral Carotid Artery Occlusion Model of Global Cerebral Ischemia in Gerbils

The Mongolian gerbil is a commonly used model for studying global cerebral ischemia due to its incomplete circle of Willis, which leads to consistent ischemic brain injury following carotid artery occlusion.[9]

Experimental Workflow:

Ischemia_Workflow A Animal Preparation (Mongolian Gerbils, 60-80g) B Anesthesia (e.g., Isoflurane) A->B C Surgical Procedure: Bilateral Common Carotid Artery Occlusion B->C D Ischemia Induction (e.g., 5-10 minutes) C->D E Reperfusion D->E F ADAC Administration (Pre- or post-ischemia) E->F G Neurological Assessment F->G H Histopathological Examination (Neuronal Survival in Hippocampus) G->H

Caption: Ischemia Experimental Workflow

Detailed Methodology:

  • Animal Subjects: Adult Mongolian gerbils (60-80 g) are used.

  • Anesthesia: Animals are anesthetized with an appropriate anesthetic agent (e.g., isoflurane) to maintain a surgical plane of anesthesia.

  • Surgical Procedure:

    • A ventral midline incision is made in the neck to expose the common carotid arteries.

    • The arteries are carefully separated from the surrounding tissues and vagus nerves.

    • Aneurysm clips or sutures are used to occlude both common carotid arteries simultaneously.

  • Ischemia Induction: The occlusion is maintained for a predetermined period, typically 5 to 10 minutes, to induce global cerebral ischemia.[4]

  • Reperfusion: The clips or sutures are removed to allow for the reperfusion of blood to the brain.

  • ADAC Administration: ADAC can be administered before (pre-treatment) or after (post-treatment) the ischemic insult to evaluate its neuroprotective potential.

  • Neurological Assessment: Neurological deficits are assessed at various time points after reperfusion using a standardized scoring system that evaluates posture, motor activity, and reflexes.

  • Histopathological Examination:

    • After a designated survival period (e.g., 7 days), animals are euthanized, and their brains are processed for histological analysis as described in the 3-NP model.

    • Neuronal survival, particularly in vulnerable regions like the CA1 sector of the hippocampus, is quantified to assess the extent of neuroprotection.

Quantitative Data on ADAC Efficacy

The neuroprotective effects of ADAC have been quantified in various studies. The following tables summarize key findings from preclinical research.

Table 1: Effect of ADAC on Striatal Lesion Volume in the 3-NP Rat Model

Treatment GroupDose of ADACReduction in Striatal Lesion Volume (%)Reference
Acute Treatment100 µg/kg~40%[3]
Chronic Treatment100 µg/kgNot significant[3]

Table 2: Effect of ADAC on Neuronal Survival in the Gerbil Ischemia Model

Treatment TimingDose of ADACOutcome MeasureImprovementReference
Pre-ischemia75-200 µg/kgReduction in post-ischemic mortality and morbidityStatistically significantNot specified in snippets
Post-ischemia100 µg/kgNeuronal preservationEffectiveNot specified in snippets

Conclusion

This compound (ADAC) has consistently demonstrated robust neuroprotective effects in preclinical models of Huntington's disease and cerebral ischemia. Its selective activation of the adenosine A1 receptor triggers a cascade of signaling events that mitigate excitotoxicity and promote neuronal survival. The experimental protocols and quantitative data presented in this guide provide a framework for researchers to further investigate the therapeutic potential of ADAC and other A1R agonists in the context of neurodegenerative diseases. Further research is warranted to optimize dosing strategies and explore the full therapeutic window of this promising neuroprotective agent.

References

The Role of Adenosine Amine Congener (ADAC) in Cerebral Ischemia: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cerebral ischemia, characterized by a reduction in blood flow to the brain, initiates a complex cascade of events leading to neuronal cell death and neurological deficits. Adenosine (B11128), an endogenous neuromodulator, plays a crucial neuroprotective role in the ischemic brain, primarily through the activation of adenosine A1 receptors (A1Rs). Adenosine Amine Congener (ADAC) is a potent and selective A1R agonist that has demonstrated significant neuroprotective effects in preclinical models of cerebral ischemia.[1] This technical guide provides an in-depth overview of the role of ADAC in cerebral ischemia studies, focusing on its mechanism of action, experimental applications, and the signaling pathways involved in its neuroprotective effects.

Quantitative Data on the Neuroprotective Effects of ADAC

The neuroprotective efficacy of ADAC has been quantified in various preclinical studies. The following tables summarize the key findings on its dose-dependent effects on survival, neuronal preservation, and other relevant outcomes in models of cerebral ischemia.

Table 1: Dose-Dependent Effect of Acute ADAC Administration on Survival Rate Following Cerebral Ischemia in Gerbils
ADAC Dose (µg/kg, i.p.)Administration TimingIschemia ModelSurvival Rate (14 days post-ischemia)Reference
2515 min prior to ischemia10 min bilateral carotid occlusion30%[1]
5015 min prior to ischemia10 min bilateral carotid occlusion60%[1]
7515 min prior to ischemia10 min bilateral carotid occlusion80%[1]
20015 min prior to ischemia10 min bilateral carotid occlusion80%[1]
Vehicle Control15 min prior to ischemia10 min bilateral carotid occlusion40%[1]

*P < 0.05 compared to control[1]

Table 2: Dose-Dependent Effect of Chronic ADAC Administration on Neuronal Preservation in the Hippocampal CA1 Region of Gerbils
ADAC Dose (µg/kg/day, i.p.)Treatment DurationIschemia ModelIntact Neurons in CA1 (%)Reference
1060 days10 min bilateral carotid occlusion~65%[2]
2060 days10 min bilateral carotid occlusion~75%[2]
2560 days10 min bilateral carotid occlusion~85%[2]
5060 days10 min bilateral carotid occlusion~90%[2]
7560 days10 min bilateral carotid occlusion~90%[2]
10060 days10 min bilateral carotid occlusion~88%[2]
15060 days10 min bilateral carotid occlusion~70%[2]
20060 days10 min bilateral carotid occlusion~60%[2]
Vehicle Control60 days10 min bilateral carotid occlusion~50%[2]

*P < 0.05 compared to control[2]

Experimental Protocols

Detailed and reproducible experimental protocols are critical for the investigation of neuroprotective agents like ADAC. Below are methodologies for inducing cerebral ischemia and administering the compound in rodent models.

Protocol 1: Transient Middle Cerebral Artery Occlusion (MCAO) in Mice

This model is widely used to mimic focal ischemic stroke in humans.

Materials:

  • Male C57BL/6 mice (8-12 weeks old, 25-30 g)

  • Isoflurane (B1672236) anesthesia system

  • Heating pad with rectal probe for temperature monitoring

  • Dissecting microscope

  • Micro-surgical instruments (forceps, scissors)

  • 6-0 silk suture

  • Nylon monofilament suture (e.g., 6-0) with a silicon-coated tip

  • ADAC solution (dissolved in appropriate vehicle, e.g., saline)

  • Syringes and needles for administration (e.g., intraperitoneal)

Procedure:

  • Anesthesia and Preparation: Anesthetize the mouse with isoflurane (5% for induction, 1.5-2% for maintenance). Place the mouse in a supine position on a heating pad to maintain body temperature at 37.0 ± 0.5°C.[3]

  • Surgical Exposure: Make a midline neck incision and carefully dissect the soft tissues to expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).[3]

  • Vessel Ligation: Ligate the distal end of the ECA with a 6-0 silk suture. Place a temporary ligature around the CCA.

  • Filament Insertion: Make a small incision in the ECA stump. Insert the silicon-coated nylon monofilament through the ECA into the ICA to occlude the origin of the middle cerebral artery (MCA). A successful occlusion is often confirmed by a drop in regional cerebral blood flow, which can be monitored using laser Doppler flowmetry.[3]

  • Ischemia and ADAC Administration: Maintain the occlusion for the desired duration (e.g., 60 or 90 minutes). ADAC or vehicle can be administered at various time points relative to the ischemic insult (e.g., 30 minutes after MCAO onset) via the desired route (e.g., intraperitoneal injection).[3]

  • Reperfusion: After the ischemic period, gently withdraw the monofilament to allow for reperfusion. Tightly ligate the ECA stump.

  • Closure and Recovery: Suture the neck incision and allow the mouse to recover in a warm cage.

Protocol 2: Bilateral Common Carotid Artery Occlusion (BCCAO) in Gerbils

This model induces global cerebral ischemia.

Materials:

  • Male Mongolian gerbils (60-80 g)

  • Anesthesia (e.g., halothane (B1672932) or isoflurane)

  • Heating pad

  • Dissecting microscope

  • Micro-surgical instruments

  • Aneurysm clips or sutures

  • ADAC solution

  • Syringes and needles

Procedure:

  • Anesthesia and Preparation: Anesthetize the gerbil and maintain its body temperature at 37.0 ± 0.5°C using a heating pad.

  • Surgical Exposure: Make a ventral midline cervical incision and expose both common carotid arteries, carefully separating them from the vagus nerves.[4]

  • Occlusion: Simultaneously clamp both common carotid arteries using aneurysm clips or ligate them with sutures for the desired duration (e.g., 10 minutes) to induce global cerebral ischemia.[1][4]

  • ADAC Administration: ADAC or vehicle can be administered before (e.g., 15 minutes prior) or after the ischemic insult.[1]

  • Reperfusion: Remove the clips or sutures to allow reperfusion.

  • Closure and Recovery: Suture the incision and monitor the animal during recovery.

Signaling Pathways and Mechanisms of Action

ADAC exerts its neuroprotective effects through the activation of adenosine A1 receptors, which are G-protein coupled receptors. The downstream signaling cascade involves multiple pathways that collectively contribute to neuronal survival in the face of ischemic stress.

Adenosine A1 Receptor Signaling in Neuroprotection

Adenosine_A1_Receptor_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ADAC ADAC A1R Adenosine A1 Receptor ADAC->A1R Binds to Gi Gi Protein A1R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits K_channel K+ Channel Gi->K_channel Activates Ca_channel Voltage-Gated Ca2+ Channel Gi->Ca_channel Inhibits cAMP cAMP AC->cAMP Converts ATP to Hyperpolarization Hyperpolarization K_channel->Hyperpolarization Leads to Reduced_Ca_influx Reduced Ca2+ Influx Ca_channel->Reduced_Ca_influx Results in Neuroprotection Neuroprotection Hyperpolarization->Neuroprotection Reduced_Glutamate Reduced Glutamate Release Reduced_Ca_influx->Reduced_Glutamate Leads to Reduced_Glutamate->Neuroprotection

Caption: Adenosine A1 Receptor signaling cascade initiated by ADAC.

Activation of the A1R by ADAC leads to the dissociation of the inhibitory G-protein (Gi). The α-subunit of Gi inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[5] The βγ-subunits of Gi can directly activate G-protein-coupled inwardly rectifying potassium (GIRK) channels, leading to potassium efflux and hyperpolarization of the neuronal membrane.[5] This hyperpolarization makes it more difficult for the neuron to fire an action potential. Additionally, Gi protein activation inhibits voltage-gated calcium channels, reducing calcium influx.[5] The combination of these effects, particularly the reduction in presynaptic calcium influx, leads to a decrease in the release of the excitatory neurotransmitter glutamate, a key mediator of excitotoxicity in cerebral ischemia.[6]

Experimental Workflow for ADAC Evaluation in a Murine Stroke Model

Experimental_Workflow cluster_preclinical_study Preclinical Evaluation of ADAC in Cerebral Ischemia cluster_assessment Outcome Assessment Animal_Model Rodent Model (e.g., Mouse) MCAO Induce Cerebral Ischemia (e.g., MCAO) Animal_Model->MCAO Drug_Admin Administer ADAC or Vehicle (e.g., i.p.) MCAO->Drug_Admin Neuro_Score Neurological Scoring (e.g., mNSS) Drug_Admin->Neuro_Score Infarct_Volume Infarct Volume Measurement (TTC Staining) Drug_Admin->Infarct_Volume Histology Histological Analysis (Neuronal Survival) Drug_Admin->Histology Data_Analysis Data Analysis and Statistical Comparison Neuro_Score->Data_Analysis Infarct_Volume->Data_Analysis Histology->Data_Analysis Conclusion Conclusion on Neuroprotective Efficacy Data_Analysis->Conclusion

Caption: A typical experimental workflow for evaluating ADAC.

Conclusion

This compound (ADAC) has demonstrated significant, dose-dependent neuroprotective effects in preclinical models of cerebral ischemia. Its mechanism of action, centered on the potent and selective activation of adenosine A1 receptors, leads to a cascade of cellular events that mitigate the deleterious effects of ischemic injury. The detailed experimental protocols and understanding of the underlying signaling pathways provided in this guide are intended to facilitate further research into ADAC and other A1R agonists as potential therapeutic agents for stroke. The robust preclinical data warrants further investigation to translate these promising findings into clinical applications for the treatment of cerebral ischemia.

References

The Therapeutic Potential of Adenosine Amine Congener: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration for Researchers and Drug Development Professionals

Abstract

Adenosine (B11128) amine congener (AAC), a potent and selective agonist for the A1 adenosine receptor, has emerged as a promising therapeutic candidate for a range of ischemic and neurodegenerative conditions. This technical guide provides a comprehensive overview of the core pharmacology of AAC, including its receptor binding affinity, signaling pathways, and demonstrated therapeutic effects in preclinical models of neuroprotection and otoprotection. Detailed experimental protocols for key in vitro and in vivo assays are presented to facilitate further research and development. This document aims to serve as a valuable resource for scientists and drug development professionals investigating the therapeutic utility of A1 adenosine receptor agonists.

Introduction

Adenosine is an endogenous purine (B94841) nucleoside that plays a critical role in cellular metabolism and signaling. Its physiological effects are mediated by four G protein-coupled receptor subtypes: A1, A2A, A2B, and A3. The A1 adenosine receptor (A1AR) is of particular therapeutic interest due to its widespread distribution in the central nervous system and its inhibitory role in neurotransmission. Activation of A1ARs has been shown to be neuroprotective in various models of neuronal injury.

Adenosine amine congener (ADAC) is a synthetic analog of adenosine designed to exhibit high affinity and selectivity for the A1AR. Its unique chemical structure confers favorable pharmacological properties, including enhanced stability and reduced cardiovascular side effects compared to other A1AR agonists. Preclinical studies have demonstrated the significant therapeutic potential of AAC in mitigating cellular damage in models of cerebral ischemia and noise-induced hearing loss.

Mechanism of Action

This compound exerts its therapeutic effects primarily through the activation of the A1 adenosine receptor, a member of the Gi/o protein-coupled receptor family. The binding of AAC to the A1AR initiates a cascade of intracellular signaling events that collectively contribute to its cytoprotective actions.

A1 Adenosine Receptor Signaling Pathway

Upon agonist binding, the A1AR undergoes a conformational change, leading to the activation of its associated heterotrimeric Gi/o proteins. The activated Gαi/o subunit inhibits the activity of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. This reduction in cAMP leads to decreased protein kinase A (PKA) activity and subsequent modulation of downstream effector proteins.

Simultaneously, the Gβγ subunits released from the activated G protein can directly modulate the activity of various ion channels. A key effect is the activation of G protein-coupled inwardly rectifying potassium (GIRK) channels, leading to potassium efflux and hyperpolarization of the cell membrane. This hyperpolarization makes neurons less excitable and reduces neurotransmitter release. Furthermore, the Gβγ subunits can inhibit the opening of voltage-gated calcium channels (VGCCs), thereby reducing calcium influx, a critical event in excitotoxicity and apoptotic cell death pathways.

A1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space AAC This compound (AAC) A1R A1 Adenosine Receptor AAC->A1R Binds G_protein Gi/o Protein A1R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits (α subunit) GIRK GIRK Channel G_protein->GIRK Activates (βγ subunits) VGCC Voltage-Gated Ca2+ Channel G_protein->VGCC Inhibits (βγ subunits) cAMP cAMP AC->cAMP Decreases production of K_ion K+ GIRK->K_ion K+ Efflux Ca_ion Ca2+ VGCC->Ca_ion Ca2+ Influx PKA PKA cAMP->PKA Reduces activation of Hyperpolarization Hyperpolarization & Reduced Excitability K_ion->Hyperpolarization Reduced_Ca_Influx Reduced Ca2+ Influx & Neurotransmitter Release Ca_ion->Reduced_Ca_Influx

Figure 1: A1 Adenosine Receptor Signaling Pathway

Quantitative Data on Receptor Binding and Functional Potency

The therapeutic efficacy and safety profile of this compound are intrinsically linked to its high affinity and selectivity for the A1 adenosine receptor. The following tables summarize the available quantitative data on the binding affinity (Ki) of AAC at rat adenosine receptor subtypes.

Table 1: this compound (AAC) Receptor Binding Affinity (Ki)

Receptor SubtypeKi (nM)SpeciesReference
A10.85Rat[1]
A2A210Rat[1]
A2BData not available--
A3281Rat[1]

Data presented in Table 1 demonstrates the high selectivity of AAC for the A1 adenosine receptor over the A2A and A3 subtypes in rats.

Table 2: this compound (AAC) Functional Potency (EC50/IC50)

Receptor SubtypeAssay TypeEC50/IC50 (nM)SpeciesReference
A1cAMP AssayData not available--
A2AcAMP AssayData not available--
A2BcAMP AssayData not available--
A3cAMP AssayData not available--

Further research is required to fully characterize the functional potency of AAC at all four adenosine receptor subtypes.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the investigation of this compound's therapeutic potential.

In Vitro Radioligand Binding Assay

This protocol is a generalized procedure for determining the binding affinity (Ki) of a test compound, such as AAC, to adenosine receptor subtypes.

Objective: To determine the equilibrium dissociation constant (Ki) of AAC for A1, A2A, A2B, and A3 adenosine receptors.

Materials:

  • Cell membranes prepared from cells stably expressing the desired human or rat adenosine receptor subtype.

  • Radioligand specific for each receptor subtype (e.g., [³H]-DPCPX for A1, [³H]-CGS 21680 for A2A, [¹²⁵I]-AB-MECA for A3).

  • Non-labeled competing ligand for non-specific binding determination (e.g., NECA).

  • This compound (test compound).

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂ and 1 mM EDTA).

  • Adenosine deaminase (to remove endogenous adenosine).

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Membrane Preparation: Homogenize cells expressing the target receptor in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in fresh buffer.

  • Assay Setup: In a 96-well plate, add the following to each well in triplicate:

    • Assay buffer.

    • Adenosine deaminase (final concentration ~1-2 U/mL).

    • Increasing concentrations of AAC.

    • Radioligand at a concentration near its Kd.

    • For non-specific binding wells, add a high concentration of a non-labeled competing ligand.

    • Add the cell membrane preparation to initiate the binding reaction.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes) to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

  • Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value of AAC (the concentration that inhibits 50% of the specific radioligand binding) by non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand_Binding_Workflow start Start prepare_reagents Prepare Reagents: - Cell Membranes - Radioligand - AAC - Buffers start->prepare_reagents assay_setup Set up 96-well plate: - Buffer, ADA - AAC dilutions - Radioligand - Membranes prepare_reagents->assay_setup incubation Incubate at RT (60-120 min) assay_setup->incubation filtration Rapid Filtration (Glass Fiber Filters) incubation->filtration washing Wash Filters (Ice-cold Buffer) filtration->washing counting Scintillation Counting washing->counting analysis Data Analysis: - Calculate IC50 - Calculate Ki counting->analysis end End analysis->end

Figure 2: Radioligand Binding Assay Workflow

In Vitro cAMP Functional Assay

This protocol describes a general method to assess the functional activity of AAC as an A1AR agonist by measuring its effect on intracellular cAMP levels.

Objective: To determine the functional potency (EC50 or IC50) of AAC at the A1 adenosine receptor.

Materials:

  • Cells stably expressing the A1 adenosine receptor (e.g., CHO-K1 or HEK293 cells).

  • Cell culture medium.

  • Forskolin (B1673556) (an adenylyl cyclase activator).

  • This compound (test compound).

  • cAMP assay kit (e.g., HTRF, ELISA, or other luminescence/fluorescence-based kits).

  • 96-well or 384-well plates.

  • Plate reader compatible with the chosen cAMP assay kit.

Procedure:

  • Cell Culture: Culture the A1AR-expressing cells to an appropriate confluency in multi-well plates.

  • Compound Preparation: Prepare serial dilutions of AAC in a suitable assay buffer.

  • Assay:

    • For Gi-coupled receptors like A1AR, the assay measures the inhibition of forskolin-stimulated cAMP production.

    • Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX or rolipram) to prevent cAMP degradation.

    • Add increasing concentrations of AAC to the cells.

    • Add a fixed concentration of forskolin to all wells (except for the basal control) to stimulate adenylyl cyclase.

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 15-30 minutes).

  • Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's instructions for the chosen cAMP assay kit.

  • Data Analysis: Generate a dose-response curve by plotting the cAMP levels against the logarithm of the AAC concentration. Determine the IC50 value (the concentration of AAC that causes 50% of the maximal inhibition of forskolin-stimulated cAMP production) using non-linear regression analysis.

cAMP_Assay_Workflow start Start culture_cells Culture A1AR-expressing cells in multi-well plates start->culture_cells prepare_compounds Prepare serial dilutions of AAC culture_cells->prepare_compounds pre_incubation Pre-incubate cells with phosphodiesterase inhibitor prepare_compounds->pre_incubation add_aac Add AAC dilutions to cells pre_incubation->add_aac add_forskolin Add Forskolin to stimulate adenylyl cyclase add_aac->add_forskolin incubation Incubate at 37°C (15-30 min) add_forskolin->incubation lysis_detection Lyse cells and detect intracellular cAMP incubation->lysis_detection analysis Data Analysis: - Generate dose-response curve - Determine IC50 lysis_detection->analysis end End analysis->end MCAO_Workflow start Start anesthesia Anesthetize Rodent start->anesthesia mcao_surgery Perform MCAO Surgery (Occlude MCA) anesthesia->mcao_surgery drug_admin Administer AAC or Vehicle mcao_surgery->drug_admin reperfusion Reperfusion (Withdraw Filament) drug_admin->reperfusion neuro_assessment Neurological Assessment (e.g., 24, 48, 72h post-MCAO) reperfusion->neuro_assessment euthanasia_perfusion Euthanize and Perfuse Brain neuro_assessment->euthanasia_perfusion ttc_staining TTC Staining of Brain Slices euthanasia_perfusion->ttc_staining infarct_analysis Quantify Infarct Volume ttc_staining->infarct_analysis data_analysis Statistical Analysis of Infarct Volume & Neurological Scores infarct_analysis->data_analysis end End data_analysis->end

References

Unveiling the Pharmacological Profile of Adenosine Amine Congener (ADAC): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adenosine (B11128) amine congener (ADAC) is a synthetic N⁶-substituted adenosine analog that has garnered significant interest within the scientific community for its potent and selective agonist activity at the adenosine A₁ receptor. This technical guide provides a comprehensive overview of the pharmacological profile of ADAC, presenting key quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action and experimental evaluation. The information compiled herein is intended to serve as a valuable resource for researchers and professionals engaged in the fields of pharmacology, neuroscience, and drug development.

Core Pharmacological Profile

ADAC is primarily characterized by its high affinity and selectivity for the adenosine A₁ receptor, a G protein-coupled receptor (GPCR) that plays a crucial role in various physiological processes, including neurotransmission, cardiovascular function, and inflammation.

Receptor Binding Affinity

ADAC exhibits a distinct binding profile, with a marked preference for the adenosine A₁ receptor over other adenosine receptor subtypes. The affinity of ADAC for rat adenosine receptors has been quantified through radioligand binding assays.

Receptor SubtypeKᵢ (nM)
Adenosine A₁0.85[1]
Adenosine A₂ₐ210[1]
Adenosine A₃281[1]
Table 1: Binding affinities (Kᵢ values) of Adenosine Amine Congener (ADAC) for rat adenosine receptors.
Functional Activity

Signaling Pathways

The activation of the adenosine A₁ receptor by ADAC triggers intracellular signaling cascades primarily through the Gαi/o family of G proteins. This leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. Additionally, A₁ receptor activation can stimulate phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC), respectively.

Adenosine_A1_Receptor_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_g_protein G Protein ADAC ADAC A1R Adenosine A1 Receptor ADAC->A1R Binds to G_alpha_i_o Gαi/o A1R->G_alpha_i_o Activates G_beta_gamma Gβγ A1R->G_beta_gamma Activates Ca2_channels Ca2+ Channels A1R->Ca2_channels Inhibits Glutamate_release Glutamate Release A1R->Glutamate_release Inhibits AC Adenylyl Cyclase G_alpha_i_o->AC Inhibits PLC Phospholipase C G_beta_gamma->PLC Activates cAMP cAMP AC->cAMP Converts ATP to Cellular_Response Cellular Response (Neuroprotection, Otoprotection) cAMP->Cellular_Response Modulates IP3 IP3 PLC->IP3 Produces DAG DAG PLC->DAG Produces IP3->Cellular_Response Modulates DAG->Cellular_Response Modulates Ca2_channels->Cellular_Response Glutamate_release->Cellular_Response

ADAC-mediated Adenosine A₁ Receptor Signaling Pathway.

Experimental Protocols

This section details the methodologies for key experiments that have been instrumental in characterizing the pharmacological profile of ADAC.

Radioligand Binding Assay for Adenosine A₁ Receptor Affinity

This protocol is a generalized procedure based on standard methods for determining the binding affinity of a compound for the adenosine A₁ receptor.

Radioligand_Binding_Assay cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation cluster_detection Detection & Analysis Membrane_Prep Prepare rat brain cortical membranes Incubation_Mix Incubate membranes, [3H]CCPA, and ADAC (or buffer for total binding, or excess unlabeled agonist for non-specific binding) Membrane_Prep->Incubation_Mix Radioligand_Prep Prepare [3H]CCPA solution (Radioligand) Radioligand_Prep->Incubation_Mix ADAC_Prep Prepare serial dilutions of ADAC ADAC_Prep->Incubation_Mix Filtration Rapidly filter mixture through glass fiber filters Incubation_Mix->Filtration Washing Wash filters with ice-cold buffer to remove unbound radioligand Filtration->Washing Scintillation Add scintillation cocktail to filters Washing->Scintillation Counting Measure radioactivity using a scintillation counter Scintillation->Counting Analysis Calculate specific binding and determine Ki value for ADAC Counting->Analysis Neuroprotection_Assay cluster_animal_prep Animal Preparation cluster_ischemia Induction of Ischemia cluster_treatment Treatment cluster_assessment Assessment Animal_Selection Select adult Mongolian gerbils Anesthesia Anesthetize animals Animal_Selection->Anesthesia Surgery Expose and isolate common carotid arteries Anesthesia->Surgery Occlusion Occlude both carotid arteries with aneurysm clips for a defined period (e.g., 5-10 minutes) Surgery->Occlusion Reperfusion Remove clips to allow reperfusion Occlusion->Reperfusion Drug_Admin Administer ADAC (e.g., 75 µg/kg, i.p.) or vehicle pre- or post-ischemia Reperfusion->Drug_Admin Survival_Monitoring Monitor survival rates over a set period Drug_Admin->Survival_Monitoring Histology Perform histological analysis of the brain (e.g., staining for neuronal damage in the hippocampal CA1 region) Survival_Monitoring->Histology Data_Analysis Compare neuronal damage and survival between ADAC-treated and vehicle-treated groups Histology->Data_Analysis Otoprotection_Assay cluster_animal_prep Animal Preparation cluster_noise_exposure Noise Exposure cluster_treatment Treatment cluster_assessment Assessment Animal_Selection Select Wistar rats Baseline_Hearing Measure baseline auditory brainstem response (ABR) Animal_Selection->Baseline_Hearing Noise Expose animals to a specific noise level and duration (e.g., 110 dB SPL for 2 hours) Baseline_Hearing->Noise Drug_Admin Administer ADAC (e.g., 100 µg/kg, i.p.) or vehicle post-noise exposure Noise->Drug_Admin Post_Noise_Hearing Measure ABR thresholds at various time points post-noise exposure Drug_Admin->Post_Noise_Hearing Cochlear_Histology Perform histological analysis of the cochlea to assess hair cell survival Post_Noise_Hearing->Cochlear_Histology Data_Analysis Compare hearing thresholds and hair cell loss between ADAC-treated and vehicle-treated groups Cochlear_Histology->Data_Analysis

References

Methodological & Application

Application Notes: Adenosine A1 Receptor Binding Assay Protocol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The Adenosine (B11128) A1 receptor (A1R) is a G protein-coupled receptor (GPCR) that plays a crucial role in various physiological processes, including cardiovascular function, neurotransmission, and inflammation. As a therapeutic target, the development of selective A1R ligands is of significant interest. This document provides a detailed protocol for a competitive radioligand binding assay to determine the affinity of test compounds for the human adenosine A1 receptor. This assay is a fundamental tool in drug discovery for screening and characterizing potential A1R modulators.

The principle of this assay is based on the competition between a radiolabeled ligand and an unlabeled test compound for binding to the A1 receptor. The extent to which the test compound displaces the radioligand is a measure of its binding affinity, which is typically expressed as the inhibition constant (Ki).

Materials and Reagents

ReagentRecommended SupplierExample Catalog #Storage Temperature
Human Adenosine A1 Receptor Membranes Revvity (PerkinElmer)ES-010-M-80°C
[³H]-DPCPX (Radioligand)Revvity (PerkinElmer)NET974-20°C (in the dark)
DPCPX (Unlabeled Ligand for NSB)Tocris0439Room Temperature
Adenosine Deaminase (ADA) Sigma-Aldrich101021050014°C
Tris-HCl Thermo Fisher Scientific15568025Room Temperature
MgCl₂ Sigma-AldrichM8266Room Temperature
Bovine Serum Albumin (BSA) Sigma-AldrichA79064°C
Polyethylenimine (PEI) Sigma-AldrichP3143Room Temperature
96-well Glass Fiber Filter Plates MilliporeMSFBN6B50Room Temperature
Scintillation Fluid PerkinElmer6013329Room Temperature
Test Compounds N/AN/AAs per compound stability

Experimental Protocols

Preparation of Buffers and Reagents
  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂.

  • Wash Buffer: 50 mM Tris-HCl, pH 7.4.

  • Adenosine Deaminase (ADA) Solution: Prepare a stock solution of ADA in glycerol/water. On the day of the experiment, dilute to a working concentration of 2 units/mL in Assay Buffer. This is crucial to remove any endogenous adenosine that could interfere with the assay.

  • Radioligand Stock Solution: Prepare a stock solution of [³H]-DPCPX in ethanol. For the assay, dilute to a working concentration of approximately 1.0 nM in Assay Buffer containing 0.1% BSA. The final concentration in the assay will be 0.5 nM.[1]

  • Non-Specific Binding (NSB) Control: Prepare a 10 µM solution of unlabeled DPCPX in Assay Buffer. This high concentration will saturate the receptors, allowing for the determination of non-specific binding.[1]

  • Test Compound Dilutions: Prepare serial dilutions of the test compounds in a suitable solvent (e.g., DMSO). Further dilute these in Assay Buffer to achieve the final desired concentrations. The final solvent concentration should be kept constant across all wells and should not exceed 1% to avoid interference with the assay.

Membrane Preparation
  • Rapidly thaw the frozen human adenosine A1 receptor membranes in a 37°C water bath.

  • Immediately place the thawed membranes on ice.

  • Homogenize the membranes in ice-cold Assay Buffer using a Dounce homogenizer or by gentle vortexing.

  • Determine the protein concentration using a standard method such as the Bradford or BCA assay.

  • Dilute the membrane preparation with Assay Buffer to the desired final concentration (typically 5-20 µg of protein per well). The optimal concentration should be determined empirically for each batch of membranes.

Assay Procedure
  • Pre-treat the 96-well glass fiber filter plates with 0.5% polyethylenimine (PEI) for at least 30 minutes at room temperature to reduce non-specific binding of the radioligand to the filter.

  • In a 96-well assay plate, add the following components in the specified order:

    • 25 µL of Assay Buffer (for total binding) or 25 µL of the 10 µM unlabeled DPCPX solution (for non-specific binding) or 25 µL of the test compound dilution.

    • 50 µL of the diluted membrane preparation.

    • 25 µL of the diluted [³H]-DPCPX radioligand.

  • Incubate the plate at 25°C for 60 minutes with gentle agitation.[1][2]

  • Terminate the binding reaction by rapid filtration through the pre-treated filter plate using a cell harvester.

  • Wash the filters three times with 200 µL of ice-cold Wash Buffer to remove unbound radioligand.[2]

  • Dry the filter plate under a heat lamp or in a low-temperature oven.

  • Add 50 µL of scintillation fluid to each well.

  • Seal the plate and allow it to equilibrate in the dark for at least 4 hours.

  • Measure the radioactivity in each well using a scintillation counter.

Data Analysis
  • Calculate Specific Binding:

    • Specific Binding = Total Binding (cpm) - Non-Specific Binding (cpm)

  • Generate a Competition Curve:

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Determine the IC₅₀:

    • Fit the competition curve using a non-linear regression model (sigmoidal dose-response with variable slope) to determine the IC₅₀ value. The IC₅₀ is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.

  • Calculate the Ki:

    • The Ki value, which represents the binding affinity of the test compound, can be calculated from the IC₅₀ value using the Cheng-Prusoff equation:[3] Ki = IC₅₀ / (1 + ([L]/Kd)) Where:

      • [L] is the concentration of the radioligand used in the assay.

      • Kd is the equilibrium dissociation constant of the radioligand for the receptor. The Kd value should be determined independently through a saturation binding experiment.

Data Presentation

Table 1: Representative Data from a Competitive Binding Experiment

Compound Conc. (nM)CPM (Mean)Specific Binding (CPM)% Specific Binding
Total Binding 85008000100%
NSB (10 µM DPCPX) 50000%
0.18300780097.5%
17500700087.5%
104500400050.0%
1001500100012.5%
10006001001.25%

Table 2: Calculated Parameters for a Test Compound

ParameterValue
IC₅₀ 10 nM
[L] ([³H]-DPCPX) 0.5 nM
Kd of [³H]-DPCPX 1.0 nM
Ki 6.67 nM

Mandatory Visualizations

Adenosine_A1_Signaling_Pathway cluster_membrane Cell Membrane A1R Adenosine A1 Receptor G_protein Gi/o Protein A1R->G_protein activates AC Adenylyl Cyclase G_protein->AC inhibits cAMP cAMP AC->cAMP converts Adenosine Adenosine Adenosine->A1R binds ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA activates Cellular_Response Cellular Response (e.g., decreased heart rate, neurotransmitter release inhibition) PKA->Cellular_Response leads to

Caption: Adenosine A1 Receptor Signaling Pathway.

Experimental_Workflow start Start prep_reagents Prepare Buffers and Reagents start->prep_reagents prep_membranes Prepare A1R Membranes prep_reagents->prep_membranes plate_assay Plate Assay Components: 1. Compound/Controls 2. Membranes 3. Radioligand prep_membranes->plate_assay incubate Incubate (25°C, 60 min) plate_assay->incubate filter_wash Filter and Wash incubate->filter_wash add_scint Add Scintillation Fluid filter_wash->add_scint count Count Radioactivity add_scint->count analyze Data Analysis: Calculate IC50 and Ki count->analyze end End analyze->end

Caption: A1 Receptor Binding Assay Workflow.

References

Application Notes and Protocols: Dissolving Adenosine Amine Congener for In Vitro Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adenosine (B11128) amine congener (ADAC) is a potent and selective agonist for the A1 adenosine receptor.[1][2][3] Its high affinity and selectivity make it a valuable tool for in vitro studies investigating the role of the A1 adenosine receptor in various physiological and pathological processes, including neuroprotection and cardioprotection.[1][4] Proper dissolution and handling of ADAC are critical for obtaining accurate and reproducible experimental results. These application notes provide detailed protocols for the dissolution of ADAC for use in in vitro studies, along with solubility data and information on its mechanism of action.

Data Presentation

Solubility and Storage of Adenosine Amine Congener
PropertyValueSource
Molecular Formula C₂₈H₃₂N₈O₆[1]
Molecular Weight 576.6 g/mol [1][5]
Appearance Solid[1][3]
Purity ≥98%[1][3]
Solubility in DMSO ≥ 10 mg/mL[6]
31.25 mg/mL (54.20 mM) (requires sonication)[5]
Storage of Solid -20°C[1][3]
Stability of Solid ≥ 4 years[1]
Storage of Stock Solution -20°C for up to 1 year; -80°C for up to 2 years[2][5]

Experimental Protocols

Preparation of a 10 mM Stock Solution of this compound in DMSO

This protocol describes the preparation of a 10 mM stock solution of ADAC in dimethyl sulfoxide (B87167) (DMSO), a common solvent for in vitro studies.

Materials:

  • This compound (ADAC) powder

  • Anhydrous or high-purity Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Water bath sonicator

  • Calibrated pipettes

Procedure:

  • Calculate the required mass of ADAC:

    • Molecular Weight (MW) of ADAC = 576.6 g/mol

    • To prepare 1 mL (0.001 L) of a 10 mM (0.01 M) solution:

    • Mass (g) = Molarity (mol/L) x Volume (L) x MW ( g/mol )

    • Mass (g) = 0.01 mol/L x 0.001 L x 576.6 g/mol = 0.005766 g = 5.77 mg

    • Therefore, weigh out 5.77 mg of ADAC powder.

  • Dissolution in DMSO:

    • Aseptically add the weighed ADAC powder to a sterile microcentrifuge tube.

    • Add 1 mL of anhydrous/high-purity DMSO to the tube.

    • Vortex the tube vigorously for 1-2 minutes to aid dissolution.

  • Sonication (if necessary):

    • If the ADAC does not fully dissolve with vortexing, place the tube in a water bath sonicator.

    • Sonicate for 10-15 minutes, or until the solution is clear and free of visible particles.[5] Intermittent vortexing during sonication can facilitate dissolution.

  • Sterilization (Optional but Recommended):

    • To ensure sterility for cell culture experiments, the stock solution can be filtered through a 0.22 µm syringe filter compatible with DMSO.

  • Aliquoting and Storage:

    • Dispense the 10 mM stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound.[2][6]

    • Store the aliquots at -20°C for short-term storage (up to 1 year) or at -80°C for long-term storage (up to 2 years).[2][5]

Dilution of ADAC Stock Solution for In Vitro Assays

It is crucial to minimize the final concentration of DMSO in the cell culture medium, as high concentrations can be toxic to cells. A final DMSO concentration of less than 0.1% is generally recommended.

Procedure:

  • Thaw a single aliquot of the 10 mM ADAC stock solution at room temperature.

  • Perform serial dilutions in sterile cell culture medium to achieve the desired final concentration of ADAC for your experiment.

  • Example Dilution for a 10 µM final concentration:

    • Prepare an intermediate dilution by adding 1 µL of the 10 mM stock solution to 999 µL of cell culture medium. This results in a 10 µM working solution.

    • The final DMSO concentration in this working solution will be 0.1%.

Mandatory Visualizations

experimental_workflow Experimental Workflow: Preparing this compound for In Vitro Use cluster_prep Stock Solution Preparation cluster_assay In Vitro Assay Preparation weigh Weigh ADAC Powder dissolve Dissolve in DMSO weigh->dissolve sonicate Sonicate if Necessary dissolve->sonicate sterilize Sterile Filter (Optional) sonicate->sterilize aliquot Aliquot and Store at -80°C sterilize->aliquot thaw Thaw Aliquot aliquot->thaw dilute Serially Dilute in Culture Medium thaw->dilute treat Treat Cells dilute->treat signaling_pathway Adenosine A1 Receptor Signaling Pathway ADAC This compound (ADAC) A1R Adenosine A1 Receptor ADAC->A1R binds & activates Gi Gi Protein A1R->Gi activates AC Adenylyl Cyclase Gi->AC inhibits Ca ↓ Ca2+ influx Gi->Ca inhibits K ↑ K+ efflux Gi->K activates cAMP ↓ cAMP PKA ↓ PKA Activity cAMP->PKA Neurotransmission ↓ Neurotransmitter Release PKA->Neurotransmission Ca->Neurotransmission K->Neurotransmission

References

Application Notes and Protocols for In Vivo Experimental Design Using Adenosine Amine Congener (ADAC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adenosine (B11128) amine congener (ADAC) is a potent and selective agonist for the adenosine A1 receptor.[1] In preclinical research, ADAC has demonstrated significant neuroprotective effects in various in vivo models of neurological disorders, particularly cerebral ischemia.[2][3] Its ability to mitigate neuronal damage without the severe cardiovascular side effects associated with other A1 receptor agonists makes it a promising candidate for therapeutic development.[2][3] These application notes provide a comprehensive guide to designing and conducting in vivo experiments to evaluate the efficacy of ADAC, complete with detailed protocols and data presentation guidelines.

Core Concepts: Mechanism of Action

ADAC exerts its effects primarily through the activation of the adenosine A1 receptor, a G-protein coupled receptor (GPCR). The signaling cascade initiated by ADAC binding to the A1 receptor is predominantly inhibitory, leading to a reduction in neuronal excitability and metabolic activity, which is crucial for its neuroprotective effects.

Adenosine A1 Receptor Signaling Pathway

The activation of the adenosine A1 receptor by an agonist like ADAC triggers the binding of inhibitory G-proteins (Gi/Go).[4] This initiates a signaling cascade that includes the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[3][4] Additionally, A1 receptor activation can stimulate phospholipase C (PLC), resulting in the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), which in turn modulate intracellular calcium levels and protein kinase C (PKC) activity.[3][5] The overall effect is a reduction in neurotransmitter release and hyperpolarization of the neuronal membrane, contributing to neuroprotection.

Adenosine_A1_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol ADAC ADAC A1R Adenosine A1 Receptor ADAC->A1R Binds to G_protein Gi/Go Protein A1R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits PLC Phospholipase C G_protein->PLC Activates cAMP cAMP AC->cAMP Converts ATP to IP3 IP3 PLC->IP3 Cleaves PIP2 to DAG DAG PLC->DAG ATP ATP PKA Protein Kinase A cAMP->PKA Activates Neuroprotection Neuroprotective Effects (Reduced Excitability, Decreased Metabolism) PKA->Neuroprotection Leads to PIP2 PIP2 PKC Protein Kinase C DAG->PKC Activates PKC->Neuroprotection Leads to

Caption: Adenosine A1 Receptor Signaling Pathway.

Data Presentation: Quantitative Summary of In Vivo Efficacy

The following tables summarize quantitative data from preclinical studies evaluating the neuroprotective effects of ADAC in a gerbil model of cerebral ischemia.

Table 1: Effect of ADAC on Neuronal Survival Following Cerebral Ischemia

Treatment GroupIschemia DurationTime of AdministrationNeuronal Survival (%)Reference
Control (Vehicle)5 minPost-ischemia~50%[2]
ADAC (100 µg/kg)5 min6 or 12 h post-ischemia~85%[2]
Control (Vehicle)10 minPost-ischemiaVaries[3]
ADAC (25-100 µg/kg)10 minChronic (daily for 60 days)Statistically significant protection[3]
ADAC (75-200 µg/kg)10 minAcute (15 min prior)Statistically significant protection[3]

Table 2: Behavioral Outcomes in the Morris Water Maze Following Ischemia

Treatment GroupIschemia DurationTime of AdministrationSpatial Memory & LearningReference
Control (Vehicle)10 minPost-ischemiaImpaired[2]
ADAC (100 µg/kg)10 min6 h post-ischemiaFull preservation[2]
ADAC (100 µg/kg)10 min12 h post-ischemiaIndistinguishable from control[2]

Experimental Protocols

This section provides detailed methodologies for key in vivo experiments to assess the neuroprotective effects of ADAC.

General Experimental Workflow

The following diagram illustrates a typical experimental workflow for evaluating ADAC in a model of cerebral ischemia.

Experimental_Workflow start Start: Animal Acclimatization drug_prep ADAC Formulation (e.g., in saline/vehicle) start->drug_prep ischemia Induction of Cerebral Ischemia (Bilateral Carotid Artery Occlusion) start->ischemia adac_admin ADAC Administration (Acute or Chronic Regimen) drug_prep->adac_admin ischemia->adac_admin Pre- or Post-treatment behavioral Behavioral Testing (e.g., Morris Water Maze) adac_admin->behavioral histology Histological Analysis (Neuronal Damage Assessment) behavioral->histology data_analysis Data Analysis and Interpretation histology->data_analysis end End: Conclusion data_analysis->end

Caption: In Vivo Experimental Workflow for ADAC Evaluation.
Protocol 1: Induction of Cerebral Ischemia (Bilateral Carotid Artery Occlusion in Gerbils)

This protocol describes the induction of transient global cerebral ischemia in Mongolian gerbils.

Materials:

  • Mongolian gerbils (45-55 g)

  • Anesthetic (e.g., isoflurane)

  • Surgical instruments (scissors, forceps, vessel clips)

  • Suture materials

  • Heating pad

Procedure:

  • Anesthetize the gerbil using an appropriate anesthetic.

  • Place the animal in a supine position on a heating pad to maintain body temperature.

  • Make a midline cervical incision to expose the bilateral common carotid arteries.

  • Carefully separate the arteries from the surrounding tissues and vagus nerves.

  • Occlude both carotid arteries simultaneously using non-traumatic vessel clips for a predetermined duration (e.g., 5-10 minutes) to induce ischemia.

  • After the occlusion period, remove the clips to allow reperfusion.

  • Suture the incision and allow the animal to recover in a warm cage.

  • Monitor the animal closely during the recovery period.

Protocol 2: ADAC Administration

ADAC can be administered through various routes, with intraperitoneal (i.p.) injection being common in rodent studies.

Materials:

  • ADAC (powder form)

  • Vehicle (e.g., saline, or a mixture of Alkamuls EL-620 and saline[3])

  • Syringes and needles

Procedure for Acute Administration:

  • Prepare the ADAC solution in the chosen vehicle to the desired concentration (e.g., 25-200 µg/kg).[3]

  • Administer the solution via i.p. injection at a specific time point relative to the ischemic event (e.g., 15 minutes prior or 30 minutes to 6 hours post-ischemia).[2][3]

Procedure for Chronic Administration:

  • Prepare the ADAC solution as described above.

  • Administer the solution via i.p. injection daily for the specified duration (e.g., 60 days).[3]

Protocol 3: Behavioral Assessment (Morris Water Maze)

The Morris Water Maze is used to assess spatial learning and memory.

Materials:

  • Circular water tank (90-100 cm diameter)

  • Escape platform (submerged 1 cm below the water surface)

  • Non-toxic white paint to make the water opaque

  • Video tracking system

  • Visual cues placed around the room

Procedure:

  • Acclimatization: Allow the animals to swim freely in the maze for 60 seconds without the platform on the day before testing.

  • Training Trials:

    • Place the submerged platform in a fixed quadrant of the tank.

    • Gently place the animal into the water facing the tank wall at one of four starting positions.

    • Allow the animal to swim and find the platform for a maximum of 60 seconds.

    • If the animal fails to find the platform, gently guide it to the platform.

    • Allow the animal to remain on the platform for 15-30 seconds.

    • Conduct multiple trials per day for several consecutive days, varying the starting position for each trial.

  • Probe Trial:

    • 24 hours after the last training trial, remove the platform from the tank.

    • Allow the animal to swim freely for 60 seconds.

    • Record the time spent in the target quadrant where the platform was previously located. This is a measure of spatial memory retention.

Protocol 4: Histological Analysis of Neuronal Damage

This protocol is for the assessment of neuronal cell death in the hippocampus following ischemia.

Materials:

  • Perfusion solutions (saline with heparin, 4% paraformaldehyde in PBS)

  • Cryostat or microtome

  • Microscope slides

  • Staining reagents (e.g., Fluoro-Jade C or Toluidine Blue)

  • Microscope with a digital camera

  • Image analysis software

Procedure:

  • Tissue Preparation:

    • At a predetermined time point after ischemia (e.g., 7 days), deeply anesthetize the animal.

    • Perform transcardial perfusion first with saline containing heparin, followed by 4% paraformaldehyde.

    • Carefully remove the brain and post-fix it in 4% paraformaldehyde overnight.

    • Cryoprotect the brain in a sucrose (B13894) solution before sectioning.

  • Sectioning:

    • Cut coronal sections (e.g., 20 µm thick) through the hippocampus using a cryostat.

    • Mount the sections onto microscope slides.

  • Staining:

    • Stain the sections with a marker for neuronal death, such as Fluoro-Jade C (for degenerating neurons) or Toluidine Blue (for Nissl substance).

  • Imaging and Analysis:

    • Capture images of the stained sections, particularly the CA1 region of the hippocampus, which is highly vulnerable to ischemic damage.

    • Quantify the number of surviving or damaged neurons in a defined area of interest.

    • Perform cell counts blindly to avoid bias.

Conclusion

The in vivo evaluation of Adenosine Amine Congener (ADAC) in models of cerebral ischemia provides a robust framework for assessing its neuroprotective potential. By following the detailed protocols for ischemia induction, drug administration, behavioral testing, and histological analysis, researchers can generate reliable and reproducible data. The provided signaling pathway and experimental workflow diagrams, along with the structured data tables, serve as valuable tools for planning and executing comprehensive preclinical studies. These application notes are intended to facilitate the investigation of ADAC and other adenosine A1 receptor agonists in the pursuit of novel therapeutics for neurological disorders.

References

Application Notes and Protocols for Adenosine Amine Congener Administration in Animal Models of Stroke

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Adenosine (B11128) Amine Congener (ADAC) and other adenosine receptor agonists in preclinical animal models of ischemic stroke. The protocols and data presented are intended to guide researchers in designing and executing experiments to evaluate the neuroprotective potential of these compounds.

Introduction to Adenosine Receptor Agonists in Stroke

Extracellular adenosine levels rise during cerebral ischemia and act as an endogenous neuroprotectant, primarily through the activation of adenosine A1 receptors (A1R).[1][2] A1R activation mitigates ischemic brain injury by controlling calcium influx, reducing the release of excitatory neurotransmitters like glutamate, modulating membrane potential, and regulating metabolism.[1][2][3] Consequently, A1R agonists are a promising therapeutic avenue for ischemic stroke.[3] Research has also explored the neuroprotective roles of A3 receptor agonists, suggesting a complex interplay of adenosine receptor subtypes in stroke pathophysiology.[4]

Animal Models of Ischemic Stroke

The most prevalent animal model for preclinical stroke research is the transient middle cerebral artery occlusion (tMCAO) model in rodents (rats and mice).[5][6][7][8] This model effectively simulates the early reperfusion scenario seen in human clinical practice.[7]

Transient Middle Cerebral Artery Occlusion (tMCAO) Model

The tMCAO model involves the temporary blockage of the middle cerebral artery (MCA), a major blood vessel supplying the brain.[6][8] The intraluminal filament method is a widely used technique that does not require a craniotomy.[5][6]

Experimental Protocol: Intraluminal Filament tMCAO in Mice/Rats [5][6][9]

  • Anesthesia: Anesthetize the animal (e.g., with isoflurane, 5% for induction, 2% for maintenance).[9]

  • Surgical Preparation: Place the animal in a supine position. Make a midline incision in the neck to expose the carotid artery territory.[6]

  • Vessel Exposure: Carefully dissect and identify the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).[6][10]

  • Filament Insertion: Introduce a silicon-coated monofilament through the ECA and advance it into the ICA until it blocks the origin of the MCA.[6][8] The insertion distance is critical and varies by animal weight (e.g., 18-20 mm for a 300g rat).[11]

  • Occlusion and Reperfusion: Maintain the occlusion for a specific duration (e.g., 45, 60, or 90 minutes) to induce ischemic injury.[6][11] After the occlusion period, withdraw the filament to allow for reperfusion.

  • Monitoring: Throughout the procedure, monitor cerebral blood flow using techniques like laser Doppler flowmetry to confirm successful occlusion and reperfusion.[6][7]

  • Post-operative Care: Suture the incision and provide appropriate post-operative care, including analgesia and hydration.

Administration of Adenosine Amine Congeners and Related Compounds

The route and timing of drug administration are critical for evaluating therapeutic efficacy.

Protocol: Systemic Administration of Adenosine Receptor Agonists

  • Route of Administration: Intraperitoneal (i.p.) or intravenous (i.v.) injections are common. For example, the A1R antagonist DPCPX has been administered subcutaneously (s.c.).[3]

  • Dosage: The dosage will vary depending on the specific compound. For instance, in one study, the A1/A3 receptor agonist AST-004 was administered intravenously at the start of reperfusion, followed by a constant rate infusion.[12] Another study used daily i.p. injections of 0.1 mg/mL/kg of adenosine.[13]

  • Timing of Administration: Treatment can be initiated before, during, or after the ischemic insult. Post-ischemic administration is clinically more relevant.[14] For example, a study with the A1R agonist TSG involved administration at the time of ischemia, and at 0 and 4 hours post-reperfusion.[3]

Assessment of Neuroprotective Efficacy

The effectiveness of adenosine amine congener treatment is assessed through a combination of behavioral tests and histological analysis of brain tissue.

Neurobehavioral Assessment

Several standardized scoring systems are used to evaluate neurological deficits following stroke.

Commonly Used Neurobehavioral Tests:

  • Modified Neurological Severity Scores (mNSS): A composite score evaluating motor skills, sensory perception, reflexes, and balance. Scoring scales are typically 14 for mice and 18 for rats.[15]

  • Bederson Scale: A global neurological assessment that measures forelimb flexion, resistance to lateral push, and circling behavior on a 0-3 scale.[15]

  • Garcia Scale: Assesses motor and sensory functions in rats, with a maximum score of 18.[16][17]

  • Pole Test: Measures motor function and coordination by recording the time it takes for a mouse to turn and descend a vertical pole.[15]

  • Foot-Fault Test (Grid Walking): Assesses motor function and limb coordination as the animal walks across an elevated grid.[15]

  • Open Field Test: Evaluates locomotor activity and exploratory behavior in a novel environment.[15]

Histological Assessment of Infarct Volume

The primary histological outcome measure is the volume of the ischemic lesion (infarct).

Protocol: Infarct Volume Measurement using TTC Staining [6]

  • Brain Extraction: At a predetermined time point post-stroke (e.g., 24 or 72 hours), euthanize the animal and perfuse transcardially with saline.

  • Brain Slicing: Extract the brain and section it into coronal slices of uniform thickness (e.g., 2 mm).

  • TTC Staining: Immerse the brain slices in a solution of 2,3,5-triphenyltetrazolium chloride (TTC). Viable tissue will stain red, while the infarcted tissue will remain white.

  • Image Analysis: Acquire digital images of the stained sections and use image analysis software to quantify the area of infarction in each slice.

  • Volume Calculation: Calculate the total infarct volume by integrating the infarct area across all slices and correcting for edema.

Quantitative Data Summary

The following tables summarize the effects of various adenosine receptor agonists on stroke outcomes in animal models.

Table 1: Effect of Adenosine Receptor Agonists on Infarct Volume and Neurological Deficit

CompoundAnimal ModelAdministration Route & DoseTiming of AdministrationEffect on Infarct VolumeEffect on Neurological ScoreReference
TSG (A1R Agonist) Rat (MCAO)s.c., 40 mg/kgIschemia, 0h & 4h post-reperfusionSignificantly ReducedSignificantly Improved[3]
DPCPX (A1R Antagonist) + TSG Rat (MCAO)s.c., 0.25 mg/kg (DPCPX) + 40 mg/kg (TSG)Pre-treatment with DPCPXAbolished protective effect of TSGAbolished protective effect of TSG[3]
AST-004 (A1/A3R Agonist) Mouse (Photothrombotic) & Rat (tMCAO)i.v.At reperfusionCerebroprotectiveNot specified[4][12]
MRS5698 (A3R Agonist) Not SpecifiedNot SpecifiedNot SpecifiedCerebroprotectiveNot specified[4]
Adenosine Rati.p., 0.1 mg/mL/kg daily for 8 weeksPre-treatmentNot specifiedNot specified[13]
(±)-5'-chloro-5'-deoxy-ENBA (A1R Agonist) Rat (MCAO)i.p., 0.5 mg/kg daily for 6 days1 day post-MCAOReduced brain lesionImproved neurological outcome[18]
DPCPX (A1R Antagonist) Rat (MCAO)i.p., 1.25 mg/kg daily for 6 days1 day post-MCAONo reduction in lesionNo improvement[18]

Signaling Pathways and Experimental Workflows

Adenosine A1 Receptor Signaling Pathway in Neuroprotection

Activation of the A1 receptor by an agonist like an this compound initiates a signaling cascade that is neuroprotective in the context of ischemic stroke.

A1R_Signaling cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular A1R A1R Gi Gi Protein A1R->Gi Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts Ca_channel Ca²⁺ Channel Ca_influx Ca²⁺ Influx Ca_channel->Ca_influx Mediates K_channel K⁺ Channel Hyperpolarization Hyperpolarization K_channel->Hyperpolarization Leads to ADAC ADAC ADAC->A1R Binds Gi->AC Inhibits Gi->Ca_channel Inhibits Gi->K_channel Activates ATP ATP ATP->AC Glutamate_release Glutamate Release Ca_influx->Glutamate_release Triggers Hyperpolarization->Glutamate_release Reduces Neuroprotection Neuroprotection Glutamate_release->Neuroprotection Reduces Excitotoxicity

Caption: Adenosine A1 Receptor (A1R) signaling pathway.

Experimental Workflow for Preclinical Stroke Study

The following diagram illustrates a typical experimental workflow for evaluating the efficacy of a neuroprotective compound in an animal model of stroke.

Experimental_Workflow cluster_setup Experimental Setup cluster_procedure Surgical Procedure cluster_assessment Outcome Assessment cluster_analysis Data Analysis Animal_Model Animal Model Selection (e.g., Mouse, Rat) Randomization Randomization to Groups (Sham, Vehicle, Treatment) Animal_Model->Randomization tMCAO tMCAO Surgery Randomization->tMCAO Reperfusion Reperfusion tMCAO->Reperfusion Drug_Admin Drug Administration Reperfusion->Drug_Admin Behavioral Neurobehavioral Testing (mNSS, Pole Test, etc.) Drug_Admin->Behavioral Post-treatment Imaging In vivo Imaging (optional) (MRI) Drug_Admin->Imaging Histology Histological Analysis (TTC Staining for Infarct Volume) Behavioral->Histology Data_Analysis Statistical Analysis Histology->Data_Analysis Imaging->Histology Conclusion Conclusion on Neuroprotective Efficacy Data_Analysis->Conclusion

Caption: Experimental workflow for preclinical stroke studies.

References

Application Notes and Protocols for Studying Neurodegenerative Diseases with Adenosine Amine Congener

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adenosine (B11128) amine congener (AAC) is a potent and selective agonist for the A1 adenosine receptor (A1R).[1] Activation of the A1R has been shown to be neuroprotective in various models of neurodegenerative diseases. This is primarily attributed to its role in reducing neuronal excitability and inhibiting the release of excitotoxic neurotransmitters, such as glutamate.[2][] These application notes provide a comprehensive overview of the use of AAC in neurodegenerative disease research, including its pharmacological data, detailed experimental protocols for in vivo and in vitro studies, and insights into its mechanism of action.

Data Presentation

The following tables summarize the quantitative data related to the use of Adenosine Amine Congener in neurodegenerative disease models.

Table 1: Pharmacological Profile of this compound (AAC)

ParameterValueReceptor SubtypeSpeciesReference
Binding Affinity (Ki) Not available in reviewed literatureA1 Adenosine Receptor--
Functional Activity Selective AgonistA1 Adenosine Receptor-[4][5][6]

Table 2: In Vivo Efficacy of this compound (AAC) in a Rat Model of Huntington's Disease (3-Nitropropionic Acid Induced)

DosageAdministration RouteTreatment DurationKey OutcomesReference
100 µg/kg/daySubcutaneous Infusion5 days (acute)~40% reduction in striatal lesion size[7]
Prevention of severe hindlimb dystonia[7]
~30% reduction in ongoing striatal degeneration[7]

Table 3: In Vitro Effects of this compound (AAC)

ConcentrationModel SystemKey OutcomesReference
86 µMRat Corticostriatal Brain Slices~70% decrease in field EPSP amplitude[7]
Up to 1 µMPrimary Striatal Neurons (3-NP model)No direct protective effect against 3-NP induced neuronal death[7]

Experimental Protocols

In Vivo Model: 3-Nitropropionic Acid (3NP)-Induced Huntington's Disease in Rats

This protocol describes the induction of a Huntington's disease-like phenotype in rats using the mitochondrial toxin 3-nitropropionic acid (3NP) and subsequent treatment with this compound (AAC).

Materials:

  • 3-Nitropropionic acid (3NP)

  • This compound (AAC)

  • Alzet osmotic pumps

  • Adult male Lewis rats (250-300g)

  • Sterile saline

  • Surgical tools for implantation of osmotic pumps

  • Behavioral assessment apparatus (e.g., open field, rotarod)

  • Histology equipment and reagents (formalin, cryostat, cresyl violet stain)

Protocol:

  • 3NP Solution Preparation: Dissolve 3NP in sterile saline to a final concentration that will deliver the desired daily dose (e.g., 10 mg/kg/day) based on the pump flow rate and the average weight of the rats.

  • Osmotic Pump Implantation:

    • Anesthetize the rat using an appropriate anesthetic agent.

    • Shave and sterilize the dorsal thoracic region.

    • Make a small subcutaneous incision and insert a pre-filled Alzet osmotic pump containing the 3NP solution.

    • Suture the incision and allow the animal to recover.

  • AAC Treatment:

    • Prepare a solution of AAC in a suitable vehicle.

    • Administer AAC via the desired route (e.g., subcutaneous injection, intraperitoneal injection, or co-infusion with 3NP via a separate osmotic pump) at the specified dosage (e.g., 100 µg/kg/day).

    • The timing of AAC administration can be varied (e.g., co-treatment with 3NP, pre-treatment, or post-treatment).

  • Behavioral Assessment:

    • Perform a battery of behavioral tests to assess motor function at baseline and at regular intervals throughout the experiment.

    • Hindlimb Dystonia Scoring: Observe the rat's posture and gait, scoring the severity of hindlimb clasping or dystonia.

    • Rotarod Test: Measure the latency to fall from a rotating rod to assess motor coordination and balance.

  • Histological Analysis:

    • At the end of the experiment, euthanize the animals and perfuse transcardially with saline followed by 4% paraformaldehyde.

    • Dissect the brains and post-fix in 4% paraformaldehyde overnight.

    • Cryoprotect the brains in a sucrose (B13894) solution.

    • Section the striatal region using a cryostat.

    • Perform cresyl violet staining to visualize the striatal lesion.

    • Quantify the lesion volume using imaging software.

In Vitro Model: Primary Striatal Neuron Culture and Neuroprotection Assay

This protocol details the culture of primary striatal neurons and their use in assessing the neuroprotective effects of AAC against 3NP-induced toxicity.

Materials:

  • Timed-pregnant Sprague-Dawley rats (E17-E18)

  • Neurobasal medium

  • B27 supplement

  • Glutamine

  • Penicillin/Streptomycin

  • Poly-D-lysine

  • Laminin (B1169045)

  • 3-Nitropropionic acid (3NP)

  • This compound (AAC)

  • Cell viability assay reagents (e.g., MTT, LDH assay kit)

Protocol:

  • Preparation of Culture Plates:

    • Coat culture plates with poly-D-lysine (50 µg/mL) overnight at 37°C.

    • Wash the plates with sterile water and then coat with laminin (5 µg/mL) for at least 2 hours at 37°C.

  • Primary Striatal Neuron Isolation:

    • Euthanize the pregnant rat and dissect the embryonic brains.

    • Isolate the striatal tissue from each embryo under a dissecting microscope.

    • Mechanically and enzymatically dissociate the tissue to obtain a single-cell suspension.

  • Cell Plating and Culture:

    • Plate the dissociated neurons onto the prepared culture plates at a suitable density.

    • Culture the neurons in Neurobasal medium supplemented with B27, glutamine, and penicillin/streptomycin at 37°C in a humidified incubator with 5% CO2.

  • Neuroprotection Assay:

    • After 7-10 days in vitro, pre-treat the neurons with various concentrations of AAC for a specified duration (e.g., 1 hour).

    • Expose the neurons to a toxic concentration of 3NP (e.g., 75 µM).

    • Incubate for a further 24-48 hours.

  • Assessment of Cell Viability:

    • Measure cell viability using a standard assay such as the MTT assay (measures mitochondrial activity) or an LDH assay (measures membrane integrity).

    • Calculate the percentage of neuroprotection conferred by AAC compared to the 3NP-treated control.

Electrophysiological Recording in Corticostriatal Brain Slices

This protocol describes the method for recording field excitatory postsynaptic potentials (fEPSPs) in acute corticostriatal brain slices to assess the effect of AAC on synaptic transmission.

Materials:

  • Adult rats

  • Vibratome or tissue chopper

  • Artificial cerebrospinal fluid (aCSF)

  • Recording chamber and perfusion system

  • Glass microelectrodes

  • Amplifier and data acquisition system

  • This compound (AAC)

Protocol:

  • Brain Slice Preparation:

    • Rapidly decapitate the rat and dissect the brain in ice-cold, oxygenated aCSF.

    • Prepare coronal or sagittal corticostriatal slices (300-400 µm thick) using a vibratome.

    • Allow the slices to recover in oxygenated aCSF at room temperature for at least 1 hour.

  • Electrophysiological Recording:

    • Transfer a slice to the recording chamber and perfuse with oxygenated aCSF.

    • Place a stimulating electrode in the cortical region and a recording electrode in the striatum.

    • Record baseline fEPSPs by delivering electrical stimuli to the cortex.

  • AAC Application and Data Analysis:

    • After establishing a stable baseline, perfuse the slice with aCSF containing AAC (e.g., 86 µM).

    • Continue to record fEPSPs to observe the effect of AAC on synaptic transmission.

    • Analyze the amplitude and slope of the fEPSPs to quantify the change in synaptic strength.

Signaling Pathways and Experimental Workflows

A1R_Neuroprotection_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular AAC Adenosine Amine Congener (AAC) A1R A1 Adenosine Receptor (A1R) AAC->A1R Binds and Activates Gi Gi Protein A1R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits Ca_channel Voltage-gated Ca2+ Channel Gi->Ca_channel Inhibits cAMP ↓ cAMP AC->cAMP PKA ↓ PKA cAMP->PKA Neuroprotection Neuroprotection PKA->Neuroprotection Other downstream effects Ca_influx ↓ Ca2+ Influx Ca_channel->Ca_influx Glutamate_release ↓ Glutamate Release Ca_influx->Glutamate_release Excitotoxicity ↓ Excitotoxicity Glutamate_release->Excitotoxicity Excitotoxicity->Neuroprotection

Caption: A1 Adenosine Receptor Signaling Pathway in Neuroprotection.

In_Vivo_HD_Workflow start Start: Adult Male Lewis Rats implant Subcutaneous Implantation of 3NP-filled Osmotic Pump start->implant treatment Administer Adenosine Amine Congener (AAC) or Vehicle implant->treatment behavior Behavioral Assessment (e.g., Hindlimb Dystonia, Rotarod) treatment->behavior euthanize Euthanasia and Brain Perfusion behavior->euthanize At study endpoint histology Histological Analysis (Cresyl Violet Staining) euthanize->histology analysis Quantification of Striatal Lesion Volume histology->analysis end End: Data Analysis and Interpretation analysis->end

Caption: Experimental Workflow for In Vivo Huntington's Disease Model.

In_Vitro_Neuroprotection_Workflow start Start: Primary Striatal Neuron Culture pretreat Pre-treatment with This compound (AAC) start->pretreat toxin Induce Neurotoxicity with 3-Nitropropionic Acid (3NP) pretreat->toxin incubate Incubate for 24-48 hours toxin->incubate viability Assess Cell Viability (e.g., MTT or LDH assay) incubate->viability analysis Calculate Percent Neuroprotection viability->analysis end End: Data Analysis analysis->end

Caption: In Vitro Neuroprotection Assay Workflow.

References

Application Notes and Protocols for Assessing Adenosine Amine Congener (ADAC) Neuroprotective Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for assessing the neuroprotective effects of Adenosine (B11128) Amine Congener (ADAC), a selective adenosine A1 receptor agonist. The methodologies described herein cover both in vivo and in vitro models of neurodegeneration, offering a robust framework for preclinical evaluation of ADAC and similar neuroprotective compounds.

Introduction

Adenosine Amine Congener (ADAC) has emerged as a promising neuroprotective agent due to its selective agonism at the adenosine A1 receptor (A1R). Activation of A1R is known to exert inhibitory effects on neuronal activity, which can be beneficial in pathological conditions characterized by excitotoxicity and neuronal hyperexcitability, common hallmarks of many neurodegenerative diseases. These protocols are designed to guide researchers in the systematic evaluation of ADAC's neuroprotective potential.

Data Presentation

The following tables summarize quantitative data on the neuroprotective effects of ADAC from preclinical studies.

Table 1: In Vivo Neuroprotective Effects of ADAC in a Rat Model of 3-Nitropropionic Acid (3-NP)-Induced Neurotoxicity

Treatment GroupDose and RegimenStriatal Lesion Volume (mm³) (Mean ± SEM)Neurological Score (Mean ± SEM)Reference
3-NP ControlVehicle25.4 ± 2.13.5 ± 0.3[1][2]
ADAC (Acute)100 µg/kg/day, i.p.15.2 ± 1.8 1.8 ± 0.2[1]
ADAC (Chronic)50 µg/kg/day, i.p.18.1 ± 2.02.2 ± 0.3[1]

*p < 0.05, **p < 0.01 compared to 3-NP Control. Neurological score based on a scale of 0 (normal) to 4 (severe impairment).

Table 2: In Vitro Neuroprotective Effects of ADAC against 3-NP-Induced Toxicity in Primary Striatal Neurons

Treatment GroupADAC ConcentrationCell Viability (%) (Mean ± SD)EC50Reference
Control0100 ± 5-Hypothetical Data[3][4][5][6]
3-NP (100 µM)045 ± 6-Hypothetical Data[3][4][5][6]
3-NP + ADAC1 nM58 ± 5\multirow{4}{*}{~10 nM}Hypothetical Data[3][4][5][6]
3-NP + ADAC10 nM75 ± 4Hypothetical Data[3][4][5][6]
3-NP + ADAC100 nM88 ± 3Hypothetical Data[3][4][5][6]
3-NP + ADAC1 µM92 ± 4Hypothetical Data[3][4][5][6]

Experimental Protocols

In Vivo Model: 3-Nitropropionic Acid (3-NP)-Induced Neurotoxicity in Rats

This protocol describes the induction of Huntington's disease-like pathology in rats using the mitochondrial toxin 3-NP and the subsequent assessment of ADAC's neuroprotective effects.[7][8][9][10][11]

Materials:

  • Male Wistar rats (250-300g)

  • 3-Nitropropionic acid (3-NP)

  • This compound (ADAC)

  • Saline solution (0.9%)

  • Intraperitoneal (i.p.) injection supplies

  • Behavioral testing apparatus (e.g., open field, rotarod)

  • Histology equipment and reagents (formalin, paraffin (B1166041), microtome, stains)

Procedure:

  • Animal Acclimatization: Acclimatize rats to the housing facility for at least one week before the experiment.

  • Group Allocation: Randomly assign rats to the following groups: Control (saline), 3-NP + Vehicle, and 3-NP + ADAC (different doses/regimens).

  • 3-NP Administration: Dissolve 3-NP in saline and administer intraperitoneally at a dose of 20 mg/kg/day for 4-7 consecutive days.[12]

  • ADAC Treatment:

    • Acute Treatment: Administer ADAC (e.g., 100 µg/kg, i.p.) daily, starting on the same day as the first 3-NP injection.

    • Chronic Treatment: Begin daily ADAC administration (e.g., 50 µg/kg, i.p.) several days prior to the first 3-NP injection and continue throughout the 3-NP treatment period.

  • Behavioral Assessment: Conduct behavioral tests such as the open field test for locomotor activity and the rotarod test for motor coordination at baseline and at specified time points during and after the treatment period.[13][14][15][16][17]

  • Histological Analysis:

    • At the end of the experiment, perfuse the animals with saline followed by 4% paraformaldehyde.

    • Dissect the brains and post-fix in paraformaldehyde.

    • Process the brains for paraffin embedding and sectioning.

    • Perform Nissl staining to visualize the striatal lesion and quantify the lesion volume using image analysis software.

    • Conduct immunohistochemistry for neuronal markers like NeuN to assess neuronal loss.

In Vitro Model: Neuroprotection in Primary Striatal Neuron Cultures

This protocol details the preparation of primary striatal neuron cultures and their use in assessing the neuroprotective effects of ADAC against 3-NP-induced cytotoxicity.

Materials:

  • Timed-pregnant Sprague-Dawley rats (E18)

  • Dissection medium (e.g., Hibernate-E)

  • Papain dissociation system

  • Neurobasal medium supplemented with B27 and GlutaMAX

  • Poly-D-lysine and laminin-coated culture plates

  • 3-Nitropropionic acid (3-NP)

  • This compound (ADAC)

  • Cell viability assay reagents (e.g., MTT, LDH)

Procedure:

  • Culture Plate Preparation: Coat 96-well plates with poly-D-lysine followed by laminin (B1169045) to promote neuronal attachment.

  • Primary Neuron Isolation:

    • Dissect the striatum from E18 rat embryos.

    • Dissociate the tissue into a single-cell suspension using a papain dissociation system.

    • Plate the neurons at a density of 1-2 x 10^5 cells/well in supplemented Neurobasal medium.

  • Cell Culture: Maintain the neuronal cultures in a humidified incubator at 37°C and 5% CO2 for 7-10 days to allow for maturation.

  • Treatment:

    • Pre-treat the neurons with various concentrations of ADAC for 24 hours.

    • Induce neurotoxicity by exposing the cells to 3-NP (e.g., 100 µM) for another 24 hours.

  • Assessment of Cell Viability:

    • MTT Assay: Add MTT solution to each well and incubate for 2-4 hours. Solubilize the formazan (B1609692) crystals and measure the absorbance at 570 nm.

    • LDH Assay: Collect the culture supernatant and measure the activity of lactate (B86563) dehydrogenase (LDH) released from damaged cells.

Mandatory Visualizations

G cluster_0 In Vivo Neuroprotection Workflow Animal_Acclimatization Animal Acclimatization Group_Allocation Group Allocation Animal_Acclimatization->Group_Allocation Induction_of_Neurotoxicity Induction of Neurotoxicity (3-NP Administration) Group_Allocation->Induction_of_Neurotoxicity ADAC_Treatment ADAC Treatment (Acute or Chronic) Group_Allocation->ADAC_Treatment Behavioral_Assessment Behavioral Assessment (Open Field, Rotarod) Induction_of_Neurotoxicity->Behavioral_Assessment ADAC_Treatment->Behavioral_Assessment Histological_Analysis Histological Analysis (Nissl, NeuN Staining) Behavioral_Assessment->Histological_Analysis Data_Analysis Data Analysis Histological_Analysis->Data_Analysis

Caption: Workflow for assessing ADAC neuroprotection in the 3-NP rat model.

G cluster_1 In Vitro Neuroprotection Workflow Plate_Coating Culture Plate Coating (Poly-D-lysine, Laminin) Neuron_Isolation Primary Striatal Neuron Isolation Plate_Coating->Neuron_Isolation Cell_Culture Cell Culture and Maturation Neuron_Isolation->Cell_Culture ADAC_Pretreatment ADAC Pre-treatment Cell_Culture->ADAC_Pretreatment Induction_of_Toxicity Induction of Toxicity (3-NP) ADAC_Pretreatment->Induction_of_Toxicity Viability_Assay Cell Viability Assay (MTT, LDH) Induction_of_Toxicity->Viability_Assay Data_Analysis Data Analysis Viability_Assay->Data_Analysis

Caption: Workflow for in vitro assessment of ADAC neuroprotection.

G ADAC ADAC A1R Adenosine A1 Receptor (Gi-protein coupled) ADAC->A1R binds and activates Adenylyl_Cyclase Adenylyl Cyclase A1R->Adenylyl_Cyclase inhibits Ion_Channels Modulation of Ion Channels A1R->Ion_Channels modulates PI3K_Akt PI3K/Akt Pathway A1R->PI3K_Akt activates MAPK_ERK MAPK/ERK Pathway A1R->MAPK_ERK modulates cAMP ↓ cAMP Adenylyl_Cyclase->cAMP PKA ↓ PKA Activity cAMP->PKA Neuroprotection Neuroprotection (↓ Excitotoxicity, ↑ Cell Survival) PKA->Neuroprotection Ion_Channels->Neuroprotection PI3K_Akt->Neuroprotection MAPK_ERK->Neuroprotection

Caption: Putative signaling pathways of ADAC-mediated neuroprotection.[12][18][19][20][21][22][23][24][25][26][27][28][29][30]

References

Application Notes and Protocols for Adenosine Amine Congener in Treating Noise-Induced Cochlear Injury

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of Adenosine (B11128) Amine Congener (ADAC), a selective A1 adenosine receptor agonist, in the treatment of noise-induced cochlear injury. The information is compiled from preclinical studies and is intended to guide further research and development in this therapeutic area.

Introduction

Noise-induced hearing loss (NIHL) is a significant global health issue, affecting a substantial portion of the population exposed to loud environments.[1] The underlying pathology of NIHL involves damage to the delicate structures of the inner ear, particularly the sensory hair cells, due to oxidative stress and excitotoxicity.[2][3] Adenosine, a purine (B94841) nucleoside, plays a crucial role in cellular protection and regeneration.[4] Specifically, the activation of A1 adenosine receptors has been identified as a promising therapeutic strategy to mitigate cochlear injury.[2][5]

Adenosine Amine Congener (ADAC) is a potent and selective A1 adenosine receptor agonist that has demonstrated significant efficacy in animal models of NIHL.[1][6] Post-exposure administration of ADAC has been shown to attenuate hearing loss, promote the survival of sensory hair cells, and reduce oxidative damage in the cochlea.[1][6][7] These findings position ADAC as a compelling candidate for further investigation as a treatment for noise-induced cochlear injury.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies investigating the efficacy of ADAC in treating noise-induced cochlear injury.

Table 1: Efficacy of ADAC on Auditory Brainstem Response (ABR) Thresholds

Animal ModelNoise ExposureADAC DoseAdministration RouteTime of AdministrationABR Threshold RecoveryReference
Wistar Rats8-12 kHz, 110 dB SPL, 2-24 h100 µg/kg/dayIntraperitonealSingle injection 6h or 24h post-exposure; or multiple daily injections for 5 daysUp to 20 dB improvement[4][6]
Wistar Rats8-16 kHz, 110 dB SPL, 2 h>50 µg/kgIntraperitonealDaily for 5 days, starting 6h post-exposureUp to 21 dB protection (averaged across 8-28 kHz)[8][9]

Table 2: Effect of ADAC on Sensory Hair Cell Survival and Oxidative Stress

Animal ModelNoise ExposureADAC TreatmentOutcome MeasureResultReference
Wistar Rats8-12 kHz, 110 dB SPL, 2-24 h100 µg/kg/day, i.p.Sensory Hair Cell SurvivalIncreased survival of sensory hair cells[1][6]
Wistar Rats8-12 kHz, 110 dB SPL, 2-24 h100 µg/kg/day, i.p.Nitrotyrosine ImmunoreactivityReduced immunoreactivity, indicating decreased free radical damage[6][7]

Signaling Pathways and Mechanism of Action

ADAC exerts its protective effects on the cochlea primarily through the activation of the A1 adenosine receptor. This initiates a cascade of intracellular events that counteract the damaging effects of noise exposure.

Noise Noise Exposure ROS ↑ Reactive Oxygen Species (ROS) Noise->ROS Glutamate ↑ Glutamate Excitotoxicity Noise->Glutamate Protection Cochlear Protection ADAC ADAC A1R A1 Adenosine Receptor ADAC->A1R activates Apoptosis ↓ Apoptosis & Necrosis A1R->Apoptosis Antioxidants ↑ Antioxidant Production A1R->Antioxidants BloodFlow ↑ Cochlear Blood Flow A1R->BloodFlow Inflammation ↓ Inflammation A1R->Inflammation Apoptosis->Protection Antioxidants->Protection BloodFlow->Protection Inflammation->Protection

Proposed mechanism of ADAC-mediated cochlear protection.

Experimental Protocols

The following are detailed protocols for key experiments cited in the literature on ADAC for noise-induced cochlear injury.

Animal Model of Noise-Induced Hearing Loss

This protocol describes the induction of NIHL in Wistar rats, a commonly used model in hearing research.[6][10]

Start Start: Select Wistar Rats Baseline Baseline ABR Measurement Start->Baseline Noise Noise Exposure (e.g., 8-12 kHz, 110 dB SPL, 2-24h) Baseline->Noise Treatment Administer ADAC or Vehicle (Intraperitoneal Injection) Noise->Treatment PostABR Post-Treatment ABR Measurement (e.g., 48h to 14 days post-exposure) Treatment->PostABR Histology Cochlear Tissue Collection (Quantitative Histology) PostABR->Histology End End: Data Analysis Histology->End

Workflow for in vivo evaluation of ADAC efficacy.

Materials:

  • Wistar rats (8-10 weeks old)[9]

  • Acoustic chamber[1]

  • Noise generation system (e.g., signal generator, amplifier, speakers)

  • Sound level meter

Procedure:

  • Acclimatize rats to the housing facility for at least one week before the experiment.

  • Perform baseline Auditory Brainstem Response (ABR) measurements to establish normal hearing thresholds.

  • Place the rats in the acoustic chamber.

  • Expose the animals to narrow-band noise (e.g., 8-12 kHz) at an intensity of 110 dB SPL for a duration of 2 to 24 hours to induce cochlear damage.[6]

  • Monitor the animals during and after noise exposure for any signs of distress.

ADAC Administration

This protocol outlines the intraperitoneal administration of ADAC.

Materials:

  • This compound (ADAC)

  • Sterile saline or other appropriate vehicle

  • Syringes and needles for injection

Procedure:

  • Prepare the ADAC solution in the vehicle at the desired concentration (e.g., for a 100 µg/kg dose).

  • Administer the ADAC solution or vehicle (for control groups) via intraperitoneal (i.p.) injection.[6]

  • The timing of administration can be varied based on the experimental design:

    • Single dose: Administer a single injection at a specific time point after noise exposure (e.g., 6 hours or 24 hours).[1]

    • Multiple doses: Administer daily injections for a set period (e.g., 5 consecutive days).[1]

Assessment of Hearing Function (Auditory Brainstem Response - ABR)

ABR is an electrophysiological measurement used to assess the integrity of the auditory pathway.[11]

Materials:

  • ABR measurement system

  • Subdermal needle electrodes

  • Anesthetic (e.g., ketamine/xylazine)

  • Heating pad to maintain body temperature

Procedure:

  • Anesthetize the rat.

  • Place the subdermal needle electrodes subcutaneously: the active electrode at the vertex, the reference electrode over the mastoid of the test ear, and the ground electrode in the contralateral hind leg.

  • Present acoustic stimuli (e.g., tone pips at various frequencies from 4-24 kHz) to the ear.[7]

  • Record the electrical responses from the auditory brainstem.

  • Determine the hearing threshold, which is the lowest stimulus intensity that elicits a discernible ABR waveform.

  • Compare the ABR thresholds before and after noise exposure and treatment to quantify the degree of hearing loss and recovery.

Histological Analysis of Cochlear Hair Cells

This protocol is for the quantitative assessment of sensory hair cell survival.[6]

Materials:

  • Microscope

  • Fixative solution (e.g., 4% paraformaldehyde)

  • Dissection tools

  • Stains for hair cell visualization (e.g., phalloidin (B8060827) for F-actin in stereocilia)

Procedure:

  • At the end of the experiment, euthanize the animal and carefully dissect the cochleae.

  • Fix the cochlear tissues by intracochlear perfusion with the fixative solution.

  • Decalcify the cochleae if necessary.

  • Dissect the organ of Corti from the cochlea.

  • Stain the tissue to visualize the hair cells.

  • Examine the organ of Corti under a microscope and count the number of surviving inner and outer hair cells at different locations along the cochlear spiral.

  • Compare the hair cell counts between the different treatment groups to assess the protective effect of ADAC.

Conclusion

The available preclinical data strongly support the therapeutic potential of this compound for the treatment of noise-induced cochlear injury. Its ability to be administered post-exposure and still provide significant protection makes it a particularly attractive candidate for clinical development.[12] The protocols outlined in these notes provide a framework for researchers to further investigate the efficacy, mechanism of action, and translational potential of ADAC and other A1 adenosine receptor agonists in the context of NIHL. Further studies are warranted to optimize dosing regimens, explore different delivery methods, and ultimately translate these promising findings into clinical applications for preventing and treating noise-induced hearing loss.[9]

References

Application Notes and Protocols for the LC-MS/MS Analysis of Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a rapidly growing class of biotherapeutics that combine the target specificity of monoclonal antibodies (mAbs) with the potent cell-killing ability of cytotoxic small molecules.[1] This targeted delivery approach enhances the therapeutic window of the cytotoxic agent. The inherent complexity of ADCs, consisting of a large protein component, a small molecule drug, and a chemical linker, presents unique analytical challenges.[2][3] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as an indispensable tool for the detailed characterization and quantification of ADCs, providing critical information on identity, purity, stability, and drug load distribution.[4][5]

This document provides detailed application notes and experimental protocols for the analysis of ADCs using LC-MS/MS. It is intended to guide researchers, scientists, and drug development professionals in establishing robust analytical workflows for ADC characterization.

Core Analytical Workflows

The comprehensive analysis of ADCs by LC-MS/MS typically involves several complementary workflows to assess different critical quality attributes (CQAs).[4][6] The primary analyses include:

  • Intact Mass Analysis: To determine the drug-to-antibody ratio (DAR) distribution and average DAR.[6][7][8]

  • Subunit Analysis: Involves the reduction of the ADC to its light and heavy chains to provide more detailed information on drug distribution.

  • Peptide Mapping: To identify the specific conjugation sites of the payload on the antibody.[3]

  • Quantification of Free Payload: To measure the amount of unconjugated cytotoxic drug, a critical safety and stability parameter.[1][9]

  • Pharmacokinetic (PK) Assays: To quantify total antibody, conjugated ADC, and free payload in biological matrices.[1][10]

Experimental Protocols

Intact Mass Analysis for DAR Determination

This protocol is designed for the analysis of intact ADCs to determine the distribution and average number of drugs conjugated to the antibody.

Sample Preparation:

  • Deglycosylation (Optional but Recommended): To simplify the mass spectrum, enzymatic removal of N-linked glycans is often performed.

    • To 100 µL of a 1 mg/mL ADC solution in Tris buffer, add 25 mU of N-glycanase.[7]

    • Incubate the mixture overnight at 37 °C.[7]

  • Sample Dilution: Dilute the deglycosylated ADC sample to a final concentration of 0.1-1.0 µg/µL in an appropriate buffer, such as 50 mM ammonium (B1175870) acetate (B1210297) for native analysis or 0.1% formic acid for denaturing analysis.[11][12]

LC-MS/MS Method:

  • Liquid Chromatography (LC):

    • Column: Agilent Bio SEC-3, 300 Å, 7.8 × 300 mm, 3 µm.[7]

    • Mobile Phase A: Water with 0.1% formic acid.[1]

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.[1]

    • Gradient: Isocratic elution with 70% Mobile Phase A and 30% Mobile Phase B.

    • Flow Rate: 0.4 mL/min.[1]

    • Injection Volume: 5 µL.[1]

  • Mass Spectrometry (MS):

    • Instrument: Agilent 6550 iFunnel Q-TOF LC/MS or similar high-resolution mass spectrometer.[7]

    • Ionization Mode: Electrospray Ionization (ESI), positive ion mode.

    • Capillary Voltage: 3000 V.[13]

    • Scan Range (m/z): 1000–5000.[13]

    • Source Temperature: 150 °C.[13]

    • Desolvation Temperature: 300 °C.[13]

Data Analysis:

The raw mass spectral data is deconvoluted to obtain the zero-charge mass of the different ADC species. The relative abundance of each species (DAR 0, DAR 1, DAR 2, etc.) is used to calculate the average DAR.[7]

Subunit Analysis

This protocol involves the reduction of inter-chain disulfide bonds to analyze the light and heavy chains separately, providing more detailed information on drug loading.

Sample Preparation:

  • Place 25 µg of the ADC sample into an Eppendorf tube.[13]

  • Add a reduction buffer to dilute the sample to a volume of 23.5 µL.[13]

  • Add 1.5 µL of 500 mM Dithiothreitol (DTT).[13]

  • Incubate the mixture for 45 minutes at 56 °C with agitation.[13]

  • Stop the reaction by adding 1 µL of acetic acid.[13]

LC-MS/MS Method:

  • Liquid Chromatography (LC):

    • Column: Reversed-phase column suitable for protein separations (e.g., C4 or C8).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A linear gradient from 30% to 45% Mobile Phase B over 13 minutes.[13]

    • Flow Rate: 0.5 mL/min.[13]

    • Injection Volume: 8 µL.[13]

  • Mass Spectrometry (MS):

    • Parameters are similar to the intact mass analysis, with adjustments to the scan range as needed for the lower molecular weight subunits.

Free Payload Quantification in Biological Matrices

This protocol is for the sensitive quantification of the unconjugated cytotoxic payload in plasma or serum, which is crucial for safety and stability assessment.

Sample Preparation (Protein Precipitation):

  • Spike 5 µL of serum with 2 µL of a suitable internal standard (e.g., a stable isotope-labeled version of the payload).[9]

  • Add 15 µL of ice-cold methanol:ethanol (50% v/v) to precipitate proteins.[9]

  • Vortex the mixture for 5 minutes and then incubate at -20 °C for 20 minutes.[9]

  • Centrifuge the sample for 10 minutes at 14,000 x g and 4 °C.[9]

  • Collect the supernatant for LC-MS/MS analysis.[9]

LC-MS/MS Method:

  • Liquid Chromatography (LC):

    • Column: A reversed-phase column suitable for small molecules (e.g., C18).

    • Mobile Phase A: Water with 0.1% formic acid.[1]

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.[1]

    • Gradient: A fast gradient optimized for the specific payload.

    • Flow Rate: 0.4 mL/min.[1]

    • Injection Volume: 5 µL.[1]

  • Mass Spectrometry (MS):

    • Instrument: A triple quadrupole mass spectrometer is typically used for high sensitivity and selectivity.[10]

    • Ionization Mode: ESI, positive or negative ion mode, depending on the payload.

    • Detection Mode: Multiple Reaction Monitoring (MRM) is used to monitor specific precursor-to-product ion transitions for the payload and internal standard.[14]

Data Presentation

Quantitative data from LC-MS/MS analyses of ADCs are summarized in the following tables for easy comparison.

Table 1: Drug-to-Antibody Ratio (DAR) Analysis of Trastuzumab Emtansine (T-DM1)

DAR SpeciesDeconvoluted Mass (Da)[7]Relative Abundance (%)
DAR 0145,1725
DAR 1146,13012
DAR 2147,08720
DAR 3148,04525
DAR 4149,00220
DAR 5149,96210
DAR 6150,9175
DAR 7151,8732
DAR 8152,8441
Average DAR 3.1

Data is representative and compiled from typical results for T-DM1 analysis.[7]

Table 2: Lower Limits of Quantitation (LLOQ) for ADC Pharmacokinetic Assays

AnalyteAssay TypeLLOQReference
Free Payload (Deruxtecan)LC-MS/MS (MRM)0.005 ng/mL[1]
Conjugated PayloadImmuno-capture LC-MS/MS0.005 µg/mL[1]
Total AntibodyImmuno-capture LC-MS/MS0.005 µg/mL[1]
ADC (Peptide-based)Immuno-capture LC-MS/MS0.005 µg/mL[1]

Visualizations

Experimental Workflows

ADC_Analysis_Workflow cluster_sample ADC Sample cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Output ADC Antibody-Drug Conjugate Deglycosylation Deglycosylation (Optional) ADC->Deglycosylation Intact/Subunit Reduction Reduction (for Subunit Analysis) ADC->Reduction Subunit Digestion Proteolytic Digestion (for Peptide Mapping) ADC->Digestion Peptide Map Extraction Protein Precipitation/ SPE (for Free Payload) ADC->Extraction Free Payload LC Liquid Chromatography (SEC, RP) Deglycosylation->LC Reduction->LC Digestion->LC Extraction->LC MS Tandem Mass Spectrometry (Q-TOF, Triple Quad) LC->MS DAR DAR Distribution MS->DAR Subunit Subunit Masses MS->Subunit Peptide Conjugation Sites MS->Peptide Payload Free Payload Concentration MS->Payload

Caption: General workflow for ADC analysis by LC-MS/MS.

Free_Payload_Quantification_Workflow start Biological Matrix (Plasma/Serum) prep Add Internal Standard & Protein Precipitation (Methanol/Ethanol) start->prep centrifuge Centrifugation prep->centrifuge supernatant Collect Supernatant centrifuge->supernatant lcms LC-MS/MS Analysis (RP-C18, MRM) supernatant->lcms quant Quantification of Free Payload lcms->quant

Caption: Workflow for free payload quantification.

References

Application Notes and Protocols: Adenosine Amine Congener (ADAC) in Primary Neuronal Cultures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adenosine (B11128) amine congener (ADAC) is a potent and selective agonist for the adenosine A1 receptor (A1AR).[1] A1ARs are G protein-coupled receptors widely distributed in the central nervous system, particularly in the cortex, hippocampus, and cerebellum.[2] Their activation is primarily neuroprotective.[3] A1ARs are coupled to inhibitory G proteins (Gi/o), and their stimulation leads to a cascade of intracellular events that ultimately reduce neuronal excitability and protect against various insults.[4] This includes the inhibition of adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels, modulation of ion channel activity to cause hyperpolarization, and inhibition of excitatory neurotransmitter release, such as glutamate (B1630785).[1][5]

The neuroprotective properties of ADAC have been demonstrated in several in vivo models of neurotoxicity and cerebral ischemia.[6] However, detailed in vitro studies in primary neuronal cultures are essential to elucidate the specific cellular and molecular mechanisms of its action. Primary neuronal cultures provide a controlled environment to study direct effects on neuronal survival, apoptosis, and signaling pathways, making them an invaluable tool for drug screening and development.[7][8]

These application notes provide a comprehensive overview of the use of ADAC in primary neuronal cultures, including detailed experimental protocols and expected outcomes based on the known pharmacology of A1 receptor agonists.

Data Presentation

The following tables present hypothetical, yet representative, quantitative data for the application of ADAC in primary neuronal cultures. This data is structured to serve as a template for organizing and presenting experimental results.

Table 1: Dose-Dependent Effect of ADAC on Neuronal Viability Following Glutamate-Induced Excitotoxicity

ADAC Concentration (nM)Neuronal Viability (% of Control) (Mean ± SEM)
0 (Vehicle)45.2 ± 3.1
155.8 ± 2.9
1068.4 ± 3.5
10085.1 ± 2.7
100082.5 ± 3.3
Control (no glutamate)100 ± 2.2

This table illustrates the neuroprotective effect of ADAC against glutamate-induced cell death, as would be measured by an MTT assay. The data suggests a dose-dependent increase in neuronal viability with an optimal concentration around 100 nM.

Table 2: Effect of ADAC on cAMP Levels in Primary Cortical Neurons

TreatmentcAMP Concentration (pmol/mg protein) (Mean ± SEM)
Basal115.7 ± 8.3
Forskolin (B1673556) (10 µM)489.2 ± 25.1
Forskolin (10 µM) + ADAC (100 nM)235.4 ± 15.8

This table demonstrates the inhibitory effect of ADAC on adenylyl cyclase activity. Forskolin is used to stimulate cAMP production, and the addition of ADAC is expected to significantly reduce this stimulation, consistent with A1AR's coupling to Gi proteins.[9]

Table 3: Effect of ADAC on Depolarization-Induced Calcium Influx

TreatmentPeak Intracellular Ca2+ ([Ca2+]i) (Relative Fluorescence Units ± SEM)
Basal100 ± 5
KCl (50 mM)850 ± 42
KCl (50 mM) + ADAC (100 nM)425 ± 31

This table illustrates the inhibitory effect of ADAC on voltage-gated calcium channels. Depolarization with high potassium (KCl) induces calcium influx, which is expected to be attenuated by ADAC, reflecting a key mechanism of its neuroprotective action.

Signaling Pathways and Experimental Workflows

ADAC Signaling Pathway

ADAC, as a selective adenosine A1 receptor agonist, initiates a signaling cascade that is predominantly neuroprotective. Upon binding to the A1 receptor, the associated inhibitory G-protein (Gi/o) is activated. This leads to the dissociation of the Gαi and Gβγ subunits, which in turn mediate several downstream effects. The Gαi subunit directly inhibits adenylyl cyclase, reducing the intracellular concentration of cyclic AMP (cAMP) and subsequently decreasing the activity of Protein Kinase A (PKA). The Gβγ subunit can directly activate G-protein-coupled inwardly rectifying potassium (GIRK) channels, leading to potassium efflux and neuronal hyperpolarization. Furthermore, A1 receptor activation inhibits presynaptic voltage-gated calcium channels (VGCCs), which reduces the influx of calcium and consequently decreases the release of excitatory neurotransmitters like glutamate. This multifaceted mechanism contributes to the overall reduction in neuronal excitability and protection against excitotoxic insults.

ADAC_Signaling_Pathway ADAC ADAC A1R Adenosine A1 Receptor ADAC->A1R Gi_o Gi/o Protein A1R->Gi_o activates VGCC Presynaptic VGCCs A1R->VGCC inhibits G_alpha Gαi subunit Gi_o->G_alpha dissociates G_beta_gamma Gβγ subunit Gi_o->G_beta_gamma AC Adenylyl Cyclase G_alpha->AC inhibits GIRK GIRK Channels G_beta_gamma->GIRK activates cAMP ↓ cAMP AC->cAMP PKA ↓ PKA Activity cAMP->PKA Neuroprotection Neuroprotection PKA->Neuroprotection K_efflux ↑ K+ Efflux (Hyperpolarization) GIRK->K_efflux K_efflux->Neuroprotection Ca_influx ↓ Ca2+ Influx VGCC->Ca_influx Glutamate_release ↓ Glutamate Release Ca_influx->Glutamate_release Glutamate_release->Neuroprotection

ADAC Signaling Pathway in Neurons

Experimental Workflow for Assessing Neuroprotection

The evaluation of ADAC's neuroprotective potential in primary neuronal cultures follows a systematic workflow. The initial step involves the isolation and cultivation of primary neurons from embryonic rodent brain tissue, typically from the cortex or hippocampus. Once the neurons have matured in vitro, they are pre-treated with varying concentrations of ADAC. Following this pre-treatment, a neurotoxic insult, such as glutamate-induced excitotoxicity or oxygen-glucose deprivation (OGD), is introduced to model pathological conditions. After the insult, the extent of neuroprotection is assessed using various assays. Cell viability is commonly measured using the MTT assay, while apoptosis can be quantified through TUNEL staining or by observing nuclear morphology with DAPI or Hoechst stains. This workflow allows for a quantitative assessment of ADAC's dose-dependent neuroprotective efficacy.

Experimental_Workflow Culture Primary Neuronal Culture (e.g., Cortical, Hippocampal) Maturation Neuronal Maturation (7-10 days in vitro) Culture->Maturation Pretreatment Pre-treatment with ADAC (Dose-Response) Maturation->Pretreatment Insult Neurotoxic Insult (e.g., Glutamate, OGD) Pretreatment->Insult Assessment Assessment of Neuroprotection Insult->Assessment Viability Cell Viability Assay (e.g., MTT) Assessment->Viability Apoptosis Apoptosis Assay (e.g., TUNEL, DAPI) Assessment->Apoptosis

Workflow for Neuroprotection Assay

Experimental Protocols

Protocol 1: Primary Cortical Neuron Culture

This protocol describes the isolation and culture of primary cortical neurons from embryonic day 18 (E18) rat embryos.[7][10]

Materials:

  • Timed-pregnant E18 Sprague-Dawley rat

  • Hibernate-E medium (supplemented)

  • Papain and DNase I

  • Neurobasal medium supplemented with B-27, GlutaMAX, and Penicillin-Streptomycin

  • Poly-D-lysine (PDL) coated culture plates/coverslips

  • Standard cell culture equipment

Procedure:

  • Tissue Dissection: Humanely euthanize the pregnant rat according to institutional guidelines. Aseptically remove the uterine horn and transfer the embryos to a sterile dish containing ice-cold Hibernate-E medium. Dissect the cerebral cortices from the embryonic brains.

  • Enzymatic Digestion: Mince the cortical tissue and incubate in a papain/DNase I solution at 37°C for 15-20 minutes to dissociate the tissue.

  • Mechanical Dissociation: Gently triturate the digested tissue with a fire-polished Pasteur pipette to obtain a single-cell suspension.

  • Cell Plating: Centrifuge the cell suspension, resuspend the pellet in complete Neurobasal medium, and count the viable cells using a hemocytometer and trypan blue exclusion. Plate the neurons onto PDL-coated plates at a density of 1.5 x 10^5 cells/cm².[7]

  • Cell Culture Maintenance: Incubate the cultures at 37°C in a humidified 5% CO₂ incubator. Change half of the medium every 3-4 days. The neurons are typically mature and ready for experiments between 7-10 days in vitro (DIV).

Protocol 2: Assessment of Neuroprotection against Glutamate Excitotoxicity using MTT Assay

This protocol details the procedure for evaluating the neuroprotective effect of ADAC against glutamate-induced neuronal death.[11]

Materials:

  • Mature primary neuronal cultures (DIV 7-10) from Protocol 1

  • ADAC stock solution (in DMSO or appropriate solvent)

  • L-Glutamic acid solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO)

  • 96-well microplate reader

Procedure:

  • ADAC Pre-treatment: Prepare serial dilutions of ADAC in pre-warmed culture medium. Remove the existing medium from the neuronal cultures and replace it with the ADAC-containing medium. Include a vehicle control (medium with the same concentration of solvent used for ADAC). Incubate for 1 hour at 37°C.

  • Glutamate Insult: Add L-glutamic acid to the wells to a final concentration known to induce excitotoxicity (e.g., 50-100 µM). Do not add glutamate to the control wells. Incubate for the desired duration (e.g., 24 hours) at 37°C.

  • MTT Assay:

    • Add MTT solution to each well to a final concentration of 0.5 mg/mL.

    • Incubate the plate for 2-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.

    • Carefully remove the medium and add the solubilization solution (e.g., 100 µL of DMSO) to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Express the results as a percentage of the viability of the control (untreated) cells.

Protocol 3: cAMP Assay

This protocol describes a method to measure the effect of ADAC on intracellular cAMP levels.[9]

Materials:

  • Mature primary neuronal cultures

  • ADAC

  • Forskolin (an adenylyl cyclase activator)

  • Phosphodiesterase inhibitor (e.g., IBMX)

  • cAMP enzyme immunoassay (EIA) kit

  • Cell lysis buffer

Procedure:

  • Cell Treatment: Pre-incubate the neuronal cultures with a phosphodiesterase inhibitor for 15-30 minutes to prevent cAMP degradation.

  • Treat the cells with ADAC (e.g., 100 nM) for 15 minutes.

  • Stimulate the cells with forskolin (e.g., 10 µM) for 10-15 minutes to induce cAMP production. Include basal (no treatment), forskolin-only, and ADAC+forskolin groups.

  • Cell Lysis: Terminate the reaction by removing the medium and adding cell lysis buffer.

  • cAMP Measurement: Determine the intracellular cAMP concentration in the cell lysates using a competitive EIA kit according to the manufacturer's instructions.

  • Data Analysis: Normalize the cAMP concentration to the total protein content in each sample.

Conclusion

Adenosine amine congener holds significant promise as a neuroprotective agent due to its selective agonism at the adenosine A1 receptor. The protocols and data frameworks provided here offer a comprehensive guide for researchers to investigate the application of ADAC in primary neuronal cultures. These in vitro models are crucial for elucidating the precise mechanisms of ADAC's neuroprotective effects and for generating robust data to support its further development as a potential therapeutic for a range of neurological disorders. While the provided quantitative data is illustrative, it is based on the well-established pharmacology of A1 receptor agonists and serves as a reliable template for expected experimental outcomes. Further studies are warranted to generate specific dose-response curves and detailed signaling analyses for ADAC in various primary neuronal populations.

References

Application Notes: Radioligand Competition Binding Assay for Adenosine Amine Congener

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Adenosine (B11128) receptors are a class of G protein-coupled receptors (GPCRs) that are ubiquitously expressed and mediate the physiological effects of the endogenous nucleoside, adenosine.[1] They are classified into four subtypes: A1, A2A, A2B, and A3.[1] These receptors are crucial drug development targets for various conditions, including cardiovascular diseases, inflammation, cancer, and neurodegenerative disorders.[2] The A1 and A3 receptors typically couple to Gi/o proteins to inhibit adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP).[3][4] Conversely, the A2A and A2B receptors couple to Gs proteins to stimulate adenylyl cyclase and increase cAMP levels.[3][4]

Adenosine Amine Congener (ADAC) is a potent and water-soluble agonist highly selective for the A1 adenosine receptor subtype.[5][][7][8] Its selectivity makes it a valuable tool for studying the specific roles and functions of the A1 receptor.

The radioligand competition binding assay is a fundamental technique in pharmacology used to determine the affinity of an unlabeled compound (the "competitor," e.g., ADAC) for a receptor by measuring its ability to displace a radiolabeled ligand ("radioligand") that is already bound to the receptor.[9] This application note provides a detailed protocol for performing a radioligand competition binding assay to characterize the binding of this compound to the A1 adenosine receptor.

Adenosine Receptor Signaling Pathways

The four adenosine receptor subtypes primarily signal through the modulation of adenylyl cyclase activity, which alters the intracellular concentration of the second messenger cAMP. A1 and A3 receptor activation is inhibitory, while A2A and A2B receptor activation is stimulatory.[3][10]

Adenosine_Signaling cluster_ligand Ligand cluster_effector Effector & Second Messenger Adenosine Adenosine A1 A1 Receptor Adenosine->A1 A3 A3 Receptor Adenosine->A3 A2A A2A Receptor Adenosine->A2A A2B A2B Receptor Adenosine->A2B Gi Gαi/o A1->Gi A3->Gi Gs Gαs A2A->Gs A2B->Gs AC Adenylyl Cyclase Gi->AC Inhibition Gs->AC Stimulation cAMP ↓ cAMP cAMP_inc ↑ cAMP ATP ATP ATP->AC Assay_Workflow A 1. Membrane Preparation (from cells/tissue expressing receptor) B 2. Binding Assay Incubation (Membranes + Radioligand + Competitor) A->B C 3. Filtration & Washing (Separate bound from free radioligand) B->C D 4. Scintillation Counting (Quantify bound radioactivity) C->D E 5. Data Analysis (Calculate IC50 and Ki) D->E

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Adenosine Amine Congener (ADAC) Dosage for In Vivo Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the use of Adenosine (B11128) Amine Congener (ADAC) in in vivo experiments. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is Adenosine Amine Congener (ADAC) and what is its primary mechanism of action?

A1: this compound (ADAC) is a potent and selective agonist for the A1 adenosine receptor.[][2][3][4] Its primary mechanism of action involves binding to and activating A1 adenosine receptors, which are G protein-coupled receptors. This activation leads to a variety of cellular responses, including the inhibition of adenylyl cyclase, which decreases intracellular cyclic AMP (cAMP) levels.[5] This signaling cascade can result in neuroprotective and cardioprotective effects, among others.[][5]

Q2: What are the common therapeutic areas where ADAC is used in in vivo research?

A2: ADAC is frequently investigated for its therapeutic potential in preclinical models of:

  • Neuroprotection: Particularly in the context of cerebral ischemia or stroke.[][3][6][7]

  • Cardioprotection: Specifically in models of myocardial ischemia-reperfusion injury.[8]

  • Hearing Loss: Ameliorating noise- and cisplatin-induced cochlear injury.[2]

Q3: How should I prepare ADAC for in vivo administration?

A3: ADAC is a water-soluble compound.[][4] For in vivo experiments, it can be dissolved in a variety of vehicles. A common method involves creating a stock solution in DMSO and then diluting it with other solvents. For example, a vehicle solution can be prepared by adding solvents in the following order: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[2] Another option is 10% DMSO followed by 90% (20% SBE-β-CD in saline).[2] Always ensure the final solution is clear and sterile-filtered before injection.

Q4: What are the recommended routes of administration for ADAC in rodents?

A4: The most common routes of administration for ADAC in rodent models are intraperitoneal (IP) and intravenous (IV) injections. The choice of route can affect the bioavailability and pharmacokinetics of the compound.[9][10] Detailed protocols for both methods are provided in the "Experimental Protocols" section below.

Troubleshooting Guide

Issue 1: Lack of Efficacy or Unexpected Results

  • Question: I am not observing the expected therapeutic effect (e.g., neuroprotection, cardioprotection) after administering ADAC. What could be the reason?

  • Answer:

    • Dosage: The dose of ADAC may be suboptimal. It is crucial to perform a dose-response study to determine the effective dose for your specific model and experimental conditions.[11][12][13] Refer to the "Quantitative Data Summary" tables for reported effective dose ranges.

    • Timing of Administration: The therapeutic window for ADAC can be narrow. For instance, in cerebral ischemia models, post-ischemic administration is most effective when given within a specific timeframe (e.g., 30 minutes to 6 hours after the insult).[]

    • Route of Administration: The route of administration can influence drug delivery to the target tissue. Consider if the chosen route (e.g., IP vs. IV) is appropriate for your experimental question.[9][10]

    • Paradoxical Effects: Adenosine signaling can be complex, and in some instances, adenosine agonists have been reported to have unexpected or even reversed effects depending on the duration of treatment and the specific experimental conditions.[14][15][16]

Issue 2: Adverse Effects Observed in Animals

  • Question: My animals are showing adverse effects such as bradycardia, hypotension, or hypothermia after ADAC administration. What should I do?

  • Answer:

    • Dose Reduction: These are known potential side effects of activating A1 adenosine receptors.[17] The first step should be to reduce the dose. A thorough dose-response study will help identify a therapeutic dose with minimal side effects.

    • Monitoring: Closely monitor the animals' heart rate, blood pressure, and body temperature, especially during and immediately after administration.

    • Receptor Selectivity: While ADAC is selective for the A1 receptor, extremely high doses might lead to off-target effects. Ensure your dose is within the published effective range.

Issue 3: Vehicle-Related Issues

  • Question: I am observing adverse effects in my control group that received only the vehicle. What could be the cause?

  • Answer:

    • Vehicle Composition: Some vehicles, especially those containing a high percentage of DMSO or other organic solvents, can cause local irritation or systemic toxicity. It is essential to test the vehicle alone to ensure it is well-tolerated.

    • pH and Osmolality: Ensure the pH and osmolality of your final injection solution are within a physiologically acceptable range.

    • Injection Volume and Speed: Administering too large a volume or injecting too rapidly can cause discomfort and adverse reactions. Follow the recommended guidelines for injection volumes and rates for your chosen animal model and administration route.

Quantitative Data Summary

Table 1: ADAC Dosage for Neuroprotection in In Vivo Models

Animal ModelTherapeutic AreaRoute of AdministrationEffective Dose RangeObserved EffectsReference
GerbilCerebral IschemiaIntraperitoneal (IP)75 - 100 µg/kgIncreased neuronal survival, preservation of spatial memory and learning ability.[][3]
RatIschemic StrokeIntravenous (IV)AST-004 (A1/A3 agonist): 0.01 - 0.1 mg/kgReduced infarct volume and neurological deficits.[18][19]
MousePhotothrombotic StrokeIntraperitoneal (IP)AST-004 (A1/A3 agonist): Low, Medium, and High doses testedReduced lesion volume.[18]

Table 2: ADAC Dosage for Cardioprotection in In Vivo Models

| Animal Model | Therapeutic Area | Route of Administration | Effective Dose | Observed Effects | Reference | | :--- | :--- | :--- | :--- | :--- | | Canine | Myocardial Ischemia/Reperfusion | Intravenous (IV) | AMP 579 (A1/A2 agonist): 10 µg/kg/min for 15 min | Significantly decreased myocardial infarct size. |[20] | | Mouse | Ischemia-Reperfusion | Perfusion | 10 µM | Improved functional recovery and reduced LDH efflux. |[21] |

Table 3: ADAC Dosage for Other In Vivo Applications

| Animal Model | Therapeutic Area | Route of Administration | Effective Dose Range | Observed Effects | Reference | | :--- | :--- | :--- | :--- | :--- | | Rat | Noise-Induced Hearing Loss | Intraperitoneal (IP) | 25 - 300 µg/kg/day for 5 days | Mitigated noise-induced cochlear injury and protected sensory hair cells. |[2] |

Experimental Protocols

Protocol 1: Intraperitoneal (IP) Injection in Rats

  • Animal Restraint: Gently restrain the rat. The two-person technique is recommended, where one person restrains the animal and the other performs the injection.[22]

  • Injection Site Identification: The preferred injection site is the lower right abdominal quadrant to avoid the cecum and urinary bladder.[22][23]

  • Needle and Syringe: Use a 23-25 gauge needle. The maximum injection volume should not exceed 10 ml/kg.[22]

  • Injection Procedure:

    • Insert the needle at a 30-40° angle with the bevel facing up.[22]

    • Aspirate to ensure no blood or urine is drawn, which would indicate entry into a blood vessel or the bladder.

    • Inject the ADAC solution slowly and steadily.

    • Withdraw the needle and return the animal to its cage.

    • Monitor the animal for any signs of distress.

Protocol 2: Intravenous (IV) Tail Vein Injection in Mice

  • Animal Restraint: Place the mouse in a suitable restraint device to secure the animal and expose the tail.[24][25]

  • Vein Dilation: To improve visualization of the lateral tail veins, warm the tail using a heat lamp or by immersing it in warm water.[24][25]

  • Needle and Syringe: Use a 27-30 gauge needle. The maximum bolus injection volume is typically 5 ml/kg.[25][26]

  • Injection Procedure:

    • Clean the tail with an alcohol swab.

    • Insert the needle into one of the lateral tail veins, parallel to the vein, with the bevel facing up.

    • A successful insertion is often indicated by a "flash" of blood in the needle hub.

    • Inject the ADAC solution slowly. The vein should blanch as the solution is injected.

    • If swelling occurs, the needle is not in the vein, and you should withdraw and re-attempt at a more proximal site.

    • After injection, withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.

    • Return the mouse to its cage and monitor for any adverse effects.

Visualizations

Adenosine_A1_Receptor_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ADAC ADAC A1R Adenosine A1 Receptor ADAC->A1R Binds to G_Protein Gi/o Protein A1R->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Neuroprotection, Cardioprotection) PKA->Cellular_Response Leads to

Caption: Adenosine A1 Receptor Signaling Pathway.

Experimental_Workflow_ADAC_In_Vivo start Start: Hypothesis dose_response 1. Dose-Response Pilot Study start->dose_response vehicle_prep 2. ADAC and Vehicle Preparation dose_response->vehicle_prep animal_model 3. Animal Model Induction (e.g., Ischemia) vehicle_prep->animal_model administration 4. ADAC Administration (IP or IV) animal_model->administration monitoring 5. Post-Administration Monitoring administration->monitoring data_collection 6. Data Collection (e.g., Infarct Size, Neurological Score) monitoring->data_collection analysis 7. Data Analysis data_collection->analysis end End: Conclusion analysis->end

Caption: General Experimental Workflow for In Vivo ADAC Studies.

References

Technical Support Center: Adenosine Amine Congener (ADAC)

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information on the stability and proper storage of Adenosine Amine Congener (ADAC), along with troubleshooting advice for common experimental issues.

Frequently Asked Questions (FAQs)

Q1: How should I store the solid (powder) form of this compound (ADAC)?

A1: The solid form of ADAC should be stored at -20°C for long-term stability.[1][2] Some suppliers suggest that storage at 4°C is acceptable for shorter periods (up to 2 years).[3] For maximum shelf-life, -20°C is the recommended temperature.

Q2: What is the expected stability of solid ADAC when stored correctly?

A2: When stored at -20°C, the solid powder is stable for at least four years.[1] Another supplier indicates a stability of three years at the same temperature.[2]

Q3: How should I prepare and store stock solutions of ADAC?

A3: ADAC is primarily soluble in DMSO.[1][2] To prepare a stock solution, dissolve the solid compound in DMSO; sonication may be required to fully dissolve the powder.[2][3] For long-term storage, aliquoted stock solutions should be kept at -80°C (stable for up to 2 years) or -20°C (stable for up to 1 year).[2][3][4] It is highly recommended to prepare fresh working solutions from the stock solution for each experiment.[2]

Q4: I am having trouble dissolving the ADAC powder. What can I do?

A4: If you encounter solubility issues, especially in DMSO, gentle warming and sonication are recommended to facilitate dissolution.[2][3] Ensure you are using a sufficient volume of solvent for the amount of compound.

Q5: Can I dissolve ADAC in aqueous buffers?

A5: While some sources describe ADAC as "water-soluble,"[][6] its solubility is limited. It is best practice to first prepare a concentrated stock solution in an organic solvent like DMSO and then perform serial dilutions into your aqueous experimental buffer.[4] When diluting, add the co-solvents sequentially and ensure the solution is clear before adding the next component.[2]

Q6: My experimental results are inconsistent. Could this be related to compound stability?

A6: Yes, inconsistent results can be a sign of compound degradation. This can occur from improper storage of stock solutions, multiple freeze-thaw cycles, or instability in the experimental buffer. Always use freshly prepared dilutions from a properly stored stock solution. If you suspect degradation, a purity analysis via HPLC is recommended.

Q7: Is ADAC sensitive to light?

A7: One supplier recommends protecting the compound from light.[7] While not universally stated, it is good laboratory practice to store stock solutions in amber vials or protect them from direct light exposure to minimize the risk of photodegradation.

Data Presentation: Storage and Stability

Table 1: Storage Conditions and Stability of Solid ADAC

Storage TemperatureShelf LifeSource
-20°C≥ 4 years[1]
-20°C3 years[2][3]
4°C2 years[3]

Table 2: Storage Conditions and Stability of ADAC Stock Solutions

Storage TemperatureShelf LifeSource
-80°C2 years[3][4]
-20°C1 year[2][3][4]

Table 3: Solubility of ADAC

SolventConcentrationNotesSource
DMSO≥ 10 mg/mL-[7]
DMSO31.25 mg/mL (54.2 mM)Sonication is recommended[2][3]
10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline (in vivo)2 mg/mL (3.47 mM)Sonication is recommended[2]
0.1 M Acetic Acid12 mM-[8]

Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution
  • Weighing: Accurately weigh the desired amount of solid ADAC powder in a sterile microcentrifuge tube.

  • Solvent Addition: Add the appropriate volume of high-purity DMSO to achieve the desired concentration (e.g., 10-50 mM).

  • Dissolution: Vortex the solution thoroughly. If the solid does not completely dissolve, place the tube in an ultrasonic water bath for 5-10 minutes. Gentle warming (to no more than 37°C) can also be applied.

  • Verification: Visually inspect the solution to ensure it is clear and free of particulates.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in amber or light-protected tubes. Store immediately at -80°C or -20°C.

Protocol 2: Quality Control of ADAC Stability by HPLC

This protocol provides a general framework. Specific parameters (e.g., column, mobile phase, gradient) may need to be optimized.

  • Objective: To assess the purity and potential degradation of an ADAC sample over time.

  • Materials:

    • ADAC sample (newly prepared and aged/stored)

    • HPLC system with a UV detector

    • C18 reverse-phase column

    • Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA)

    • Mobile Phase B: Acetonitrile with 0.1% TFA

    • HPLC-grade solvents

  • Methodology:

    • Prepare a standard solution of freshly dissolved ADAC at a known concentration (e.g., 1 mg/mL in DMSO).

    • Prepare a sample of the stored ADAC solution at the same concentration.

    • Set the HPLC UV detector to monitor at the λmax of ADAC (e.g., 251 nm or 304 nm).[1]

    • Equilibrate the C18 column with the initial mobile phase conditions (e.g., 95% A, 5% B).

    • Inject the fresh standard solution and run a linear gradient (e.g., from 5% B to 95% B over 20 minutes) to elute the compound. Record the chromatogram.

    • Inject the stored sample solution using the identical method.

    • Analysis: Compare the chromatograms. The appearance of new peaks or a decrease in the area of the main ADAC peak in the stored sample relative to the fresh standard indicates degradation. Purity can be calculated by dividing the area of the main peak by the total area of all peaks.

Visualizations

TroubleshootingWorkflow start Start: Inconsistent Experimental Results check_prep Was the working solution prepared fresh from stock? start->check_prep check_stock How was the stock solution stored and handled? check_prep->check_stock Yes action_fresh Action: Prepare fresh working solutions for each experiment. check_prep->action_fresh No check_dissolve Did the compound dissolve completely? check_stock->check_dissolve Properly (-80°C, minimal freeze-thaw) action_aliquot Action: Aliquot stock solutions to avoid freeze-thaw cycles. Store at -80°C. check_stock->action_aliquot Improperly sol_issue Potential Solubility Issue check_dissolve->sol_issue No degradation_issue Potential Degradation Issue check_dissolve->degradation_issue Yes action_sonicate Action: Use sonication and/or gentle warming to ensure full dissolution. sol_issue->action_sonicate action_hplc Action: Verify compound purity with HPLC. degradation_issue->action_hplc end Problem Resolved action_fresh->end action_aliquot->end action_sonicate->end action_hplc->end

Caption: Troubleshooting workflow for inconsistent ADAC experimental results.

StabilityTestingWorkflow start Start: Assess ADAC Stability prep_fresh Prepare fresh stock solution in DMSO (Time=0 Control) start->prep_fresh prep_stored Prepare solution for stability testing (e.g., in buffer) start->prep_stored analyze_t0 Analyze T=0 Control via HPLC-UV prep_fresh->analyze_t0 store_conditions Store sample under test conditions (e.g., 37°C, 24h) prep_stored->store_conditions analyze_tx Analyze Stored Sample via HPLC-UV store_conditions->analyze_tx compare Compare Chromatograms: - Peak Area - New Impurity Peaks analyze_t0->compare analyze_tx->compare stable Result: Compound is Stable under test conditions compare->stable No Significant Change unstable Result: Compound is Unstable under test conditions compare->unstable Significant Change

Caption: Experimental workflow for testing the stability of ADAC.

References

Preventing Adenosine amine congener degradation in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of Adenosine (B11128) Amine Congener (ADAC) in solution during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving and storing Adenosine Amine Congener (ADAC)?

A1: The recommended solvent for dissolving ADAC is dimethyl sulfoxide (B87167) (DMSO).[1] Stock solutions in DMSO can be stored for extended periods.

Q2: What are the recommended storage conditions for ADAC solutions?

A2: For long-term stability, it is recommended to store ADAC stock solutions at -20°C or -80°C. Under these conditions, the solution can be stable for up to two years.[2] Avoid repeated freeze-thaw cycles, which can accelerate degradation. It is best practice to aliquot the stock solution into smaller, single-use volumes.

Q3: What are the primary mechanisms of ADAC degradation in solution?

A3: Based on studies of similar adenosine analogs, the primary degradation pathways for ADAC in solution are likely to be:

  • Enzymatic Degradation: Deamination by adenosine deaminase (ADA) or adenosine deaminase-like proteins (ADAL) present in biological samples.[3][4][5][6]

  • Hydrolysis: Cleavage of the glycosidic bond or other labile bonds, which can be influenced by pH and temperature.

  • Photodegradation: Degradation upon exposure to light, particularly UV light.

Q4: Can I use aqueous buffers to prepare my working solutions of ADAC?

A4: Yes, aqueous buffers can be used to prepare working solutions from a DMSO stock. However, the stability of ADAC in aqueous solutions is lower than in DMSO. The pH of the buffer can significantly impact stability, with neutral to slightly acidic conditions generally being more favorable. It is recommended to prepare fresh aqueous working solutions for each experiment.

Q5: Is ADAC sensitive to light?

A5: Adenosine and its analogs can be susceptible to photodegradation. Therefore, it is recommended to protect ADAC solutions from light by using amber vials or by wrapping containers in aluminum foil, especially during long-term storage and experiments involving prolonged light exposure.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Inconsistent or lower-than-expected experimental results. Degradation of ADAC in the working solution.1. Prepare fresh working solutions: Make fresh dilutions from a frozen DMSO stock for each experiment. 2. Control for pH: Use a buffer system to maintain a stable pH in your experimental setup. 3. Protect from light: Keep solutions in light-blocking containers. 4. Assess stability: Perform a stability study under your specific experimental conditions using HPLC or LC-MS/MS (see Experimental Protocols section).
Precipitation of ADAC in aqueous solution. Low aqueous solubility of ADAC, especially at higher concentrations.1. Use a co-solvent: For in vivo studies, a mixture of DMSO, PEG300, Tween-80, and saline can be used to improve solubility. 2. Sonication: Gentle sonication can help to redissolve precipitated material. 3. Lower the concentration: If possible, use a lower concentration of ADAC in your experiments.
Loss of activity in biological assays. Enzymatic degradation by adenosine deaminase present in cell lysates or tissue preparations.1. Add an adenosine deaminase inhibitor: Include an inhibitor such as erythro-9-(2-hydroxy-3-nonyl)adenine (EHNA) or deoxycoformycin in your assay buffer.[7] 2. Use purified enzyme systems: If possible, use purified recombinant proteins to minimize contaminating enzymatic activities.

Stability Data

The following table summarizes the recommended storage conditions for this compound.

Formulation Storage Temperature Stability Reference
Solid-20°C≥ 4 years[1]
Solution in DMSO-20°CUp to 1 year[2]
Solution in DMSO-80°CUp to 2 years[2]

Experimental Protocols

Protocol 1: Preparation of ADAC Stock Solution
  • Materials:

    • This compound (solid)

    • Dimethyl sulfoxide (DMSO), anhydrous

    • Sterile, amber microcentrifuge tubes or vials

  • Procedure:

    • Allow the solid ADAC to equilibrate to room temperature before opening the vial to prevent condensation.

    • Weigh the desired amount of ADAC in a sterile environment.

    • Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

    • Vortex briefly to dissolve the solid completely. Gentle warming or sonication can be used if necessary.

    • Aliquot the stock solution into single-use amber vials to avoid repeated freeze-thaw cycles and light exposure.

    • Store the aliquots at -20°C or -80°C.

Protocol 2: Stability Assessment of ADAC in Solution using HPLC

This protocol provides a general framework for assessing the stability of ADAC under specific experimental conditions. The exact chromatographic conditions may need to be optimized for your specific HPLC system and column.

  • Materials:

    • ADAC solution to be tested

    • HPLC system with a UV detector

    • C18 reverse-phase HPLC column

    • Mobile phase A: Water with 0.1% trifluoroacetic acid (TFA) or formic acid

    • Mobile phase B: Acetonitrile with 0.1% TFA or formic acid

    • ADAC analytical standard

  • Procedure:

    • Prepare ADAC samples: Prepare solutions of ADAC in the desired buffer or media at the concentration used in your experiments. Prepare a control sample stored under ideal conditions (e.g., freshly prepared in DMSO at -20°C).

    • Incubate samples: Store the test samples under the conditions you wish to evaluate (e.g., specific temperature, pH, light exposure) for various time points (e.g., 0, 2, 4, 8, 24 hours).

    • Prepare standards: Prepare a calibration curve using the ADAC analytical standard.

    • HPLC Analysis:

      • Set the UV detector to the λmax of ADAC (approximately 251 and 304 nm).[1]

      • Equilibrate the C18 column with the initial mobile phase conditions.

      • Inject a fixed volume of each standard, control, and incubated sample.

      • Run a gradient elution method to separate ADAC from potential degradation products. An example gradient could be:

        • 0-5 min: 95% A, 5% B

        • 5-25 min: Gradient to 5% A, 95% B

        • 25-30 min: Hold at 5% A, 95% B

        • 30-35 min: Return to 95% A, 5% B

      • Monitor the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent ADAC peak.

    • Data Analysis:

      • Quantify the concentration of ADAC remaining at each time point using the calibration curve.

      • Calculate the percentage of ADAC remaining relative to the time zero sample.

      • Plot the percentage of remaining ADAC versus time to determine the degradation rate.

Visualizations

DegradationPathways Potential Degradation Pathways for ADAC ADAC This compound (ADAC) Enzymatic Enzymatic Degradation ADAC->Enzymatic Hydrolysis Hydrolysis ADAC->Hydrolysis Photodegradation Photodegradation ADAC->Photodegradation Deaminated_ADAC Deaminated ADAC Enzymatic->Deaminated_ADAC Hydrolyzed_Fragments Hydrolyzed Fragments (e.g., Adenine, Ribose derivative) Hydrolysis->Hydrolyzed_Fragments Photo_Products Photodegradation Products Photodegradation->Photo_Products ADA Adenosine Deaminase (ADA) / ADAL ADA->Enzymatic pH_Temp pH / Temperature pH_Temp->Hydrolysis Light Light (UV) Light->Photodegradation

Caption: Potential degradation pathways for ADAC in solution.

ExperimentalWorkflow Workflow for ADAC Solution Stability Assessment cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis Prep_Stock Prepare ADAC Stock in DMSO Prep_Working Prepare Working Solution in Experimental Buffer Prep_Stock->Prep_Working Incubate Incubate at Desired Conditions (T, pH, Light) Prep_Working->Incubate Timepoints Collect Samples at Various Timepoints Incubate->Timepoints HPLC HPLC / LC-MS/MS Analysis Timepoints->HPLC Quantify Quantify Remaining ADAC HPLC->Quantify Analyze Analyze Degradation Rate Quantify->Analyze

Caption: Experimental workflow for assessing ADAC stability.

Signaling_Pathway ADAC Signaling Pathway ADAC ADAC A1R Adenosine A1 Receptor ADAC->A1R binds Gi Gi Protein A1R->Gi activates AC Adenylyl Cyclase Gi->AC inhibits cAMP cAMP AC->cAMP conversion Response Cellular Response (e.g., inhibition of neurotransmitter release) cAMP->Response leads to ATP ATP ATP->AC

Caption: Simplified signaling pathway of ADAC via the A1 adenosine receptor.

References

Addressing off-target effects of Adenosine amine congener

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for utilizing Adenosine (B11128) Amine Congener (AAC), a selective A1 adenosine receptor agonist. The following information is designed to help address specific issues related to potential off-target effects during experimental use.

Frequently Asked Questions (FAQs)

Q1: What is Adenosine Amine Congener (AAC) and what is its primary mechanism of action?

This compound (ADAC) is a selective agonist for the A1 adenosine receptor (A1AR), a G protein-coupled receptor (GPCR).[1][2][3] Its primary on-target effect is the activation of the A1AR, which is typically coupled to the inhibitory G protein (Gi). This activation leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[4] This signaling cascade can lead to various cellular responses, including neuroprotection and otoprotection.[1][5]

Q2: What are off-target effects and why are they a concern when using AAC?

Off-target effects occur when a compound binds to and modulates the activity of proteins other than its intended target. For AAC, this could involve interactions with other adenosine receptor subtypes (A2A, A2B, A3), other GPCRs, or unrelated proteins. These unintended interactions can lead to misinterpretation of experimental data, where an observed phenotype is incorrectly attributed to the activation of the A1AR. Off-target effects can also cause cellular toxicity.

Q3: How can I determine if the effects I'm observing are due to on-target A1AR activation by AAC?

Several experimental controls are essential to confirm on-target activity:

  • Use an A1AR Antagonist: Pre-treatment with a selective A1AR antagonist, such as DPCPX (8-Cyclopentyl-1,3-dipropylxanthine), should block the effects of AAC.[6] If the effect persists in the presence of the antagonist, it is likely an off-target effect.

  • Genetic Knockdown/Knockout: The most definitive method is to use siRNA or CRISPR/Cas9 to reduce or eliminate the expression of the A1 adenosine receptor (ADORA1 gene). If AAC still produces the effect in cells lacking the A1AR, the effect is unequivocally off-target.

  • Inactive Control: Ideally, a structurally similar but biologically inactive analog of AAC would be used as a negative control. However, a commercially available, validated inactive analog of AAC is not readily documented. N6-benzyladenosine is structurally related but retains biological activity.[7] In the absence of a true inactive analog, the combination of the controls listed above is crucial.

Q4: What is the selectivity profile of AAC?

While AAC is described as a selective A1AR agonist, detailed quantitative data on its binding affinity (Ki) or functional potency (EC50) across all four adenosine receptor subtypes (A1, A2A, A2B, A3) is not consistently available in a single public resource. To confidently assess the potential for off-target effects at other adenosine receptors, it is highly recommended that researchers determine the selectivity profile of the specific batch of AAC being used in their experiments.

Data Presentation

Table 1: Representative Selectivity Profile of Adenosine Receptor Ligands

This table provides an example of how to present selectivity data. Note: The values for AAC are placeholders and should be determined experimentally.

CompoundReceptor SubtypeBinding Affinity (Ki, nM)Functional Activity (EC50, nM)Selectivity vs. A1AR (Ki-fold)
This compound (AAC) A1 [Experimental Value] [Experimental Value] -
A2A[Experimental Value][Experimental Value][Calculate]
A2B[Experimental Value][Experimental Value][Calculate]
A3[Experimental Value][Experimental Value][Calculate]
N6-Cyclopentyladenosine (CPA) (Reference A1 Agonist)A12.3--
A2A790-343
A343-18.7
CGS-21680 (Reference A2A Agonist)A1>1000->[Value]
A2A27--
NECA (Non-selective Agonist)A16.214-
A2A14202.3
A2B56002500903
A323383.7

Data for reference compounds are compiled from various sources and should be used as a general guide.[8][9] Experimental conditions can significantly affect these values.

Mandatory Visualization

A1 Adenosine Receptor Signaling Pathway

A1AR_Signaling cluster_intracellular Intracellular Space AAC Adenosine Amine Congener (AAC) A1AR A1 Adenosine Receptor AAC->A1AR Gi Gi Protein A1AR->Gi activates AC Adenylyl Cyclase Gi->AC inhibits cAMP cAMP AC->cAMP produces PKA Protein Kinase A cAMP->PKA activates Downstream Downstream Cellular Effects PKA->Downstream

Caption: Canonical signaling pathway of the A1 adenosine receptor upon activation by AAC.

Experimental Protocols & Troubleshooting

This section provides detailed methodologies for key experiments to investigate on- and off-target effects of AAC, along with troubleshooting guides.

Radioligand Displacement Assay for Adenosine Receptor Selectivity

Objective: To determine the binding affinity (Ki) of AAC for each of the four human adenosine receptor subtypes (A1, A2A, A2B, A3).

Methodology:

  • Membrane Preparation: Use cell membranes from stable cell lines overexpressing a single human adenosine receptor subtype (e.g., HEK293 or CHO cells).

  • Radioligand Selection:

    • A1AR: [3H]DPCPX (antagonist) or [3H]CPA (agonist)

    • A2AR: [3H]ZM241385 (antagonist) or [3H]CGS-21680 (agonist)

    • A2BR: [3H]PSB-603 (antagonist)

    • A3AR: [125I]AB-MECA (agonist)

  • Assay Setup: In a 96-well plate, incubate the cell membranes with a fixed concentration of the appropriate radioligand and increasing concentrations of unlabeled AAC.

  • Incubation: Incubate at room temperature for 60-120 minutes to reach equilibrium.

  • Separation: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

  • Detection: Quantify the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the AAC concentration. Fit the data to a one-site competition model to determine the IC50 value. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

Troubleshooting Guide:

IssuePossible CauseSolution
High non-specific binding Radioligand concentration too high.Use a radioligand concentration at or below its Kd.
Insufficient washing of filters.Increase the number and volume of washes.
Radioligand sticking to filters.Pre-soak filters in polyethyleneimine (PEI).
Low specific binding Low receptor expression in membranes.Use membranes with higher receptor density.
Degraded radioligand or AAC.Use fresh stocks of compounds.
Inconsistent results Incomplete mixing of reagents.Ensure thorough mixing at each step.
Pipetting errors.Use calibrated pipettes.
Functional Assay: cAMP Measurement

Objective: To determine the functional potency (EC50) and efficacy of AAC at Gi- and Gs-coupled adenosine receptors.

Methodology:

  • Cell Culture: Use cell lines stably expressing the adenosine receptor subtype of interest.

  • Assay Principle:

    • For A1/A3 (Gi-coupled): Stimulate cells with forskolin (B1673556) (an adenylyl cyclase activator) to increase basal cAMP levels. Co-incubate with increasing concentrations of AAC. A potent agonist will cause a dose-dependent decrease in cAMP.

    • For A2A/A2B (Gs-coupled): Incubate cells with increasing concentrations of AAC. A potent agonist will cause a dose-dependent increase in cAMP.

  • cAMP Detection: After incubation, lyse the cells and measure intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or luminescence-based assays).

  • Data Analysis: Plot the cAMP concentration against the logarithm of the AAC concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.

Troubleshooting Guide:

IssuePossible CauseSolution
No response to AAC (for A1/A3) Low basal cAMP levels.Optimize forskolin concentration to achieve a robust signal window.
High variability between replicates Uneven cell seeding.Ensure a homogenous cell suspension and consistent cell numbers per well.
Phosphodiesterase (PDE) activity degrading cAMP.Include a PDE inhibitor (e.g., IBMX) in the assay buffer.
Unexpected agonist activity at A2A/A2B Off-target effect.This indicates AAC is not completely selective for A1. Quantify the EC50 to determine the selectivity ratio.
Target Engagement: Cellular Thermal Shift Assay (CETSA)

Objective: To confirm direct binding of AAC to the A1AR in intact cells.

Methodology:

  • Cell Treatment: Treat intact cells with either vehicle (e.g., DMSO) or a saturating concentration of AAC.

  • Heat Challenge: Aliquot the cell suspensions into PCR tubes and heat them across a range of temperatures (e.g., 40-70°C) for 3-5 minutes.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or with a mild lysis buffer.

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed to pellet aggregated proteins.

  • Protein Detection: Collect the supernatant (soluble protein fraction) and analyze the amount of soluble A1AR by Western blot or ELISA.

  • Data Analysis: Plot the amount of soluble A1AR against the temperature for both vehicle- and AAC-treated samples. A shift in the melting curve to a higher temperature in the AAC-treated sample indicates target engagement and stabilization.

Troubleshooting Guide:

IssuePossible CauseSolution
No thermal shift observed AAC is not cell-permeable.Confirm cell permeability through other means or perform CETSA on cell lysates.
AAC concentration is too low.Use a higher concentration of AAC (e.g., 10-100x Ki).
The A1AR does not undergo a significant thermal shift upon ligand binding.This is a limitation of the assay for some targets.
High background in Western blot Antibody is not specific or concentration is too high.Optimize antibody concentration and blocking conditions.
Genetic Knockdown for On-Target Validation

Objective: To confirm that the biological effect of AAC is dependent on the A1AR.

Methodology:

  • siRNA Transfection: Transfect cells with a validated siRNA targeting the ADORA1 gene (the gene encoding the A1AR). Use a non-targeting scramble siRNA as a negative control.

  • Knockdown Verification: After 48-72 hours, verify the knockdown of A1AR protein levels by Western blot or qPCR for mRNA levels.

  • Functional Assay: Treat both the A1AR-knockdown cells and the control cells with AAC and measure the biological response of interest.

  • Data Analysis: If the biological effect of AAC is significantly diminished or absent in the A1AR-knockdown cells compared to the control cells, this confirms the effect is on-target.

Troubleshooting Guide:

IssuePossible CauseSolution
Inefficient knockdown Suboptimal siRNA concentration or transfection reagent.Optimize siRNA concentration and transfection conditions for your cell line.
High protein stability of A1AR.Extend the time post-transfection before running the functional assay (e.g., 96 hours).
Cell toxicity siRNA or transfection reagent is toxic to the cells.Reduce the concentration of siRNA and/or transfection reagent.

Experimental Workflow for Validating On-Target Effects

OnTarget_Validation cluster_Initial Initial Observation cluster_Controls Pharmacological & Genetic Controls cluster_Results Interpretation cluster_Conclusion Conclusion Observe Observe Phenotype with AAC Antagonist Pre-treat with A1AR Antagonist (e.g., DPCPX) Observe->Antagonist OtherAgonist Test Structurally Different A1AR Agonist (e.g., CPA) Observe->OtherAgonist Knockdown siRNA Knockdown of A1AR Observe->Knockdown Block Phenotype Blocked? Antagonist->Block Replicate Phenotype Replicated? OtherAgonist->Replicate Abolish Phenotype Abolished? Knockdown->Abolish OnTarget On-Target Effect Block->OnTarget Yes OffTarget Potential Off-Target Effect Block->OffTarget No Replicate->OnTarget Yes Replicate->OffTarget No Abolish->OnTarget Yes Abolish->OffTarget No

Caption: A logical workflow for validating the on-target effects of AAC.

References

Technical Support Center: Overcoming Poor Aqueous Solubility of Adenosine Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the poor aqueous solubility of adenosine (B11128) antagonists.

Troubleshooting Guide

This guide is designed in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Q1: My adenosine antagonist, dissolved in DMSO, precipitates when I dilute it into my aqueous experimental buffer (e.g., PBS, cell culture media). What is happening and how can I prevent this?

A1: This is a common phenomenon known as "salting out" or precipitation upon solvent-shifting. DMSO is a strong organic solvent that can dissolve many nonpolar compounds. When the DMSO stock is introduced into an aqueous buffer, the polarity of the solvent system increases dramatically, causing your poorly soluble adenosine antagonist to crash out of solution.

Initial Troubleshooting Steps:

  • Optimize Final DMSO Concentration: Ensure the final concentration of DMSO in your working solution is as low as possible, typically ≤ 0.1%, as most cell lines can tolerate this level. To achieve this, you may need to prepare a more concentrated initial stock in DMSO.

  • Stepwise Dilution: Instead of a single large dilution, perform serial dilutions. First, create intermediate dilutions of your concentrated stock in pure DMSO. Then, add the final DMSO intermediate to your aqueous buffer slowly while vortexing or stirring vigorously to ensure rapid and uniform dispersion.

  • Gentle Warming and Sonication: Gently warming the aqueous buffer to 37°C before adding the compound stock can sometimes help maintain solubility. Brief sonication in a water bath after dilution can also help to break up small precipitates and re-dissolve the compound. However, be cautious with heat-labile compounds.

Q2: I've tried optimizing the dilution of my DMSO stock, but my adenosine antagonist still precipitates over time in my cell culture media. What other strategies can I try?

A2: If simple dilution optimization fails, you will likely need to employ a solubility enhancement technique. The choice of technique will depend on the physicochemical properties of your specific adenosine antagonist.

Recommended Strategies:

  • Co-solvents: Introduce a less polar, water-miscible co-solvent into your aqueous buffer. Common co-solvents include ethanol, propylene (B89431) glycol, and polyethylene (B3416737) glycols (PEGs). These reduce the overall polarity of the solvent system, helping to keep your compound in solution. Start with low percentages (e.g., 1-5%) and assess for any effects on your experimental system.

  • pH Modification: If your adenosine antagonist has ionizable functional groups, its solubility will be pH-dependent. For weakly basic compounds, lowering the pH of the buffer can increase solubility. Conversely, for weakly acidic compounds, increasing the pH can improve solubility. Determine the pKa of your compound to guide the pH adjustment.

  • Formulation with Excipients: For in vivo studies or more complex in vitro models, consider formulating your compound using techniques like cyclodextrin (B1172386) complexation, nanosuspensions, or solid dispersions. These are discussed in more detail in the FAQs and Experimental Protocols sections.

Q3: I am developing a formulation for in vivo studies and need to achieve a higher concentration of my adenosine antagonist than what is possible with simple co-solvents. What are my options?

A3: For in vivo applications requiring higher drug concentrations, more advanced formulation strategies are necessary. The most common and effective approaches are:

  • Nanosuspensions: This technique involves reducing the particle size of the drug to the nanometer range, which significantly increases the surface area for dissolution. Nanosuspensions can be administered orally or parenterally.

  • Solid Dispersions: In this method, the drug is dispersed in a hydrophilic carrier at a solid state. This can be achieved by melting the drug and carrier together (fusion method) or by dissolving them in a common solvent and then evaporating the solvent. When the solid dispersion is introduced to an aqueous environment, the carrier dissolves rapidly, releasing the drug as fine, amorphous particles with enhanced solubility.

  • Cyclodextrin Inclusion Complexes: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate poorly soluble drugs, forming an inclusion complex that is more water-soluble.

  • Prodrug Approach: A prodrug is a chemically modified, inactive form of the active drug. The modification is designed to improve solubility and is cleaved in vivo to release the active parent drug. This is a more involved chemical synthesis approach but can be very effective. For example, a phosphate (B84403) prodrug of the A2A antagonist MSX-2, named MSX-3, exhibited a water solubility of 9 mg/mL.[1] Another prodrug of MSX-2, MSX-4, had a water solubility of 7.3 mg/mL.[2]

Frequently Asked Questions (FAQs)

What are the main classes of adenosine antagonists and why do they have poor solubility?

Adenosine antagonists are broadly classified into xanthine (B1682287) derivatives (e.g., caffeine, theophylline) and non-xanthine derivatives. Many of these compounds, particularly the potent and selective ones, are highly lipophilic and have rigid, planar structures that can lead to strong intermolecular interactions in the solid state.[2][3] This results in high crystal lattice energy and, consequently, poor aqueous solubility.

How much can I realistically expect to increase the solubility of my adenosine antagonist?

The achievable increase in solubility can vary dramatically depending on the compound and the chosen method. Here are some general expectations:

  • Co-solvents: Can provide a several-fold increase in solubility.

  • pH Adjustment: For ionizable compounds, this can lead to a 10- to 1000-fold increase in solubility within a physiologically acceptable pH range.

  • Cyclodextrins: Can increase solubility by several orders of magnitude.

  • Nanosuspensions and Solid Dispersions: Can significantly improve the dissolution rate and apparent solubility, often leading to substantial improvements in bioavailability.

  • Prodrugs: Can offer the most dramatic increases in solubility, with some examples showing over a 1000-fold improvement.

Which solubility enhancement technique is best for my adenosine antagonist?

The optimal technique depends on several factors:

  • Physicochemical Properties of the Drug: (e.g., pKa, logP, melting point, presence of hydrogen bond donors/acceptors).

  • Intended Application: (e.g., in vitro cell-based assay, in vivo pharmacokinetic study).

  • Required Dose and Route of Administration.

  • Available Equipment and Expertise.

The following decision-making workflow can help guide your selection:

G start Poorly Soluble Adenosine Antagonist in_vitro In Vitro Experiment? start->in_vitro in_vivo In Vivo Study? in_vitro->in_vivo No ionizable Is the compound ionizable? in_vitro->ionizable Yes complex Advanced Formulation Needed? in_vivo->complex Yes cosolvent Use Co-solvents / pH Adjustment ionizable->cosolvent Yes ionizable->complex No nanosus Nanosuspension complex->nanosus Yes solid_disp Solid Dispersion complex->solid_disp Yes cyclo Cyclodextrin Complex complex->cyclo Yes prodrug Prodrug Synthesis complex->prodrug Consider if other methods fail

Caption: Decision workflow for selecting a solubility enhancement strategy.

Quantitative Data on Solubility Enhancement

The following table summarizes available data on the solubility of adenosine antagonists and the improvements achieved with various techniques.

Adenosine AntagonistOriginal Aqueous SolubilityEnhancement TechniqueCarrier/ModificationAchieved SolubilityFold IncreaseReference
MSX-2 Low (not specified)ProdrugPhosphate ester (MSX-3)9 mg/mLNot specified[1]
MSX-2 Low (not specified)ProdrugL-valine ester (MSX-4)7.3 mg/mLNot specified[2]
Theophylline 8.3 mg/mLSolid DispersionHPMCImproved solubilityNot specified[3]
Theobromine 0.33 mg/mLCo-crystalSuccinic AcidImproved solubilityNot specified[3]
Xanthine ~0.07 mg/mL (1 g/14.5 L at 16°C)----[4]

Experimental Protocols

Here are detailed methodologies for three key solubility enhancement techniques.

Protocol 1: Preparation of a Nanosuspension by Wet Milling

This protocol is a general guideline and should be optimized for your specific adenosine antagonist.

Materials:

  • Adenosine antagonist

  • Stabilizer (e.g., Pluronic F68, Poloxamer 188, HPMC)

  • Milling media (e.g., yttrium-stabilized zirconium oxide beads, 0.5 mm diameter)

  • High-energy planetary ball mill or bead mill

  • Purified water

Procedure:

  • Preparation of the Suspension:

    • Accurately weigh the adenosine antagonist and the chosen stabilizer. A common starting point is a drug-to-stabilizer ratio of 1:1 to 1:2 (w/w).

    • Prepare an aqueous solution of the stabilizer.

    • Disperse the adenosine antagonist powder in the stabilizer solution to form a pre-suspension. Stir for 30 minutes.

  • Milling:

    • Transfer the pre-suspension to the milling chamber containing the milling media. The chamber should be filled to about 50-70% with the beads.

    • Mill the suspension at a high speed (e.g., 2000-4000 rpm) for a specified time (e.g., 1-4 hours). The optimal milling time and speed will need to be determined empirically.

    • Monitor the temperature of the milling chamber to avoid thermal degradation of the compound.

  • Separation and Characterization:

    • Separate the nanosuspension from the milling media by filtration or centrifugation at a low speed.

    • Characterize the nanosuspension for particle size and particle size distribution using a dynamic light scattering (DLS) instrument.

    • Assess the saturation solubility of the nanosuspension by equilibrating the suspension for 24-48 hours, followed by ultracentrifugation and quantification of the drug in the supernatant by HPLC.

G cluster_0 Preparation cluster_1 Milling cluster_2 Characterization A Weigh Drug and Stabilizer B Prepare Stabilizer Solution A->B C Disperse Drug in Solution (Pre-suspension) B->C D Add Pre-suspension and Milling Media to Mill C->D E Mill at High Speed D->E F Monitor Temperature E->F G Separate Nanosuspension from Media F->G H Measure Particle Size (DLS) G->H I Determine Saturation Solubility (HPLC) H->I

Caption: Workflow for nanosuspension preparation by wet milling.
Protocol 2: Preparation of a Solid Dispersion by Solvent Evaporation

Materials:

  • Adenosine antagonist

  • Hydrophilic carrier (e.g., PVP K30, Soluplus®, HPMC)

  • Volatile organic solvent (e.g., methanol, ethanol, acetone) in which both the drug and carrier are soluble.

  • Rotary evaporator or vacuum oven

  • Mortar and pestle, sieve

Procedure:

  • Dissolution:

    • Accurately weigh the adenosine antagonist and the carrier. Common drug-to-carrier ratios range from 1:1 to 1:10 (w/w).

    • Dissolve both the drug and the carrier in a minimal amount of the chosen organic solvent in a round-bottom flask. Ensure complete dissolution.

  • Solvent Evaporation:

    • Attach the flask to a rotary evaporator.

    • Evaporate the solvent under reduced pressure at a controlled temperature (typically 40-60°C).

    • Continue evaporation until a dry, thin film or solid mass is formed.

  • Post-Processing:

    • Further dry the solid dispersion in a vacuum oven for 24 hours to remove any residual solvent.

    • Scrape the solid dispersion from the flask.

    • Gently grind the solid dispersion into a fine powder using a mortar and pestle.

    • Pass the powder through a sieve to obtain a uniform particle size.

  • Characterization:

    • Characterize the solid dispersion for its amorphous or crystalline nature using Differential Scanning Calorimetry (DSC) and X-Ray Powder Diffraction (XRPD).

    • Perform dissolution testing to compare the release profile of the solid dispersion with the pure drug.

Protocol 3: Preparation of a Cyclodextrin Inclusion Complex by Kneading Method

Materials:

  • Adenosine antagonist

  • β-Cyclodextrin or a derivative (e.g., HP-β-CD, SBE-β-CD)

  • Water-ethanol mixture (e.g., 1:1 v/v)

  • Mortar and pestle

  • Vacuum oven

Procedure:

  • Complex Formation:

    • Accurately weigh the adenosine antagonist and the cyclodextrin, typically in a 1:1 or 1:2 molar ratio.

    • Place the cyclodextrin in a mortar and add a small amount of the water-ethanol mixture to form a paste.

    • Slowly add the adenosine antagonist to the paste while triturating continuously for 45-60 minutes.

    • During kneading, maintain a pasty consistency by adding small amounts of the solvent mixture if necessary.

  • Drying:

    • Scrape the kneaded mass from the mortar and dry it in a vacuum oven at 40-50°C until a constant weight is achieved.

  • Post-Processing and Characterization:

    • Pulverize the dried complex and pass it through a sieve.

    • Confirm the formation of the inclusion complex using techniques like DSC, XRPD, or NMR spectroscopy.

    • Determine the solubility of the complex in water and compare it to that of the pure drug.

G cluster_0 Mechanism Host Cyclodextrin (Host) Complex Water-Soluble Inclusion Complex Host->Complex Host_prop Hydrophilic Exterior Host->Host_prop Guest Adenosine Antagonist (Guest) Guest->Complex Guest_prop Hydrophobic Drug Guest->Guest_prop Complex_prop Enhanced Aqueous Solubility Complex->Complex_prop

Caption: Mechanism of cyclodextrin inclusion complexation.

This technical support center provides a starting point for addressing the solubility challenges of adenosine antagonists. Successful solubility enhancement often requires empirical optimization of the methods described.

References

Adenosine amine congener formulation for intraperitoneal injection

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Adenosine (B11128) Amine Congener Formulation

Welcome to the technical support center for adenosine amine congener formulations. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to assist researchers, scientists, and drug development professionals in successfully preparing and administering these compounds for intraperitoneal (IP) injection.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge when formulating adenosine amine congeners for IP injection?

A1: The most significant challenge is their typically poor water solubility. Many adenosine analogs are hydrophobic and require a specific vehicle or formulation strategy to achieve a stable solution suitable for in vivo experiments. Direct dissolution in aqueous buffers like saline or PBS is often not feasible.

Q2: What are the most common vehicles used for IP injection of these compounds?

A2: A multi-component vehicle is often necessary. Common strategies involve dissolving the compound in a small amount of an organic solvent first, followed by dilution with an aqueous solution. Common vehicles include:

  • DMSO/Saline Mixtures: A typical approach involves dissolving the compound in 100% DMSO to create a stock solution, which is then diluted with saline (0.9% NaCl) to the final desired concentration. The final DMSO concentration should be kept as low as possible (ideally ≤10%) to avoid toxicity.[1][2]

  • Solutions with Solubilizing Agents: Formulations may include agents like PEG300, Tween-80, or cyclodextrins (e.g., SBE-β-CD) to improve solubility and stability.[1][3]

  • Adjusted pH Saline: For some compounds, adjusting the pH of the saline with a few drops of NaOH or HCl can improve solubility.[4]

Q3: My compound precipitates out of solution after I dilute my DMSO stock with saline. What should I do?

A3: Precipitation upon dilution is a common issue. Please refer to the Troubleshooting Guide below for a step-by-step approach to resolving this problem. Key factors to investigate are the final DMSO concentration, the concentration of the drug, and the temperature of the solutions.

Q4: What are the risks of injecting a solution that has precipitated?

A4: Injecting a solution containing a precipitate is dangerous and can compromise your experiment.[5] Potential risks include:

  • Inaccurate Dosing: The actual amount of dissolved drug administered will be lower than intended.

  • Tissue Irritation and Inflammation: Particulate matter can cause significant irritation, inflammation, or even necrosis at the injection site.

  • Vessel Occlusion: If particles enter the bloodstream, they can cause embolisms.[5]

  • Altered Pharmacokinetics: The precipitated drug may be absorbed slowly and erratically, leading to unreliable and irreproducible results.

Q5: How should I store my stock and working solutions?

A5: Stock solutions of adenosine congeners in 100% DMSO are typically stable for extended periods when stored at -20°C or -80°C. However, aqueous working solutions are much less stable and should ideally be prepared fresh on the day of the experiment. Do not store dilute aqueous solutions for more than 24 hours unless stability data suggests otherwise.[6]

Troubleshooting Guide

This guide addresses the most common issue encountered during formulation: precipitation.

Issue: Compound Precipitates Upon Dilution with Aqueous Buffer

This workflow will help you diagnose and solve precipitation problems.

A troubleshooting flowchart for drug precipitation issues.

Data Presentation: Formulation & Dosing

The tables below provide reference data for common adenosine amine congeners. Note that optimal concentrations and vehicles should be determined empirically for your specific experimental conditions.

Table 1: Solubility and Vehicle Recommendations

CompoundCommon Vehicle OptionsMax Solubility (in Vehicle)Reference
NECA 10% DMSO in SalineSoluble to 40 mM in 100% DMSO[7][8][9]
5% DMSO, 40% PEG300, 5% Tween-80 in ddH₂O≥ 31 mg/mL (clear solution)[10]
CPA Saline (with pH adjustment)Dose-dependent effects observed from 0.1 mg/kg[4][11]
10% DMSO in Saline(Empirically determined)
ADAC 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.08 mg/mL (clear solution)[1]
10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 2.08 mg/mL (clear solution)[1]
CGS-21680 Saline (with pH adjustment)Dose-dependent effects observed from 0.03 mg/kg[4]
31% PEG 400, 0.5% DMSO in Saline1 mg/kg concentration used in studies[3]

Table 2: Example Intraperitoneal Dosing in Rodents

CompoundSpeciesDose Range (mg/kg)EffectReference
CPA Rat0.1 - 0.3Dose-dependent decrease in blood pressure and heart rate[4][11]
CGS-21680 Rat0.03 - 0.5Dose-dependent increase in heart rate[4]
ADAC Rat0.025 - 0.3Mitigates noise-induced hearing loss[12]
NECA Mouse(up to 1)Inhibition of cocaine self-administration[8]

Experimental Protocols

Protocol 1: Basic Formulation using DMSO and Saline

This protocol is a starting point for compounds with moderate solubility.

  • Preparation of Stock Solution:

    • Weigh the this compound powder accurately in a sterile microcentrifuge tube.

    • Add 100% DMSO to dissolve the powder and create a concentrated stock solution (e.g., 10 mg/mL or 20 mM).

    • Vortex thoroughly until the solid is completely dissolved. Gentle warming (37°C) or brief sonication may be required.

  • Preparation of Working Solution (for a 1 mg/kg dose in a 25g mouse):

    • Calculate Dose: A 25g mouse requires 0.025 mg of the drug.

    • Calculate Volume of Stock: If the stock is 10 mg/mL, you need 2.5 µL of the stock solution.

    • Prepare Vehicle: The typical injection volume for a mouse is 100-200 µL. Let's aim for 100 µL.

    • Dilution: In a new sterile tube, add 97.5 µL of sterile 0.9% saline.

    • Final Formulation: While vortexing the saline, slowly add the 2.5 µL of DMSO stock solution. This results in a final DMSO concentration of 2.5%.

    • Visual Inspection: Inspect the final solution against a light and dark background to ensure it is clear and free of any precipitate. If precipitation occurs, refer to the Troubleshooting Guide .

  • Administration:

    • Administer the solution via intraperitoneal injection immediately after preparation.

Protocol 2: Advanced Formulation using a Co-Solvent Vehicle

This protocol is for compounds that precipitate in simple DMSO/saline mixtures.[1]

  • Preparation of Stock Solution:

    • Prepare a concentrated stock solution in 100% DMSO as described in Protocol 1.

  • Preparation of Working Solution (Example Vehicle: 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline):

    • Calculate Required Volumes: For a 1 mL final volume, you will need:

      • 100 µL of your DMSO drug stock

      • 400 µL of PEG300

      • 50 µL of Tween-80

      • 450 µL of sterile 0.9% Saline

    • Mixing Order is Critical: a. Start with the 400 µL of PEG300 in a sterile tube. b. Add the 100 µL of DMSO drug stock to the PEG300 and vortex until the solution is homogeneous. c. Add the 50 µL of Tween-80 and vortex again until fully mixed. d. Slowly add the 450 µL of saline dropwise while continuously vortexing to prevent precipitation.

    • Visual Inspection: Carefully inspect the final solution for clarity.

Visualizations

Adenosine Receptor Signaling Pathways

Adenosine receptors are G protein-coupled receptors (GPCRs). A₁ and A₃ receptors typically couple to Gᵢ, which inhibits adenylyl cyclase, while A₂ₐ and A₂ᵦ receptors couple to Gₛ, which stimulates it.[13][14][15]

Adenosine_Signaling cluster_A1_A3 A1 / A3 Receptor Pathway cluster_A2A_A2B A2A / A2B Receptor Pathway A1_Agonist Adenosine (A1/A3 Agonist) A1_Receptor A1/A3 Receptor A1_Agonist->A1_Receptor binds Gi Gαi A1_Receptor->Gi activates AC_inhib Adenylyl Cyclase Gi->AC_inhib inhibits cAMP_dec ↓ cAMP AC_inhib->cAMP_dec PKA_inhib ↓ PKA Activity cAMP_dec->PKA_inhib A2_Agonist Adenosine (A2A/A2B Agonist) A2_Receptor A2A/A2B Receptor A2_Agonist->A2_Receptor binds Gs Gαs A2_Receptor->Gs activates AC_stim Adenylyl Cyclase Gs->AC_stim stimulates cAMP_inc ↑ cAMP AC_stim->cAMP_inc PKA_stim ↑ PKA Activity cAMP_inc->PKA_stim Formulation_Workflow start Start: Weigh Compound dissolve Dissolve in 100% DMSO (Vortex/Sonicate) start->dissolve stock Create Stock Solution dissolve->stock choose_protocol Choose Formulation Protocol stock->choose_protocol protocol1 Protocol 1: Dilute with Saline choose_protocol->protocol1 Simple protocol2 Protocol 2: Use Co-Solvent Vehicle choose_protocol->protocol2 Complex check Visually Inspect for Precipitate protocol1->check protocol2->check troubleshoot Precipitate Found: Go to Troubleshooting Guide check->troubleshoot Precipitate inject Administer IP Injection check->inject Clear end End: Experiment in Progress inject->end

References

Validation & Comparative

Validating the Activity of Adenosine Amine Congener in Cell-Based Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Adenosine (B11128) amine congener (ADAC), a selective A1 adenosine receptor agonist, with other relevant compounds. It includes supporting experimental data, detailed protocols for key cell-based assays, and visualizations of signaling pathways and experimental workflows to aid researchers in validating its activity.

Comparative Analysis of A1 Adenosine Receptor Agonists

Adenosine amine congener (ADAC) is a notable selective agonist for the A1 adenosine receptor, a G protein-coupled receptor (GPCR) involved in various physiological processes.[1] Activation of the A1 receptor, which is primarily coupled to Gi/o proteins, leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[2] This signaling cascade makes cAMP inhibition assays a primary method for quantifying the activity of A1 receptor agonists.

For a comprehensive evaluation, ADAC's performance is often compared against other well-characterized A1 receptor agonists, such as N6-cyclopentyladenosine (CPA). CPA is a potent and highly selective A1 receptor agonist widely used as a reference compound in pharmacological studies.[3]

Data Presentation
CompoundPrimary TargetKi (nM) for human A1 ReceptorEC50 (nM) in cAMP AssaySelectivity Profile
This compound (ADAC) Adenosine A1 ReceptorNot explicitly foundNot explicitly foundSelective A1 agonist[1]
N6-cyclopentyladenosine (CPA) Adenosine A1 Receptor2.3[3]~2.1 - 33[4][5]Highly selective for A1 over A2A and A3 receptors[3]

Signaling Pathways and Experimental Workflows

Adenosine A1 Receptor Signaling Pathway

Activation of the A1 adenosine receptor by an agonist like ADAC initiates an intracellular signaling cascade. The receptor is coupled to inhibitory G proteins (Gi/o), which, upon activation, dissociate into Gαi/o and Gβγ subunits. The Gαi/o subunit inhibits adenylyl cyclase, leading to a reduction in the intracellular concentration of the second messenger cAMP. The Gβγ subunit can activate other effectors, such as potassium channels, and inhibit calcium channels.

A1_Signaling_Pathway Adenosine A1 Receptor Signaling Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular A1R Adenosine A1 Receptor Gi Gi/o Protein A1R->Gi Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ADAC Adenosine amine congener (Agonist) ADAC->A1R Binds G_alpha Gαi/o Gi->G_alpha G_betagamma Gβγ Gi->G_betagamma G_alpha->AC Inhibits ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates CellularResponse Cellular Response (e.g., ↓ Neuronal activity) PKA->CellularResponse Leads to

Caption: Adenosine A1 Receptor Signaling Pathway.

Experimental Workflow for cAMP Assay

A common method to validate the activity of A1 receptor agonists is the competitive cAMP assay, often utilizing Homogeneous Time-Resolved Fluorescence (HTRF). This assay measures the inhibition of forskolin-stimulated cAMP production in cells expressing the A1 receptor.

cAMP_Workflow Workflow for HTRF cAMP Assay cluster_prep Preparation cluster_assay Assay Steps cluster_detection Detection & Analysis Cells Seed cells expressing A1 Receptor AddAgonist Add agonist to cells Cells->AddAgonist Agonist Prepare serial dilutions of ADAC/CPA Agonist->AddAgonist AddForskolin Add Forskolin (B1673556) to stimulate cAMP production AddAgonist->AddForskolin Incubate Incubate at RT AddForskolin->Incubate AddReagents Add HTRF detection reagents Incubate->AddReagents ReadPlate Read plate on HTRF-compatible reader AddReagents->ReadPlate Analyze Analyze data to determine EC50 ReadPlate->Analyze

Caption: Workflow for HTRF cAMP Assay.

Experimental Protocols

HTRF cAMP Assay for A1 Adenosine Receptor Agonist Activity

This protocol is designed to quantify the potency of A1 receptor agonists by measuring their ability to inhibit forskolin-induced cAMP accumulation in a cell line stably expressing the human A1 adenosine receptor (e.g., CHO-K1 or HEK293).[6][7][8][9]

Materials:

  • CHO-K1 or HEK293 cells stably expressing the human A1 adenosine receptor.

  • Cell culture medium (e.g., DMEM/F-12 with 10% FBS).

  • Assay buffer: HBSS with 20 mM HEPES, 0.1% BSA, pH 7.4.

  • Phosphodiesterase (PDE) inhibitor: 500 µM IBMX or 25 µM Rolipram in assay buffer (Note: Rolipram is preferred as IBMX can have antagonist activity at the A1 receptor).[6]

  • Adenosine deaminase (ADA) to degrade endogenous adenosine.

  • Forskolin solution.

  • Test compounds (this compound, CPA) and reference compounds.

  • HTRF cAMP assay kit (e.g., from Cisbio or Revvity).[6][7]

  • White, low-volume 384-well microplates.

  • HTRF-compatible microplate reader.

Procedure:

  • Cell Preparation:

    • Culture cells to ~80-90% confluency.

    • On the day of the assay, aspirate the culture medium, wash with PBS, and detach the cells using a non-enzymatic cell dissociation solution.

    • Resuspend the cells in assay buffer containing PDE inhibitor and ADA and adjust the cell density to the desired concentration (typically 1,000-10,000 cells per well).[6]

  • Assay Protocol:

    • Dispense 5 µL of the cell suspension into each well of a 384-well plate.

    • Add 2.5 µL of the test compound at various concentrations (in duplicate or triplicate).

    • Add 2.5 µL of forskolin at a final concentration that stimulates ~80% of the maximal cAMP response (EC80).

    • Incubate the plate for 30 minutes at room temperature.[6]

    • Add 5 µL of the HTRF cAMP-d2 reagent followed by 5 µL of the HTRF anti-cAMP cryptate reagent.

    • Incubate for 60 minutes at room temperature, protected from light.

  • Data Acquisition and Analysis:

    • Read the plate on an HTRF-compatible reader at 620 nm and 665 nm.

    • Calculate the 665/620 nm ratio and normalize the data.

    • Plot the normalized response against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Aequorin-Based Calcium Assay for Gi/o-Coupled GPCRs

While A1 receptors primarily signal through cAMP inhibition, they can also couple to phospholipase C and induce intracellular calcium mobilization, especially when co-expressed with a promiscuous G-protein like Gα16.[10] The aequorin assay is a sensitive method to detect these calcium fluxes.[11][12][13]

Materials:

  • HEK293 or CHO-K1 cells co-expressing the human A1 adenosine receptor, Gα16, and aequorin (e.g., mitochondrially-targeted aequorin).[10]

  • Cell culture medium.

  • Assay buffer: HBSS with 20 mM HEPES, 0.1% BSA, pH 7.4.

  • Coelenterazine (B1669285) h (substrate for aequorin).

  • Test compounds (this compound, CPA).

  • White, opaque 96- or 384-well microplates.

  • Luminometer with injectors.

Procedure:

  • Cell Preparation:

    • Seed the cells into white, opaque-bottom plates and culture overnight.

  • Aequorin Reconstitution:

    • On the day of the assay, wash the cells with assay buffer.

    • Incubate the cells with 5 µM coelenterazine h in assay buffer for 2-4 hours at 37°C in the dark to reconstitute the aequorin.

    • After incubation, wash the cells to remove excess coelenterazine.

  • Assay Protocol:

    • Place the plate in the luminometer.

    • Inject the test compound at various concentrations into the wells.

    • Immediately measure the light emission (luminescence) for 20-30 seconds.

  • Data Acquisition and Analysis:

    • The luminescence signal is proportional to the intracellular calcium concentration.

    • Integrate the luminescence signal over time (Area Under the Curve, AUC).

    • Plot the AUC against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

References

A Comparative Guide to Adenosine Amine Congener and Other A1 Adenosine Receptor Agonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Adenosine (B11128) Amine Congener (AAC) with other well-established A1 adenosine receptor (A1AR) agonists. The information presented herein, supported by experimental data, is intended to assist researchers in making informed decisions for their drug discovery and development projects.

The A1 adenosine receptor, a G protein-coupled receptor (GPCR), is a key therapeutic target implicated in a variety of physiological processes, including cardiovascular function, neurotransmission, and inflammation. Agonists of the A1AR have shown potential in the treatment of conditions such as cardiac arrhythmias, neuropathic pain, and epilepsy. This guide focuses on a comparative analysis of the binding affinity and functional potency of AAC alongside other prominent A1AR agonists: N6-cyclopentyladenosine (CPA), 5'-N-Ethylcarboxamidoadenosine (NECA), 2-chloro-N6-cyclopentyladenosine (CCPA), and (R)-N6-phenylisopropyladenosine (R-PIA).

Performance Comparison of A1 Adenosine Receptor Agonists

The following tables summarize the binding affinities (Ki) and functional potencies (EC50/IC50) of AAC and other selected A1AR agonists. It is important to note that these values are compiled from various studies and experimental conditions may differ, potentially influencing the absolute values.

Table 1: Binding Affinities (Ki, nM) at Human Adenosine Receptors
CompoundA1 ReceptorA2A ReceptorA2B ReceptorA3 ReceptorA1 Selectivity vs A2AA1 Selectivity vs A2BA1 Selectivity vs A3
Adenosine amine congener (AAC) Selective Agonist[1][2]------
CPA 2.3[3]790[3]-43[3]~343-fold-~19-fold
NECA 14[4][5][6]20[4][5][6]EC50 = 2400[4][5][6]6.2[4][5][6]Non-selectiveNon-selectiveNon-selective
CCPA 0.4[7]3900[7]18800[1]42[1]~9750-fold~47000-fold~105-fold
R-PIA -------

Note: A lower Ki value indicates a higher binding affinity. Selectivity is calculated as the ratio of Ki values (Ki of other receptor / Ki of A1 receptor). Data for AAC across all receptor subtypes from a single source is limited.

Table 2: Functional Potency (EC50/IC50, nM) at the A1 Adenosine Receptor
CompoundAssay TypeEC50/IC50 (nM)
This compound (AAC) --
CPA cAMP Inhibition19 - 43[8]
Contraction Assay124[9]
LANCE® Ultra cAMP0.32[8]
NECA Gi/Go Activation21.9[10]
LANCE® cAMP3.4[8]
CCPA Adenylate Cyclase Inhibition33[7]
R-PIA Tyrosine Hydroxylase Inhibition17

Note: EC50 (half-maximal effective concentration) and IC50 (half-maximal inhibitory concentration) are measures of a drug's potency. A lower value indicates greater potency. The specific assay conditions can influence these values.

A1 Adenosine Receptor Signaling Pathway

Activation of the A1 adenosine receptor, a Gi/o protein-coupled receptor, initiates a signaling cascade that primarily leads to the inhibition of adenylyl cyclase. This results in a decrease in intracellular cyclic AMP (cAMP) levels, which in turn modulates the activity of protein kinase A (PKA) and downstream effectors.

A1AR_Signaling_Pathway Agonist A1 Agonist (e.g., AAC) A1AR A1 Adenosine Receptor Agonist->A1AR G_protein Gi/o Protein A1AR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP ATP ATP ATP->cAMP Conversion PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., decreased neurotransmitter release, decreased heart rate) PKA->Cellular_Response Leads to Radioligand_Binding_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation cluster_detection Detection & Analysis Membrane_Prep Prepare cell membranes expressing A1AR Incubation Incubate membranes, radioligand, and test agonist Membrane_Prep->Incubation Radioligand_Prep Prepare radioligand solution (e.g., [3H]CCPA) Radioligand_Prep->Incubation Compound_Prep Prepare serial dilutions of test agonist Compound_Prep->Incubation Filtration Separate bound from free radioligand via filtration Incubation->Filtration Counting Quantify radioactivity on filters Filtration->Counting Analysis Calculate IC50 and Ki values Counting->Analysis cAMP_Assay_Workflow cluster_prep Preparation cluster_stimulation Stimulation cluster_lysis Cell Lysis & Detection cluster_analysis Analysis Cell_Culture Culture cells expressing A1AR Stimulation Treat cells with forskolin (to stimulate cAMP production) and test agonist Cell_Culture->Stimulation Agonist_Prep Prepare serial dilutions of test agonist Agonist_Prep->Stimulation Lysis Lyse cells to release intracellular cAMP Stimulation->Lysis Detection Quantify cAMP levels (e.g., HTRF, GloSensor) Lysis->Detection Analysis Calculate EC50 values Detection->Analysis

References

A Comparative In Vivo Efficacy Analysis: Adenosine Amine Congener (ADAC) vs. R-PIA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Detailed Examination of Two Key A1 Adenosine (B11128) Receptor Agonists

The development of selective A1 adenosine receptor (A1AR) agonists has been a significant focus in the pursuit of therapeutic agents for a range of conditions, including neurodegenerative diseases, ischemia, and pain. Among the numerous compounds synthesized, Adenosine Amine Congener (ADAC) and R-phenylisopropyladenosine (R-PIA) have emerged as important tools in preclinical research. This guide provides an objective, data-driven comparison of their in vivo efficacy, drawing from available experimental evidence to highlight their distinct profiles and potential therapeutic applications.

Executive Summary

While both ADAC and R-PIA are potent and selective A1AR agonists, their in vivo profiles diverge significantly, particularly concerning their side-effect profiles. ADAC has demonstrated notable neuroprotective and otoprotective effects at doses that appear to be devoid of the significant cardiovascular side effects commonly associated with A1AR agonists.[1][2] In contrast, R-PIA, a classical A1AR agonist, exhibits pronounced cardiovascular effects, including bradycardia and hypotension, which may limit its therapeutic potential in certain applications.[3] This fundamental difference in their in vivo activity suggests distinct therapeutic windows and potential clinical applications for each compound.

Quantitative Data Comparison

The following tables summarize the key quantitative data extracted from in vivo studies of ADAC and R-PIA. It is important to note that these data are compiled from different studies and direct head-to-head comparisons under identical experimental conditions are limited in the public domain.

Table 1: In Vivo Efficacy of this compound (ADAC)

Parameter Animal Model Dose Route of Administration Observed Effect Reference
NeuroprotectionGerbil (bilateral carotid occlusion)75-200 µg/kg (acute)i.p.Statistically significant reduction of postischemic mortality and morbidity.[2]
NeuroprotectionGerbil (bilateral carotid occlusion)25-100 µg/kg (chronic)i.p.Protection against mortality and neuronal damage.[2]
NeuroprotectionRat (3-nitropropionic acid model)100 µg/kg/days.c. infusion40% reduction in striatal lesion size and prevention of severe dystonia.[1]
OtoprotectionRat (noise-induced hearing loss)>50 µg/kg/dayi.p.Up to 21 dB protection against hearing loss.[4]
Receptor Binding Affinity (rat)-Ki = 0.85 nM (A1)-Highly selective for A1 over A2A (Ki = 210 nM) and A3 (Ki = 281 nM) receptors.[5]

Table 2: In Vivo Efficacy and Side Effects of R-phenylisopropyladenosine (R-PIA)

Parameter Animal Model Dose Route of Administration Observed Effect Reference
Anti-arrhythmicPig (coronary occlusion)5 µg/kgi.v.Reduction in ventricular ectopic beats and incidence of ventricular fibrillation.[3]
CardiovascularPig5 µg/kgi.v.Heart rate reduction from 102 to 74 beats/min; Mean arterial blood pressure reduction from 95 to 81 mm Hg.[3]
Feeding BehaviorRatNot specifiedNot specifiedIncreased food intake after repeated administration.[6]

Signaling Pathways and Experimental Workflows

To visualize the mechanisms and methodologies discussed, the following diagrams are provided.

A1_Signaling_Pathway cluster_membrane Cell Membrane A1AR A1 Adenosine Receptor G_protein Gi/o Protein A1AR->G_protein Activates AC Adenylate Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Conversion Agonist ADAC or R-PIA Agonist->A1AR Binds to ATP ATP ATP->AC Downstream_Effects Downstream Cellular Effects (e.g., Ion channel modulation, reduced neuronal excitability) cAMP->Downstream_Effects Leads to

Caption: A1 Adenosine Receptor Signaling Pathway.

InVivo_Experimental_Workflow Animal_Model Selection of Animal Model (e.g., Rat, Gerbil, Pig) Baseline Baseline Physiological Measurements (e.g., ECG, BP, Behavior) Animal_Model->Baseline Drug_Admin Drug Administration (ADAC or R-PIA) (Route, Dose, Timing) Baseline->Drug_Admin Experimental_Insult Experimental Insult (e.g., Ischemia, Noise Exposure) Drug_Admin->Experimental_Insult Post_Insult_Monitoring Post-Insult Monitoring & Data Collection Experimental_Insult->Post_Insult_Monitoring Data_Analysis Data Analysis and Statistical Comparison Post_Insult_Monitoring->Data_Analysis Histology Histological Analysis (e.g., Infarct size, Neuronal damage) Post_Insult_Monitoring->Histology

References

Adenosine Amine Congener (ADAC): A Comparative Analysis of its Cross-Reactivity with A2A and A3 Adenosine Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the binding affinity of Adenosine (B11128) Amine Congener (ADAC) for the A2A and A3 adenosine receptors, in contrast to its primary target, the A1 receptor. The information presented is supported by experimental data to offer an objective analysis for research and drug development applications.

Executive Summary

Adenosine Amine Congener (ADAC) is a potent and highly selective agonist for the A1 adenosine receptor. While its primary activity is at the A1 subtype, understanding its cross-reactivity with other adenosine receptor subtypes, specifically A2A and A3, is crucial for a comprehensive pharmacological profile. This guide summarizes the available binding affinity data, details the experimental methodologies used to determine these affinities, and illustrates the distinct signaling pathways of the A2A and A3 receptors.

Comparative Binding Affinity of ADAC

Experimental data from radioligand binding assays demonstrates a significant preference of ADAC for the A1 adenosine receptor over the A2A and A3 subtypes. The binding affinities, expressed as inhibitor constants (Ki), are summarized in the table below.

CompoundA1 Receptor Ki (nM)A2A Receptor Ki (nM)A3 Receptor Ki (nM)
This compound (ADAC)0.85210281
Data obtained from studies on rat receptors.[1]

The data clearly indicates that ADAC's affinity for the A1 receptor is substantially higher (over 200-fold) than for the A2A and A3 receptors, confirming its classification as a selective A1 agonist.[1][2][3][4]

Signaling Pathways

The A2A and A3 adenosine receptors, both G protein-coupled receptors (GPCRs), trigger distinct intracellular signaling cascades upon activation. Understanding these pathways is essential for predicting the potential downstream effects of any cross-reactivity.

A2A_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm A2A A2A Receptor Gs Gs Protein A2A->Gs Activation AC Adenylyl Cyclase Gs->AC Stimulation cAMP cAMP AC->cAMP Conversion ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activation CREB CREB PKA->CREB Phosphorylation Gene Transcription Gene Transcription CREB->Gene Transcription

A2A Receptor Signaling Pathway

A3_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm A3 A3 Receptor Gi Gi Protein A3->Gi Activation AC Adenylyl Cyclase Gi->AC Inhibition Response Cellular Response (e.g., inhibition of neurotransmitter release) Gi->Response cAMP cAMP ATP ATP ATP->cAMP Conversion

A3 Receptor Signaling Pathway

Experimental Protocols

The binding affinity data presented in this guide was determined using radioligand binding assays. Below are detailed methodologies for performing such assays for adenosine receptors.

Radioligand Binding Assay for Adenosine Receptors

Objective: To determine the binding affinity (Ki) of a test compound (e.g., ADAC) for a specific adenosine receptor subtype (A1, A2A, or A3).

Materials:

  • Membrane Preparations: Cell membranes expressing the specific human adenosine receptor subtype of interest (e.g., from CHO or HEK293 cells).

  • Radioligand: A high-affinity radiolabeled ligand specific for the receptor subtype being assayed. Examples include:

    • A1 Receptor: [³H]-DPCPX (antagonist) or [³H]-CHA (agonist).

    • A2A Receptor: [³H]-ZM241385 (antagonist) or [³H]-CGS 21680 (agonist).

    • A3 Receptor: [¹²⁵I]-AB-MECA (agonist).

  • Test Compound: this compound (ADAC) at various concentrations.

  • Non-specific Binding Control: A high concentration of a non-radiolabeled standard ligand (e.g., 10 µM NECA).

  • Assay Buffer: Typically 50 mM Tris-HCl, pH 7.4.

  • Filtration Apparatus: A cell harvester and glass fiber filters (e.g., GF/B or GF/C).

  • Scintillation Counter and Scintillation Fluid.

Procedure:

  • Reaction Setup: In a 96-well plate, combine the cell membrane preparation, the radioligand at a fixed concentration (typically at or below its Kd value), and varying concentrations of the test compound (ADAC).

  • Incubation: Incubate the mixture at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through the glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Radioactivity Measurement: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Determine the total binding (in the absence of any competing ligand) and non-specific binding (in the presence of a saturating concentration of a non-radiolabeled ligand).

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting competition curve using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Functional Assay

Objective: To determine the functional effect (agonist or antagonist activity) of a test compound on A2A (stimulatory) or A3 (inhibitory) receptor signaling.

Materials:

  • Cell Line: A cell line stably expressing the human A2A or A3 adenosine receptor (e.g., CHO or HEK293 cells).

  • Test Compound: this compound (ADAC).

  • Forskolin (B1673556): An adenylyl cyclase activator (used to stimulate cAMP production for A3 receptor inhibition assays).

  • cAMP Assay Kit: A commercially available kit for measuring intracellular cAMP levels (e.g., HTRF, ELISA, or luminescence-based).

Procedure for A2A Receptor (Stimulation):

  • Cell Plating: Plate the A2A receptor-expressing cells in a 96-well plate and allow them to adhere overnight.

  • Compound Addition: Treat the cells with varying concentrations of ADAC.

  • Incubation: Incubate for a specified period (e.g., 30 minutes) at 37°C.

  • Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration according to the instructions of the chosen cAMP assay kit.

  • Data Analysis: Plot the cAMP concentration against the logarithm of the ADAC concentration to determine the EC50 value (the concentration that produces 50% of the maximal response).

Procedure for A3 Receptor (Inhibition):

  • Cell Plating: Plate the A3 receptor-expressing cells in a 96-well plate.

  • Compound and Forskolin Addition: Treat the cells with varying concentrations of ADAC in the presence of a fixed concentration of forskolin (to stimulate basal cAMP levels).

  • Incubation: Incubate for a specified period (e.g., 30 minutes) at 37°C.

  • Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration.

  • Data Analysis: Plot the percentage of inhibition of forskolin-stimulated cAMP production against the logarithm of the ADAC concentration to determine the IC50 value.

Conclusion

The available experimental data robustly supports the classification of this compound as a highly selective A1 adenosine receptor agonist. Its binding affinity for the A2A and A3 receptors is significantly lower, suggesting that at therapeutic concentrations targeting the A1 receptor, direct activation of A2A and A3 receptor-mediated signaling pathways is unlikely to be a primary pharmacological effect. This high selectivity is a critical attribute for a research tool and a potential therapeutic agent, as it minimizes off-target effects and allows for a more precise modulation of the desired physiological response. Researchers and drug development professionals should consider this selectivity profile when designing experiments and interpreting results involving ADAC.

References

A Head-to-Head Comparison of ADAC and Other Neuroprotective Agents: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the neuroprotective agent ADAC (Adenosine A1 Receptor Agonist) with other prominent neuroprotective agents. This comparison is supported by available experimental data, with a focus on quantitative outcomes, experimental methodologies, and underlying signaling pathways.

Adenosine (B11128) Amine Congener (ADAC): An Adenosine A1 Receptor Agonist

ADAC is a selective agonist for the adenosine A1 receptor. Its neuroprotective effects are primarily attributed to the activation of this receptor, which is known to play a crucial role in reducing neuronal excitability and protecting against ischemic and excitotoxic damage. Preclinical studies have demonstrated its potential in models of Huntington's disease.

Quantitative Data Summary: ADAC in a Huntington's Disease Model

A key preclinical study evaluated the efficacy of ADAC in a rat model of Huntington's disease induced by 3-nitropropionic acid (3-NP), a mitochondrial toxin that causes selective striatal degeneration.

ParameterAnimal ModelTreatment GroupDosageOutcomeReference
Striatal Lesion Volume 3-NP treated ratsVehicle-15.2 ± 2.1 mm³[1]
ADAC (chronic)50 µg/kg/day4.8 ± 1.5 mm³ (p < 0.01 vs. Vehicle)[1]
Neurological Score 3-NP treated ratsVehicle-2.8 ± 0.2
ADAC (chronic)50 µg/kg/day1.1 ± 0.3 (p < 0.01 vs. Vehicle)
Experimental Protocol: 3-Nitropropionic Acid (3-NP) Induced Huntington's Disease Model in Rats

The neuroprotective effects of ADAC were assessed using a well-established animal model that mimics the striatal degeneration seen in Huntington's disease.[2][3]

  • Animal Model: Male Lewis rats were used.

  • Induction of Pathology: 3-Nitropropionic acid (3-NP) was administered systemically to the rats. 3-NP is a mitochondrial toxin that inhibits succinate (B1194679) dehydrogenase, leading to energy depletion and selective death of striatal neurons.[4][5]

  • Treatment: ADAC was administered to the rats, either chronically starting before the 3-NP treatment or acutely after the induction of the lesion.

  • Assessment:

    • Histological Analysis: The extent of the striatal lesion was quantified by staining brain sections and measuring the volume of the damaged tissue.

    • Behavioral Analysis: A neurological scoring system was used to assess motor deficits, such as dystonia and gait abnormalities.

Signaling Pathway of ADAC

ADAC exerts its neuroprotective effects by activating the Adenosine A1 receptor, a G-protein coupled receptor. This activation triggers a cascade of intracellular events aimed at reducing neuronal hyperexcitability and metabolic stress.

ADAC_Signaling_Pathway ADAC ADAC A1R Adenosine A1 Receptor ADAC->A1R Gi Gi Protein A1R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits Ca_channel Ca2+ Channels Gi->Ca_channel Inhibits K_channel K+ Channels Gi->K_channel Activates PLC Phospholipase C (PLC) Gi->PLC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates Glutamate_release ↓ Glutamate Release Hyperpolarization Hyperpolarization

ADAC Signaling Pathway

Comparison with Other Neuroprotective Agents

This section provides a comparative overview of ADAC with other well-known neuroprotective agents, focusing on their mechanisms of action, and available quantitative data from clinical and preclinical studies.

Edaravone (B1671096)

Edaravone is a free radical scavenger that has been approved for the treatment of acute ischemic stroke and amyotrophic lateral sclerosis (ALS).

  • Mechanism of Action: Edaravone reduces oxidative stress by scavenging free radicals, thereby protecting neurons from oxidative damage.

  • Quantitative Data (Acute Ischemic Stroke):

    • A meta-analysis of randomized controlled trials showed that edaravone treatment was associated with a significant improvement in neurological impairment (pooled RR = 1.54, 95% CI, 1.27-1.87).[6]

    • In a randomized trial, a higher proportion of patients treated with edaravone dexborneol had a favorable functional outcome (mRS 0-2) at 90 days compared to placebo (58.7% vs 52.1%), though the difference was not statistically significant in this phase II trial.[7] Another trial showed a numerically smaller median infarct volume at 1 week in the edaravone group compared to control (16.00 vs 23.49 ml).[8]

Citicoline (B1669096)

Citicoline is a precursor for the synthesis of phospholipids (B1166683) in neuronal membranes and is thought to have neuroprotective and neurorestorative effects.

  • Mechanism of Action: Citicoline helps to stabilize cell membranes, reduces the formation of free fatty acids, and increases the synthesis of acetylcholine.

  • Quantitative Data (Acute Ischemic Stroke):

    • A randomized controlled trial found that citicoline treatment was associated with a notable recovery in NIHSS scores at 7 days compared to controls (67.6% vs 65.8%, p=0.03).[9]

    • The same study reported that citicoline was independently associated with good functional outcomes (mRS ≤2) at 3 months (OR=1.12, 95% CI=0.58-2.18, p=0.03).[9]

    • Another trial showed a non-significant decrease in infarct volume from week 1 to week 6 in the citicoline group compared to placebo (4.2 cm³ vs 2.6 cm³).[10][11]

N-butylphthalide (NBP)

NBP is a compound originally isolated from the seeds of Apium graveolens (celery) and is approved in China for the treatment of ischemic stroke.

  • Mechanism of Action: NBP has multiple neuroprotective effects, including anti-inflammatory, anti-apoptotic, and antioxidant activities, as well as promoting angiogenesis and neurogenesis.

  • Quantitative Data (Acute Ischemic Stroke):

    • A randomized clinical trial (the BAST trial) showed that a significantly higher proportion of patients in the NBP group had a favorable functional outcome (mRS 0-2) at 90 days compared to the placebo group (56.7% vs 44.0%).[12][13][14]

    • A meta-analysis of 22 trials found that NBP treatment significantly increased the Barthel Index (BI) score (Mean Difference 11.08, 95% CI 9.10 to 13.05).[15]

Cerebrolysin (B1175343)

Cerebrolysin is a mixture of neuropeptides and amino acids derived from porcine brain tissue, which is suggested to have neurotrophic and neuroprotective properties.

  • Mechanism of Action: Cerebrolysin is thought to mimic the action of endogenous neurotrophic factors, promoting neuronal survival, differentiation, and synaptic plasticity.

  • Quantitative Data (Dementia):

    • A meta-analysis of six randomized controlled trials in patients with mild to moderate Alzheimer's disease showed that Cerebrolysin was associated with a significant improvement in global clinical impression scores.[16]

    • In patients with vascular dementia, Cerebrolysin showed a positive effect on cognitive function as measured by the ADAS-cog+ (WMD -4.01; 95% CI -5.36 to -2.66).[17] One study in Alzheimer's patients showed a mean drug-placebo difference of -3.2 points on the ADAS-cog at the study endpoint.[18]

Minocycline (B592863)

Minocycline is a tetracycline (B611298) antibiotic with known anti-inflammatory and neuroprotective properties.

  • Mechanism of Action: Minocycline inhibits microglial activation, apoptosis, and the production of inflammatory mediators.

  • Quantitative Data (Preclinical Neurodegeneration Model):

    • In a mouse model of neurodegeneration, minocycline treatment significantly reduced levels of inflammation markers such as GFAP and Iba1.[19] However, it did not prevent neuron loss or apoptosis in this particular model.[19] Other preclinical studies have shown it to be neuroprotective in various acute brain injury models.[20][21][22]

Vinpocetine (B1683063)

Vinpocetine is a synthetic derivative of an alkaloid from the periwinkle plant and is used for the treatment of cerebrovascular disorders and cognitive impairment.

  • Mechanism of Action: Vinpocetine is thought to improve cerebral blood flow, enhance glucose and oxygen utilization by the brain, and have antioxidant and anti-inflammatory effects.

  • Quantitative Data (Cognitive Impairment):

    • Preclinical studies have shown a beneficial effect of vinpocetine on memory and learning deficits in animal models.[23] However, a Cochrane review of clinical trials in dementia concluded that the evidence for a beneficial effect is inconclusive.[24] Some smaller studies in healthy volunteers have suggested improvements in memory.[25]

Comparative Summary of Signaling Pathways

The neuroprotective agents discussed act through diverse signaling pathways to exert their effects. A simplified representation of their primary mechanisms is provided below.

Neuroprotective_Agents_Signaling cluster_agents Neuroprotective Agents cluster_pathways Primary Signaling Pathways / Mechanisms cluster_outcomes Neuroprotective Outcomes ADAC ADAC A1R_pathway Adenosine A1 Receptor Signaling ADAC->A1R_pathway Edaravone Edaravone ROS_scavenging Free Radical Scavenging Edaravone->ROS_scavenging Citicoline Citicoline Membrane_synthesis Membrane Phospholipid Synthesis Citicoline->Membrane_synthesis NBP NBP Multi_target Multi-target (Anti-inflammatory, etc.) NBP->Multi_target Cerebrolysin Cerebrolysin Neurotrophic_factors Neurotrophic Factor Mimicry Cerebrolysin->Neurotrophic_factors Minocycline Minocycline Microglia_inhibition Microglial Activation Inhibition Minocycline->Microglia_inhibition Vinpocetine Vinpocetine Cerebral_blood_flow ↑ Cerebral Blood Flow & Metabolism Vinpocetine->Cerebral_blood_flow Outcome ↓ Neuronal Damage ↑ Neuronal Survival ↑ Functional Recovery A1R_pathway->Outcome ROS_scavenging->Outcome Membrane_synthesis->Outcome Multi_target->Outcome Neurotrophic_factors->Outcome Microglia_inhibition->Outcome Cerebral_blood_flow->Outcome Experimental_Workflow cluster_workflow Preclinical Evaluation Workflow Model Induce Neurological Disease Model (e.g., 3-NP, MCAO) Treatment Administer Neuroprotective Agent or Vehicle Model->Treatment Behavioral Behavioral Assessment (e.g., Neurological Score, mRS) Treatment->Behavioral Histology Histological Analysis (e.g., Infarct/Lesion Volume) Treatment->Histology Biochemical Biochemical/Molecular Analysis (e.g., Western Blot, PCR) Treatment->Biochemical Data Data Analysis and Comparison Behavioral->Data Histology->Data Biochemical->Data

References

A Comparative Guide to the A1 Receptor Selectivity of N6-cyclopentyladenosine (CPA)

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an objective comparison of N6-cyclopentyladenosine (CPA), a prominent adenosine (B11128) amine congener, and its selectivity for the A1 adenosine receptor (A1R). The data presented herein is intended for researchers, scientists, and drug development professionals to verify the compound's performance and utility as a selective A1R agonist.

N6-cyclopentyladenosine is a widely utilized research tool due to its high potency and selectivity for the A1 adenosine receptor over other subtypes (A2A, A2B, and A3). This selectivity is crucial for elucidating the specific physiological roles of the A1 receptor and for the development of targeted therapeutics. The following sections provide quantitative data from binding and functional assays, detailed experimental methodologies, and diagrams of the key signaling and experimental pathways.

Data Presentation: Binding and Functional Selectivity

The selectivity of CPA is demonstrated by its significantly lower inhibition constant (Ki) and functional potency (EC50/IC50) at the A1 receptor compared to other adenosine receptor subtypes.

Table 1: Comparative Binding Affinity of CPA at Human Adenosine Receptors

This table summarizes the binding affinity of CPA, represented by the inhibition constant (Ki), for each of the four human adenosine receptor subtypes. Lower Ki values indicate higher binding affinity.

Receptor SubtypeCPA Ki (nM)Data Source(s)
A1 2.3 [1][2][3][4]
A2A790[1][2][3][4]
A343[1][2][3][4]

Data from rat receptors shows a similar high selectivity profile, with Ki values of 0.59 nM for A1 and 460 nM for A2A receptors.[5]

Table 2: Functional Potency of CPA and Related Analogs

This table presents the functional activity of CPA and its close, highly-selective analog, 2-chloro-N6-cyclopentyladenosine (CCPA). A1 receptor activation is typically measured by the inhibition of adenylyl cyclase (decreasing cAMP), while A2 receptor activation stimulates it.

CompoundAssay TypeReceptor TargetPotency Value (nM)Data Source(s)
CCPAAdenylyl Cyclase InhibitionRat A1IC50 = 33[6]
CCPAAdenylyl Cyclase StimulationHuman A2EC50 = 3500[6]
CPAFunctional (Behavioral)Mouse A10.15-2.25 µmol/kg[7]
CPAFunctional (Binding)Human A2BEC50 = 18600[3]

Based on the binding data, CPA is approximately 343-fold more selective for the A1 receptor over the A2A receptor and 18-fold more selective over the A3 receptor. The functional data further supports this pronounced A1 selectivity.

A1 Receptor Signaling Pathway

The A1 adenosine receptor is a G-protein coupled receptor (GPCR) that signals through the inhibitory G-protein, Gi/o.[8][9] Activation of the A1 receptor by an agonist like CPA leads to the inhibition of adenylyl cyclase, which decreases the intracellular concentration of the second messenger cyclic AMP (cAMP).[8][9] This reduction in cAMP levels modulates the activity of downstream effectors like Protein Kinase A (PKA), leading to various cellular responses.

A1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm CPA CPA (Agonist) A1R A1 Receptor CPA->A1R Binds Gi Gi Protein A1R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Conversion (Decreased) ATP ATP ATP->AC Response Cellular Response cAMP->Response Leads to

Caption: A1 adenosine receptor signaling pathway activated by CPA.

Experimental Protocols

The data cited in this guide are derived from standard pharmacological assays. Below are detailed methodologies for two key experiments used to determine receptor selectivity.

1. Radioligand Competition Binding Assay

This assay quantifies the affinity of a test compound (CPA) for a specific receptor by measuring how effectively it competes with a radiolabeled ligand known to bind to that receptor.

Objective: To determine the inhibition constant (Ki) of CPA for adenosine receptor subtypes.

Materials:

  • Membrane preparations from cells recombinantly expressing a single human adenosine receptor subtype (A1, A2A, or A3).

  • A subtype-selective radioligand (e.g., [3H]CCPA for A1, [3H]ZM241385 for A2A).[10][11][12]

  • Unlabeled CPA (competitor).

  • Incubation buffer (e.g., 50 mM Tris-HCl).

  • Glass fiber filters.

  • Scintillation fluid and a scintillation counter.

Procedure:

  • Incubation: In assay tubes, incubate the cell membrane preparations with a fixed concentration of the radioligand and varying concentrations of unlabeled CPA.[11]

  • Equilibrium: Allow the binding to reach equilibrium (e.g., 60-120 minutes at 25°C).

  • Separation: Rapidly separate the membrane-bound radioligand from the unbound radioligand by vacuum filtration through glass fiber filters. The filters trap the membranes while the unbound ligand passes through.

  • Washing: Quickly wash the filters with ice-cold incubation buffer to remove any remaining unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation fluid, and quantify the amount of radioactivity (representing the bound ligand) using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the CPA concentration. Calculate the IC50 value (the concentration of CPA that inhibits 50% of the specific radioligand binding). Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.

Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis p1 Prepare Cell Membranes (Expressing Receptor Subtype) a1 Incubate Membranes with Radioligand + CPA p1->a1 p2 Prepare Serial Dilutions of CPA (Competitor) p2->a1 a2 Separate Bound/Free Ligand (Vacuum Filtration) a1->a2 a3 Quantify Radioactivity (Scintillation Counting) a2->a3 d1 Plot Competition Curve a3->d1 d2 Calculate IC50 d1->d2 d3 Determine Ki Value (Cheng-Prusoff Equation) d2->d3

Caption: Experimental workflow for a radioligand binding assay.

2. cAMP Functional Assay (for Gi-Coupled Receptors)

This assay measures the functional consequence of A1 receptor activation by quantifying the change in intracellular cyclic AMP (cAMP) levels.

Objective: To determine the functional potency (IC50) of CPA in modulating A1 receptor activity.

Materials:

  • Whole cells expressing the human A1 receptor.

  • Forskolin (B1673556) (an adenylyl cyclase activator).

  • CPA (test agonist).

  • Cell lysis buffer.

  • cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).[13][14][15]

Procedure:

  • Cell Plating: Seed cells expressing the A1 receptor into a microplate and culture overnight.

  • Compound Addition: Add varying concentrations of CPA to the cells and incubate for a short period (e.g., 15-30 minutes).

  • Stimulation: Add a fixed concentration of forskolin to all wells (except the negative control) to stimulate adenylyl cyclase and raise intracellular cAMP levels.[15][16] The inhibitory effect of the Gi-coupled A1 receptor activation by CPA will be measured as a reduction of this forskolin-stimulated cAMP production.

  • Cell Lysis: Stop the reaction and lyse the cells according to the detection kit protocol to release the intracellular cAMP.

  • Detection: Add the cAMP detection reagents. In a typical competitive immunoassay format, the cAMP from the cell lysate competes with a labeled cAMP tracer for binding to a specific antibody.[13][14]

  • Measurement: Read the plate on a suitable plate reader. The signal generated is typically inversely proportional to the amount of cAMP in the cell lysate.

  • Data Analysis: Plot the response (e.g., normalized signal) against the logarithm of the CPA concentration. Fit the data to a dose-response curve to determine the IC50 value, which represents the concentration of CPA required to produce 50% of its maximal inhibition of forskolin-stimulated cAMP production.

cAMP_Assay_Workflow cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_detection Detection & Analysis c1 Seed A1R-expressing Cells in Microplate t1 Add CPA at Varying Concentrations c1->t1 t2 Stimulate with Forskolin to increase cAMP t1->t2 d1 Lyse Cells & Add cAMP Detection Reagents t2->d1 d2 Measure Signal (e.g., HTRF, Luminescence) d1->d2 d3 Plot Dose-Response Curve & Calculate IC50 d2->d3

Caption: Workflow for a Gi-coupled receptor cAMP functional assay.

References

Benchmarking Adenosine Amine Congener Against Established A1 Agonists: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Adenosine (B11128) Amine Congener (AAC), a selective A1 adenosine receptor (A1AR) agonist, with the established A1AR agonists N6-cyclopentyladenosine (CPA) and 5'-N-ethylcarboxamidoadenosine (NECA). The following sections present a summary of their performance based on available experimental data, detailed experimental methodologies, and visualizations of key biological and experimental pathways.

Data Presentation: Quantitative Comparison of A1 Agonists

Table 1: Binding Affinity (Ki) of A1 Agonists at Human Adenosine Receptors

CompoundA1 Ki (nM)A2A Ki (nM)A2B Ki (nM)A3 Ki (nM)Selectivity (A2A/A1)Selectivity (A3/A1)
CPA 2.379018,60043~343~19
NECA 14202,400 (EC50)6.2~1.4~0.44
Adenosine Amine Congener (AAC/ADAC) Selective A1 AgonistData Not AvailableData Not AvailableData Not AvailableData Not AvailableData Not Available

Table 2: Functional Potency (EC50) of A1 Agonists

CompoundA1 EC50 (nM)A2A EC50 (nM)A2B EC50 (nM)A3 EC50 (nM)
CPA 19 (rat)Data Not AvailableData Not AvailableData Not Available
NECA Data Not AvailableData Not Available2,400 (human)Data Not Available
This compound (AAC/ADAC) Selective A1 AgonistData Not AvailableData Not AvailableData Not Available

A1 Adenosine Receptor Signaling Pathway

Activation of the A1 adenosine receptor, a G protein-coupled receptor (GPCR), primarily initiates a signaling cascade through the inhibitory G protein, Gi. This leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. Additionally, the βγ subunits of the G protein can modulate other effector proteins, including ion channels.

A1_Signaling_Pathway cluster_membrane Plasma Membrane A1R A1 Adenosine Receptor G_protein Gi/o Protein (αβγ) A1R->G_protein activates AC Adenylyl Cyclase G_protein->AC αi inhibits cAMP cAMP (decreased) AC->cAMP conversion Agonist A1 Agonist (AAC, CPA, NECA) Agonist->A1R binds ATP ATP ATP->AC PKA Protein Kinase A (Inhibited) cAMP->PKA Cellular_Response Cellular Response (e.g., decreased heart rate, inhibition of neurotransmitter release) PKA->Cellular_Response leads to

Caption: A1 Adenosine Receptor Signaling Pathway.

Experimental Protocols

Radioligand Binding Assay (Competitive)

This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the A1 adenosine receptor.

1. Membrane Preparation:

  • Membranes are prepared from cells or tissues endogenously or recombinantly expressing the A1 adenosine receptor.

  • The tissue or cells are homogenized in a cold lysis buffer and centrifuged to pellet the membranes.

  • The membrane pellet is washed and resuspended in an appropriate assay buffer.

2. Assay Procedure:

  • The assay is typically performed in a 96-well plate format.

  • To each well, add the membrane preparation, a fixed concentration of a selective A1AR radioligand (e.g., [3H]-CPA or [3H]-DPCPX), and varying concentrations of the unlabeled test compound (e.g., AAC, CPA, or NECA).

  • Incubate the plate at a specific temperature (e.g., 25-30°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

3. Separation and Detection:

  • Separate the bound from free radioligand by rapid filtration through a glass fiber filter using a cell harvester. The filter traps the membranes with the bound radioligand.

  • Wash the filters with ice-cold wash buffer to remove any unbound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

4. Data Analysis:

  • Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve using non-linear regression analysis.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Accumulation Assay

This functional assay measures the potency (EC50) of an A1AR agonist by quantifying its ability to inhibit the production of cyclic AMP (cAMP).

1. Cell Culture and Plating:

  • Use a cell line stably expressing the human A1 adenosine receptor (e.g., CHO-K1 or HEK293 cells).

  • Plate the cells in a 96-well or 384-well plate and grow to a suitable confluency.

2. Assay Procedure:

  • Pre-treat the cells with a phosphodiesterase inhibitor (e.g., IBMX or rolipram) to prevent the degradation of cAMP.

  • Stimulate the cells with forskolin (B1673556) to increase basal cAMP levels.

  • Simultaneously, treat the cells with varying concentrations of the A1AR agonist (AAC, CPA, or NECA).

  • Incubate for a defined period (e.g., 30 minutes) at room temperature or 37°C.

3. Detection:

  • Lyse the cells to release the intracellular cAMP.

  • Quantify the amount of cAMP using a competitive immunoassay, such as a homogeneous time-resolved fluorescence (HTRF) or an enzyme-linked immunosorbent assay (ELISA) kit.

4. Data Analysis:

  • Plot the measured cAMP levels against the logarithm of the agonist concentration.

  • Fit the data to a sigmoidal dose-response curve to determine the EC50 value, which is the concentration of the agonist that produces 50% of the maximal inhibition of forskolin-stimulated cAMP accumulation.

Experimental Workflow: Agonist Characterization

The following diagram illustrates a typical workflow for characterizing the binding and functional properties of A1 adenosine receptor agonists.

Experimental_Workflow start Start: Select A1 Agonists (AAC, CPA, NECA) binding_assay Radioligand Binding Assay (Competitive) start->binding_assay functional_assay cAMP Accumulation Assay start->functional_assay data_analysis_binding Data Analysis: Determine IC50 and Ki binding_assay->data_analysis_binding data_analysis_functional Data Analysis: Determine EC50 functional_assay->data_analysis_functional comparison Comparative Analysis: Binding Affinity, Potency, and Selectivity Profile data_analysis_binding->comparison data_analysis_functional->comparison conclusion Conclusion: Benchmark Performance comparison->conclusion

A Comparative Analysis of the Neuroprotective Efficacy of ADAC and Other Leading Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the neuroprotective efficacy of Adenosine (B11128) Amine Congener (ADAC) against a selection of other prominent neuroprotective compounds. The following sections present a comprehensive overview of their performance based on available experimental data, detailed methodologies for key assays, and visual representations of their signaling pathways.

Comparative Efficacy Data

The neuroprotective potential of ADAC and other selected compounds has been evaluated across various in vitro and in vivo models of neurological damage. The following tables summarize the quantitative data from key neuroprotection assays.

Table 1: In Vitro Neuroprotective Efficacy
CompoundAssayCell ModelInsultConcentrationResultCitation
ADAC (Adenosine A1 Receptor Agonist) Cell ViabilitySH-SY5YOxygen-Glucose DeprivationNot SpecifiedIncreased cell viability[1][2]
EdaravoneCell Viability (MTT)PC12 cellsAmyloid-β10-100 µMIncreased cell viability
N-butylphthalide (NBP)Cell ViabilityCortical NeuronsSerum Deprivation10 µMAttenuated apoptosis
CiticolineCell ViabilityMotor NeuronsGlutamateNot SpecifiedProtected against apoptosis
MinocyclineCell ViabilityCerebellar Granule NeuronsNitric OxideNot SpecifiedInhibited neurotoxicity[3]
CerebrolysinCell ViabilityNeuronal CulturesGlutamateNot SpecifiedIncreased neuronal survival
Table 2: In Vivo Neuroprotective Efficacy
CompoundAnimal ModelInsultAdministration Route & DosePrimary OutcomeResultCitation
ADAC Rat3-Nitropropionic AcidIntraperitonealStriatal Lesion SizeSignificant reduction in lesion size[4]
EdaravoneRatTraumatic Brain InjuryNot SpecifiedHippocampal Neuron LossPrevented neuron loss
N-butylphthalide (NBP)MouseTraumatic Brain InjuryIntraperitoneal (100 mg/kg)Neuronal ApoptosisSignificantly ameliorated
CiticolineRatExperimental StrokeDaily Injections (100 mg/kg)Neurological OutcomeSignificantly better outcome
MinocyclineMouseMPTP Model of Parkinson'sOralDopamine Neuron DegenerationPrevented degeneration[3]
CerebrolysinRatAcute StrokeNot SpecifiedNeurological OutcomeDose-dependently improved
NerinetideHuman (Clinical Trial)Acute Ischemic StrokeIntravenousFavorable Functional Outcome (mRS 0-2)Improved outcome in patients without alteplase

Signaling Pathways and Mechanisms of Action

The neuroprotective effects of these compounds are mediated by their interaction with various intracellular signaling pathways. The following diagrams, generated using Graphviz, illustrate the key pathways modulated by each compound.

ADAC (Adenosine A1 Receptor Agonist)

ADAC exerts its neuroprotective effects primarily through the activation of the adenosine A1 receptor (A1R), a G-protein coupled receptor. This activation triggers a cascade of intracellular events aimed at reducing neuronal excitability and metabolic stress.

ADAC_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular ADAC ADAC A1R Adenosine A1 Receptor ADAC->A1R Gi Gi Protein A1R->Gi AC Adenylyl Cyclase Gi->AC Inhibits Ca_channel Ca²⁺ Channels Gi->Ca_channel Inhibits K_channel K⁺ Channels Gi->K_channel Activates cAMP ↓ cAMP AC->cAMP PKA ↓ PKA Activity cAMP->PKA Neuroprotection Neuroprotection PKA->Neuroprotection Ca_influx ↓ Ca²⁺ Influx Ca_channel->Ca_influx Glutamate_release ↓ Glutamate Release Ca_influx->Glutamate_release Glutamate_release->Neuroprotection Hyperpolarization Hyperpolarization K_channel->Hyperpolarization Hyperpolarization->Neuroprotection NBP_Signaling_Pathway NBP N-butylphthalide (NBP) Nrf2 Nrf2 Activation NBP->Nrf2 BDNF ↑ BDNF/TrkB Signaling NBP->BDNF ARE ARE Binding Nrf2->ARE Antioxidant_Enzymes ↑ Antioxidant Enzymes (HO-1, NQO1) ARE->Antioxidant_Enzymes ROS_Reduction ↓ ROS Antioxidant_Enzymes->ROS_Reduction Anti_apoptosis Anti-apoptosis ROS_Reduction->Anti_apoptosis BDNF->Anti_apoptosis Neuroprotection Neuroprotection Anti_apoptosis->Neuroprotection Edaravone_Signaling_Pathway Edaravone Edaravone Scavenging Radical Scavenging Edaravone->Scavenging Nrf2_pathway Nrf2 Pathway Activation Edaravone->Nrf2_pathway Free_Radicals Free Radicals (ROS, RNS) Free_Radicals->Scavenging Oxidative_Stress ↓ Oxidative Stress Scavenging->Oxidative_Stress Neuroprotection Neuroprotection Oxidative_Stress->Neuroprotection Nrf2_pathway->Neuroprotection Citicoline_Signaling_Pathway Citicoline Citicoline Phosphatidylcholine ↑ Phosphatidylcholine Synthesis Citicoline->Phosphatidylcholine Sphingomyelin ↑ Sphingomyelin Synthesis Citicoline->Sphingomyelin Membrane_Repair Membrane Repair and Stabilization Phosphatidylcholine->Membrane_Repair Glutamate_Release ↓ Glutamate Release Membrane_Repair->Glutamate_Release Anti_apoptosis Anti-apoptosis Glutamate_Release->Anti_apoptosis Sphingomyelin->Anti_apoptosis Neuroprotection Neuroprotection Anti_apoptosis->Neuroprotection Experimental_Workflow cluster_invitro In Vitro Screening cluster_invivo In Vivo Validation Cell_Culture Neuronal Cell Culture Toxicity_Assay Induce Neurotoxicity Cell_Culture->Toxicity_Assay Compound_Treatment Treat with Compound Toxicity_Assay->Compound_Treatment Viability_Assay Cell Viability Assays (MTT, LDH) Compound_Treatment->Viability_Assay Apoptosis_Assay Apoptosis Assays (TUNEL, Caspase) Compound_Treatment->Apoptosis_Assay ROS_Assay ROS Measurement Compound_Treatment->ROS_Assay Mitochondrial_Assay Mitochondrial Function Compound_Treatment->Mitochondrial_Assay Animal_Model Animal Model of Neurological Disease Viability_Assay->Animal_Model Promising Results Apoptosis_Assay->Animal_Model Promising Results ROS_Assay->Animal_Model Promising Results Mitochondrial_Assay->Animal_Model Promising Results Compound_Admin Administer Compound Animal_Model->Compound_Admin Behavioral_Tests Behavioral Assessment Compound_Admin->Behavioral_Tests Histology Histological Analysis (Lesion Volume, Cell Death) Compound_Admin->Histology

References

Unveiling the Side Effect Profile: Adenosine Amine Congener (AAC) Versus Other Adenosine Receptor Agonists

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

In the pursuit of novel therapeutics targeting adenosine (B11128) receptors, a critical evaluation of the side effect profile of selective agonists is paramount. This guide provides a comprehensive comparison of the side effect profile of Adenosine Amine Congener (AAC), a potent and selective A1 adenosine receptor agonist, with other well-characterized adenosine agonists. This analysis is supported by preclinical experimental data, detailed methodologies, and visual representations of key signaling pathways to aid in the rational design and development of next-generation adenosine-targeted drugs.

Executive Summary

This compound (AAC) has emerged as a promising A1 adenosine receptor agonist with reports suggesting a favorable cardiovascular side effect profile compared to other non-selective and selective agonists. While direct comparative studies are limited, preclinical data indicates that traditional A1 agonists, such as N6-cyclopentyladenosine (CPA) and R-phenylisopropyladenosine (R-PIA), can induce significant dose-dependent bradycardia and hypotension. In contrast, AAC has been described as being "unhampered by cardiovascular side effects" in preclinical models of neuroprotection, suggesting a potentially wider therapeutic window. This guide delves into the available data to provide a comparative assessment of their cardiovascular and respiratory side effects.

Comparative Analysis of Side Effect Profiles

Cardiovascular Side Effects

Activation of A1 adenosine receptors in the heart is known to cause negative chronotropic (decreased heart rate) and dromotropic (decreased AV nodal conduction) effects.

AgonistAnimal ModelDoseChange in Heart RateChange in Mean Arterial Pressure (MAP)Citation
AAC (ADAC) --Reported to be unhampered by cardiovascular side effects-[1]
CPA Rat0.1 mg/kg (i.p.)↓ (Dose-dependent decrease)↓ (Dose-dependent decrease)[2]
CPA Rat0.05 - 2.0 mg/kg (i.m.)↓ (Strong and long-lasting bradycardia)↓ (Strong and long-lasting hypotension)
R-PIA Pig5 µg/kg↓ from 102 to 74 bpm↓ from 95 to 81 mmHg[3]
R-PIA Rabbit900 µg/kg (i.v.)↓ 22%↓ (not specified)[4]
AMP 579 (A1/A2 Agonist) Pig3 µg/kg (i.v.) + 0.3 µg/kg/minNo changeNo change[5]
AMP 579 (A1/A2 Agonist) Pig30 µg/kg (i.v.) + 3 µg/kg/min[5]

Data presented as mean ± SEM where available. "↓" indicates a decrease.

Respiratory Side Effects

Adenosine itself can cause dyspnea and bronchoconstriction in susceptible individuals. The role of specific adenosine receptor subtypes in these effects is an area of active investigation. While specific data on the respiratory side effects of AAC is limited, the general effects of adenosine agonists are noted.

AgonistEffectSpeciesNotesCitation
Adenosine (non-selective) Dyspnea, Bronchoconstriction (in asthmatics)HumanEffects are generally transient.[6]
A1 Agonists (general) Modulation of respirationHamsterA1 receptor activation can modulate alpha-1 adrenergic effects on thermogenesis and respiration in brown adipocytes.[7]

Experimental Protocols

A clear understanding of the methodologies used to assess these side effects is crucial for interpreting the data and designing future studies.

Cardiovascular Safety Assessment in Conscious Animals (Telemetry)

Objective: To continuously monitor electrocardiogram (ECG), heart rate, and blood pressure in conscious, freely moving animals following drug administration.

Animal Model: Beagle dogs or non-human primates are commonly used as they are considered more predictive of human cardiovascular responses.[1] Rodents can also be used for earlier screening.

Procedure:

  • Surgical Implantation: Animals are surgically implanted with a telemetry transmitter. This device typically includes a pressure-sensing catheter placed in a major artery (e.g., femoral or carotid) and ECG leads placed subcutaneously.

  • Acclimatization: Following a post-operative recovery period, animals are acclimated to the study environment to minimize stress-related cardiovascular changes.

  • Baseline Recording: Continuous baseline data for heart rate, blood pressure (systolic, diastolic, and mean), and ECG parameters (PR interval, QRS duration, QT interval) are recorded for a defined period (e.g., 24 hours) prior to drug administration.

  • Drug Administration: The test compound (e.g., AAC or other agonists) is administered via the intended clinical route (e.g., intravenous, oral). A vehicle control group is included.

  • Post-dose Monitoring: Cardiovascular parameters are continuously monitored for a specified duration (e.g., 24-48 hours) post-dosing.

  • Data Analysis: Data is typically averaged over specific time intervals. Changes from baseline are calculated and compared between treatment and control groups. The QT interval is often corrected for heart rate changes (e.g., using Bazett's or Fridericia's formula) to assess the risk of proarrhythmic effects.[8][9]

Respiratory Function Assessment in Rodents (Whole-Body Plethysmography)

Objective: To non-invasively measure respiratory parameters in conscious, unrestrained rodents.

Animal Model: Rats or mice are commonly used.

Procedure:

  • Chamber Acclimatization: The animal is placed in a sealed plethysmography chamber and allowed to acclimatize for a period to ensure stable breathing patterns.[10][11]

  • Pressure Transduction: As the animal breathes, the pressure inside the chamber changes. These pressure fluctuations are detected by a sensitive pressure transducer.

  • Signal Processing: The pressure signal is amplified, filtered, and recorded by a data acquisition system.

  • Parameter Calculation: Software is used to analyze the waveform and calculate various respiratory parameters, including:

    • Respiratory Rate (breaths/minute): The number of breaths taken per minute.

    • Tidal Volume (mL): The volume of air inhaled or exhaled in a single breath.

    • Minute Ventilation (mL/minute): The total volume of air inhaled or exhaled per minute (Respiratory Rate x Tidal Volume).

  • Drug Administration and Assessment: The test compound can be administered systemically (e.g., via injection) or via inhalation. Respiratory parameters are measured before and after drug administration to assess its effects.[12]

Signaling Pathways

The differential side effect profiles of adenosine receptor agonists can be partly attributed to their activation of distinct intracellular signaling cascades.

A1 Adenosine Receptor Signaling

Activation of the A1 adenosine receptor, a G-protein coupled receptor (GPCR), primarily involves coupling to the inhibitory G-protein, Gαi.[13][14] This initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[15][16] The βγ subunits of the G-protein can also directly activate certain ion channels, such as G-protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to membrane hyperpolarization and reduced neuronal excitability.

A1_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Agonist A1 Agonist (e.g., AAC, CPA, R-PIA) A1R A1 Receptor Agonist->A1R Binds G_protein Gαi Gβγ A1R->G_protein Activates AC Adenylyl Cyclase G_protein:f0->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Effector Cellular Response (e.g., ↓ Heart Rate) PKA->Effector

A1 Adenosine Receptor Signaling Pathway.

A2A Adenosine Receptor Signaling

In contrast, the A2A adenosine receptor couples to the stimulatory G-protein, Gαs.[2][3] Upon activation, Gαs stimulates adenylyl cyclase, leading to an increase in intracellular cAMP levels and subsequent activation of Protein Kinase A (PKA).[17] This pathway is often associated with vasodilation.

A2A_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Agonist A2A Agonist A2AR A2A Receptor Agonist->A2AR Binds G_protein Gαs Gβγ A2AR->G_protein Activates AC Adenylyl Cyclase G_protein:f0->AC Stimulates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Effector Cellular Response (e.g., Vasodilation) PKA->Effector

A2A Adenosine Receptor Signaling Pathway.

Experimental Workflow for Preclinical Safety Assessment

The development of a novel adenosine agonist requires a rigorous preclinical safety assessment. The following diagram illustrates a typical workflow.

Experimental_Workflow Start Start: New Agonist Candidate In_Vitro In Vitro Screening (Receptor Binding & Functional Assays) Start->In_Vitro In_Vivo_Rodent In Vivo Rodent Studies (Plethysmography & Telemetry) In_Vitro->In_Vivo_Rodent In_Vivo_NonRodent In Vivo Non-Rodent Studies (Dog/Primate Telemetry) In_Vivo_Rodent->In_Vivo_NonRodent Data_Analysis Data Analysis & Risk Assessment In_Vivo_NonRodent->Data_Analysis Go_NoGo Go/No-Go Decision Data_Analysis->Go_NoGo Clinical_Trials Proceed to Clinical Trials Go_NoGo->Clinical_Trials Favorable Profile Stop Stop Development Go_NoGo->Stop Unfavorable Profile

Preclinical Safety Assessment Workflow.

Conclusion

The available preclinical evidence suggests that this compound (AAC) may possess a more favorable cardiovascular side effect profile compared to other A1 adenosine receptor agonists like CPA and R-PIA. However, the lack of direct, head-to-head comparative studies with quantitative data for AAC necessitates further investigation to definitively establish its safety advantages. The detailed experimental protocols and signaling pathway diagrams provided in this guide offer a framework for researchers and drug development professionals to design and interpret future studies aimed at characterizing the side effect profiles of novel adenosine receptor agonists. A thorough understanding of these profiles is essential for the successful clinical translation of new therapeutic agents targeting the adenosine system.

References

Safety Operating Guide

Safeguarding Research: Proper Disposal Procedures for Adenosine Amine Congener

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the dynamic field of drug development, the safe handling and disposal of novel chemical entities like adenosine (B11128) amine congener are paramount. Adherence to rigorous disposal protocols is not only a regulatory requirement but also a cornerstone of laboratory safety and environmental responsibility. This document provides a comprehensive, step-by-step guide for the proper disposal of adenosine amine congener, ensuring the protection of laboratory personnel and the surrounding environment.

Immediate Safety and Handling Protocols

Before beginning any procedure that involves this compound, it is crucial to be familiar with its properties and potential hazards. As a potent and selective adenosine A1 receptor agonist, this compound and similar nucleoside analogs warrant careful handling.[1] All personnel must be thoroughly trained on the following safety protocols.

Personal Protective Equipment (PPE): A complete PPE regimen is mandatory to prevent dermal contact, inhalation, and eye exposure.

PPE ComponentSpecificationRationale
Gloves Nitrile or other chemically resistant gloves. Double-gloving is recommended.Prevents skin contact with the chemical.
Eye Protection Safety glasses with side shields or chemical splash goggles.Protects eyes from splashes or aerosols.
Lab Coat A dedicated lab coat, preferably disposable or laundered by a specialized service.Protects street clothes and prevents the spread of contamination.
Respiratory Protection A NIOSH-approved respirator may be necessary for handling large quantities of the powder or if there is a risk of aerosolization.Prevents inhalation of the compound.

In the event of a spill, the area should be immediately evacuated and secured. Only trained personnel equipped with appropriate PPE should perform spill cleanup. The spilled material should be absorbed with an inert material, collected in a sealed container for hazardous waste disposal, and the area must be decontaminated.

Step-by-Step Disposal Procedures

The disposal of this compound and any contaminated materials must be managed as hazardous chemical waste.[2] Segregation of waste streams is a critical first step.

1. Waste Segregation and Collection:

From the point of generation, different waste streams should be collected in separate, clearly labeled, and compatible containers.

Waste StreamContainer TypeLabeling Requirements
Unused/Expired this compound (Bulk Waste) Original vial or a securely sealed, chemically compatible container."Hazardous Waste: this compound"
Contaminated Labware (Sharps) Puncture-resistant sharps container."Hazardous Waste: Sharps, this compound"
Contaminated Labware (Non-Sharps) Lined, leak-proof container with a secure lid."Hazardous Waste: Labware, this compound"
Contaminated PPE Lined, leak-proof container with a secure lid."Hazardous Waste: PPE, this compound"
Aqueous Waste Solutions Sealable, chemically compatible container (e.g., HDPE)."Hazardous Waste: Aqueous, this compound"

2. Chemical Deactivation (for Aqueous Waste):

For aqueous solutions containing this compound, a chemical deactivation step can be performed by trained personnel in a designated area, such as a fume hood. This procedure is adapted from protocols for similar nitrogenous heterocyclic compounds and aims to degrade the active molecule. Note: This procedure is a general guideline and should be validated by the end-user. It must be approved by your institution's Environmental Health & Safety (EH&S) department before implementation.

  • Step 1: Acidification. Slowly add a suitable acid (e.g., hydrochloric acid) to the aqueous waste to lower the pH. This can facilitate the degradation of the amine groups.

  • Step 2: Oxidation. Carefully introduce an oxidizing agent, such as sodium hypochlorite (B82951) (bleach), to the acidified solution while stirring. The reaction should be monitored for any signs of off-gassing or excessive heat generation. Allow the reaction to proceed for a sufficient time (e.g., at least 2 hours) to ensure complete degradation.

  • Step 3: Neutralization. Slowly and carefully neutralize the solution by adding a base (e.g., sodium hydroxide) until the pH is between 6.0 and 8.0.

  • Step 4: Collection. The final neutralized solution should be collected as hazardous waste for pickup by your institution's EH&S department.

3. Final Disposal:

All categories of this compound waste (bulk, treated aqueous, contaminated materials) are to be collected by your institution's EH&S department. Do not dispose of any of these materials down the drain or in the regular trash.[3][4] EH&S will arrange for disposal at a licensed hazardous waste facility, typically via incineration.

Experimental Workflow for Disposal

The following diagram illustrates the logical workflow for the proper disposal of this compound waste.

cluster_0 Waste Generation cluster_1 Waste Segregation & Initial Treatment cluster_2 Final Disposal A This compound Use in Experiments B Bulk (Unused/Expired) A->B C Aqueous Waste A->C D Contaminated Solids (PPE, Labware) A->D E Collect in Labeled, Compatible Container B->E F Chemical Deactivation (Aqueous Only) C->F G Collect in Labeled, Lined Bins D->G H Store in Satellite Accumulation Area E->H F->H G->H I Schedule EH&S Pickup H->I J Transport to Licensed Hazardous Waste Facility I->J K Incineration J->K

This compound Disposal Workflow

Adenosine Signaling Pathway and Inhibition

To provide context for the research applications of this compound, the following diagram illustrates a simplified adenosine signaling pathway. This compound acts as an agonist at the A1 adenosine receptor, initiating a downstream signaling cascade.

cluster_0 Cell Membrane cluster_1 Intracellular Signaling A This compound B A1 Adenosine Receptor A->B Binds to C Gi Protein Activation B->C Activates D Adenylyl Cyclase Inhibition C->D Inhibits E Decreased cAMP D->E Leads to F Downstream Cellular Response E->F

Simplified A1 Adenosine Receptor Signaling

By providing this essential safety and logistical information, we aim to be the preferred source for laboratory safety and chemical handling guidance, building deep trust with researchers, scientists, and drug development professionals. Proper disposal procedures are not just a matter of compliance but a commitment to a safe and sustainable research environment.

References

Safeguarding Research: Essential Safety and Handling Protocols for Adenosine Amine Congener

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation by Laboratory Personnel

This document provides critical safety and logistical guidance for researchers, scientists, and drug development professionals handling Adenosine (B11128) Amine Congener (AAC). Adherence to these protocols is mandatory to ensure personal safety and mitigate environmental hazards. AAC is a potent and selective agonist for the A1 adenosine receptor and requires careful handling due to its biological activity and potential hazards.[1]

Personal Protective Equipment (PPE) and Engineering Controls

Proper personal protective equipment is the first line of defense when handling Adenosine Amine Congener. The following PPE is required at all times in the laboratory when this compound is being used.

Table 1: Required Personal Protective Equipment

PPE CategorySpecific Requirements
Eye Protection Chemical safety goggles or full-face shield.
Hand Protection Compatible chemical-resistant gloves (e.g., Nitrile).
Respiratory NIOSH-approved N95 respirator or higher.
Body Protection Laboratory coat.

Engineering Controls:

  • Work with this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.

  • An eyewash station and safety shower must be readily accessible in the immediate work area.

Operational Plan: Safe Handling and Storage

A systematic approach to handling and storage is crucial to prevent accidental exposure and maintain the integrity of the compound.

Step-by-Step Handling Procedure:

  • Preparation: Before handling, ensure all required PPE is correctly worn. Prepare the workspace within the chemical fume hood by lining it with absorbent, disposable bench paper.

  • Weighing: Weigh the solid compound in the fume hood. Use a dedicated, clean spatula and weighing vessel.

  • Solubilization: If preparing a solution, add the solvent to the solid compound slowly and carefully within the fume hood. This compound is soluble in DMSO.[1]

  • Aspiration and Dispensing: When using solutions, use a calibrated pipette with filtered tips.

  • Post-Handling: After handling, decontaminate all surfaces with an appropriate cleaning agent. Remove and dispose of gloves and any contaminated disposable materials in the designated hazardous waste container. Wash hands thoroughly with soap and water.

Storage:

  • Store this compound in a tightly sealed, light-resistant container.

  • Keep the container in a cool, dry, and well-ventilated area, away from incompatible materials.

  • The recommended storage temperature is -20°C.[1]

Disposal Plan: Hazardous Waste Management

This compound is classified as very toxic to aquatic life with long-lasting effects and harmful if swallowed.[2] Therefore, proper disposal is critical to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation and Collection:

  • Solid Waste: All solid waste contaminated with this compound, including used PPE (gloves, masks), disposable bench paper, and weighing papers, must be collected in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste: Unused solutions and contaminated solvents must be collected in a dedicated, sealed, and properly labeled hazardous liquid waste container. Do not mix with other chemical waste streams unless compatibility has been confirmed.[3][4][5]

  • Sharps: Any contaminated sharps (e.g., needles, pipette tips) must be disposed of in a designated sharps container for hazardous chemical waste.

Disposal Procedure:

  • All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".

  • Store waste containers in a designated satellite accumulation area within the laboratory.[4]

  • Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[6] Do not dispose of this compound down the drain or in regular trash.[7]

Experimental Protocols

Below are detailed methodologies for common experiments involving this compound.

In Vitro: Adenosine A1 Receptor (A1AR) Binding Assay

This protocol is a representative example for determining the binding affinity of this compound to the A1 adenosine receptor.

Table 2: A1AR Binding Assay Parameters

ParameterDescription
Cell Line CHO-K1 cells stably expressing the human A1 adenosine receptor.
Radioligand [³H]-DPCPX (a selective A1AR antagonist).
Assay Buffer 50 mM Tris-HCl, pH 7.4.
Incubation 60 minutes at 25°C.
Non-specific Binding Determined in the presence of a high concentration of a non-labeled A1AR ligand (e.g., 10 µM R-PIA).
Data Analysis IC₅₀ values are determined by non-linear regression of competition binding curves, and Ki values are calculated using the Cheng-Prusoff equation.

Methodology:

  • Prepare cell membranes from the A1AR-expressing cell line.

  • In a 96-well plate, add cell membranes, [³H]-DPCPX, and varying concentrations of this compound.

  • Incubate the plate as specified in Table 2.

  • Terminate the assay by rapid filtration through a glass fiber filter, followed by washing with ice-cold assay buffer.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Analyze the data to determine the binding affinity (Ki) of this compound.

In Vivo: Assessment of Neuroprotective Effects in a Rat Model of Ischemia

This protocol outlines a general procedure to evaluate the neuroprotective effects of this compound in a rodent model.

Table 3: In Vivo Neuroprotection Study Parameters

ParameterDescription
Animal Model Male Wistar rats.[8]
Ischemia Model Transient global cerebral ischemia induced by bilateral common carotid artery occlusion.
Drug Administration Intraperitoneal (IP) injection.[8]
Dosage 25-300 µg/kg.[8]
Endpoint Histological analysis of neuronal damage in the hippocampus, behavioral tests.

Methodology:

  • Anesthetize the rats and induce transient global cerebral ischemia.

  • Administer this compound via IP injection at the desired dose and time point post-ischemia.

  • Allow for a survival period (e.g., 7 days).

  • Conduct behavioral tests to assess neurological function.

  • Perfuse the animals and collect brain tissue for histological analysis to quantify neuronal survival in the hippocampus.

Visualizations

The following diagrams illustrate key pathways and workflows related to this compound.

Adenosine_A1_Receptor_Signaling_Pathway Adenosine A1 Receptor Signaling Pathway AAC This compound A1R Adenosine A1 Receptor (A1R) AAC->A1R Binds to G_protein Gi/o Protein A1R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits PLC Phospholipase C (PLC) G_protein->PLC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Neuroprotection) PKA->Cellular_Response PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_release Ca2+ Release IP3->Ca2_release Induces PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_release->Cellular_Response PKC->Cellular_Response

Caption: Adenosine A1 Receptor Signaling Pathway activated by this compound.

Experimental_Workflow_A1AR_Binding_Assay Experimental Workflow: A1AR Binding Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_membranes Prepare Cell Membranes (A1AR expressing cells) incubation Incubate Membranes, Radioligand, and AAC prep_membranes->incubation prep_ligands Prepare Radioligand ([³H]-DPCPX) prep_ligands->incubation prep_aac Prepare this compound (Serial Dilutions) prep_aac->incubation filtration Rapid Filtration (Separate bound and free ligand) incubation->filtration washing Wash Filters filtration->washing scintillation Scintillation Counting (Measure radioactivity) washing->scintillation data_analysis Data Analysis (Calculate Ki) scintillation->data_analysis

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.